molecular formula C7H12O2 B1588152 Isopropyl crotonate CAS No. 6284-46-4

Isopropyl crotonate

Cat. No.: B1588152
CAS No.: 6284-46-4
M. Wt: 128.17 g/mol
InChI Key: AABBHSMFGKYLKE-SNAWJCMRSA-N
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Description

Isopropyl crotonate is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7408. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABBHSMFGKYLKE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020077
Record name 1-Methylethyl (2E)-2-butenoate
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6284-46-4, 18060-77-0
Record name 1-Methylethyl (2E)-2-butenoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isopropyl crotonate, (E)-
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Record name 6284-46-4
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Record name 1-Methylethyl (2E)-2-butenoate
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Record name Isopropyl 2-butenoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Butenoic acid, 1-methylethyl ester, (2E)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL CROTONATE, (E)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl Crotonate: Chemical Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl crotonate is an organic compound classified as an unsaturated ester. Specifically, it is the isopropyl ester of crotonic acid. Its chemical structure, featuring both a carbon-carbon double bond and an ester functional group, imparts a unique reactivity profile that makes it a valuable synthon in organic chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characteristic reactions of this compound. While direct applications in drug development are not extensively documented, its role as a potential building block and the biological relevance of the crotonate moiety will be discussed.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a four-carbon chain containing a double bond in the trans (E) configuration, with an ester linkage to an isopropyl group.

  • IUPAC Name: propan-2-yl (2E)-but-2-enoate[1]

  • Synonyms: Isopropyl (E)-crotonate, Crotonic acid isopropyl ester[1]

  • CAS Number: 6284-46-4[1]

  • Molecular Formula: C₇H₁₂O₂[1]

  • Molecular Weight: 128.17 g/mol [1]

  • SMILES: C/C=C/C(=O)OC(C)C[1]

  • InChI Key: AABBHSMFGKYLKE-SNAWJCMRSA-N[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Physical State Liquid[2]
Appearance Colorless[2]
Boiling Point 142-143 °C at 760 mmHg[2]
Specific Gravity 0.89 g/cm³ at 20 °C[2]
Refractive Index 1.420 at 20 °C[2]
Flash Point 40 °C (104 °F)[2]
Solubility Very slightly soluble in water. Soluble in alcohol.[2]
Purity Typically ≥98%[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopy TypeKey FeaturesReference(s)
¹H NMR Data available on public databases like SpectraBase.[3]
¹³C NMR Data available on public databases like SpectraBase.[3]
Infrared (IR) Vapor phase IR spectra are available.[1][4]
Mass Spectrometry (MS) GC-MS data is available, with major fragments observable.[1][5]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of crotonic acid with isopropanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on established methods for Fischer esterification.[6][7][8]

Materials:

  • Crotonic acid

  • Isopropanol (reagent grade, anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add crotonic acid and an excess of isopropanol (typically 3-5 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per 10 g of carboxylic acid) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add diethyl ether to dilute the mixture.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation to obtain the final product.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Crotonic Acid + Isopropanol catalyst H₂SO₄ (catalyst) reflux Reflux (2-4 hours) catalyst->reflux Heat extraction Dilute with Ether & Transfer to Sep. Funnel reflux->extraction wash1 Wash with H₂O extraction->wash1 wash2 Wash with NaHCO₃ (aq) wash1->wash2 wash3 Wash with Brine wash2->wash3 drying Dry with MgSO₄ wash3->drying filtration Filter drying->filtration evaporation Rotary Evaporation filtration->evaporation distillation Fractional Distillation evaporation->distillation product Pure this compound distillation->product

Caption: General workflow for the synthesis of this compound via Fischer esterification.

Chemical Reactivity

The chemical reactivity of this compound is dominated by its α,β-unsaturated ester moiety, making it susceptible to both nucleophilic attack at the carbonyl carbon and conjugate addition at the β-carbon.

Michael Addition

This compound can act as a Michael acceptor, reacting with a variety of nucleophiles (Michael donors) in a conjugate addition reaction.[9][10][11][12] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

General Reaction:

Michael_Addition This compound C/C=C/C(=O)OC(C)C Product Nu-C-C(H)-C(=O)OC(C)C This compound->Product + Nu⁻ Nucleophile (Nu⁻) Nu⁻

Caption: General scheme of a Michael addition reaction with this compound.

Examples of Michael Donors:

  • Enolates (from ketones, esters, etc.)

  • Organocuprates (Gilman reagents)

  • Amines

  • Thiols

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[13][14] The electron-withdrawing ester group activates the double bond for this reaction.

General Reaction:

Diels_Alder Diene Conjugated Diene Cycloadduct Cyclohexene Derivative Diene->Cycloadduct + this compound This compound C/C=C/C(=O)OC(C)C

Caption: General scheme of a Diels-Alder reaction with this compound.

Applications and Biological Relevance

Use as a Building Block in Organic Synthesis

The reactivity of this compound makes it a useful building block in the synthesis of more complex molecules.[15][][17][18] The ability to introduce functionality at the β-position via Michael addition, or to construct cyclic systems through the Diels-Alder reaction, provides synthetic routes to a variety of target structures.

Relevance of the Crotonate Moiety in Biological Systems

While specific biological signaling pathways involving this compound are not well-documented, the crotonate moiety itself has gained significant attention in the field of epigenetics. Histone crotonylation is a post-translational modification that has been linked to cellular metabolism and gene regulation.[19] Short-chain fatty acids (SCFAs), such as crotonate, can influence the levels of histone crotonylation, thereby affecting chromatin structure and gene expression.[19]

Histone_Crotonylation cluster_metabolism Cellular Metabolism cluster_epigenetics Epigenetic Regulation SCFAs Short-Chain Fatty Acids (e.g., Crotonate) Metabolic_Pathways Metabolic Pathways SCFAs->Metabolic_Pathways Histone_Crotonylation Histone Crotonylation Metabolic_Pathways->Histone_Crotonylation Provides Crotonyl-CoA Chromatin_Remodeling Chromatin Remodeling Histone_Crotonylation->Chromatin_Remodeling Gene_Expression Gene Expression Chromatin_Remodeling->Gene_Expression

Caption: Logical relationship between cellular metabolism, crotonate, and gene expression via histone crotonylation.

This connection suggests that while this compound itself may not be a direct modulator, the study of crotonate esters and their metabolism could provide insights into epigenetic regulatory mechanisms.

Safety Information

This compound is a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile α,β-unsaturated ester with well-defined chemical and physical properties. Its synthesis is readily achievable through Fischer esterification, and its reactivity, particularly in Michael additions and Diels-Alder reactions, makes it a useful intermediate in organic synthesis. While its direct role in drug development is not established, the biological significance of the crotonate moiety in epigenetic regulation highlights a potential area for future research. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

Isopropyl crotonate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropyl crotonate, a valuable compound for various scientific applications. This document details its chemical and physical properties, outlines a synthesis methodology, and explores its potential relevance in biological pathways, offering a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

This compound, also known as propan-2-yl (E)-but-2-enoate, is an ester of crotonic acid and isopropanol.[1] Its fundamental properties are summarized below, providing essential data for experimental design and safety considerations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6284-46-4[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Appearance Colorless to pale yellow clear liquid[2]
Boiling Point 142-143 °C at 760 mmHg[2]
Flash Point 40 °C (104 °F)[2]
Solubility Very slightly soluble in water; soluble in alcohol[2]
Purity >98.0% (GC)[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (crotonic acid) with an alcohol (isopropanol).[4][5]

This protocol outlines the general procedure for the synthesis of this compound via Fischer-Speier esterification.

Materials:

  • Crotonic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve crotonic acid in an excess of isopropanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the excess isopropanol using a rotary evaporator. The resulting crude this compound can be further purified by distillation.

Figure 1: Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Crotonic_Acid Crotonic Acid Mix Mix and Add Sulfuric Acid (catalyst) Crotonic_Acid->Mix Isopropanol Isopropanol Isopropanol->Mix Reflux Heat to Reflux Mix->Reflux Neutralize Neutralize with Sodium Bicarbonate Reflux->Neutralize Extract Extract and Dry Neutralize->Extract Purify Purify by Distillation Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Biological Relevance and Potential Applications

While research specifically on this compound in drug development is limited, the biological activity of the crotonate moiety offers intriguing possibilities. Studies have shown that crotonate can play a role in cellular processes, particularly in the context of histone modification and gene regulation.

Recent research has highlighted the role of crotonate in promoting the regeneration of the intestinal epithelium following injury.[6][7] This process is mediated through the crotonylation of histone H3 at lysine 14 (H3K14cr), a post-translational modification that influences chromatin structure and gene expression.[6][7]

The proposed signaling pathway involves the enzyme HBO1 (histone acetyltransferase binding to ORC1), which acts as a histone crotonyltransferase.[6][7] In response to intestinal injury, an increase in intracellular crotonate levels leads to HBO1-mediated H3K14 crotonylation. This, in turn, enhances the expression of genes associated with intestinal stem cells (ISCs), such as Lgr5 and Ascl2, promoting ISC expansion and tissue regeneration.[6][7]

Figure 2: Crotonate-Mediated Intestinal Regeneration Pathway

Crotonate_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_gene_expression Gene Expression & Outcome Injury Intestinal Injury Crotonate Increased Intracellular Crotonate Injury->Crotonate leads to HBO1 HBO1 (Histone Crotonyltransferase) Crotonate->HBO1 activates H3K14cr H3K14 Crotonylation HBO1->H3K14cr catalyzes ISC_Genes Increased Expression of ISC Genes (Lgr5, Ascl2) H3K14cr->ISC_Genes promotes Regeneration Intestinal Stem Cell Expansion & Regeneration ISC_Genes->Regeneration results in

Caption: Signaling pathway of crotonate-mediated intestinal regeneration.

The potential for this compound to act as a pro-drug or delivery vehicle for crotonate in therapeutic applications warrants further investigation. Its ester linkage could be hydrolyzed in vivo, releasing crotonate to exert its biological effects.

Safety and Handling

This compound is a flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1] It can cause skin and serious eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like Fischer-Speier esterification. While direct applications in drug development are not yet established, the biological activity of its crotonate moiety, particularly in regenerative processes, suggests a promising avenue for future research. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound in their work.

References

Spectroscopic Analysis of Isopropyl Crotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for isopropyl crotonate, tailored for researchers, scientists, and professionals in drug development. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: Varian CFT-20[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~6.95Doublet of Quartets (dq)~15.6, ~6.91HH-3
~5.80Doublet of Quartets (dq)~15.6, ~1.81HH-2
~4.95Septet~6.31HH-5
~1.85Doublet of Doublets (dd)~6.9, ~1.83HH-4 (CH₃)
~1.20Doublet (d)~6.36HH-6, H-7 (2xCH₃)

Note: The chemical shifts and coupling constants are estimated from the spectrum available on SpectraBase, as referenced by PubChem.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃)[1] Source: Tokyo Kasei Kogyo Company, Ltd.[1]

Chemical Shift (δ) ppmCarbon Assignment
~166.0C-1 (C=O)
~145.0C-3
~122.5C-2
~67.5C-5
~22.0C-6, C-7 (2xCH₃)
~18.0C-4 (CH₃)

Note: The chemical shifts are estimated from the spectrum available on SpectraBase.[1]

IR (Infrared) Spectroscopy Data

Phase: Vapor[1]

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (alkane)
~1725StrongC=O stretch (ester)
~1655MediumC=C stretch (alkene)
~1260StrongC-O stretch (ester)
~970Strong=C-H bend (trans alkene)

Note: The wavenumbers and intensities are estimated from the vapor phase IR spectrum available on SpectraBase.[1]

Mass Spectrometry (MS) Data

Ionization: Electron Ionization (EI)

m/zRelative IntensityAssignment
69100% (Base Peak)[C₄H₅O]⁺
87High[M - C₃H₅]⁺
41High[C₃H₅]⁺
128Present[M]⁺ (Molecular Ion)

Data sourced from NIST Mass Spectrometry Data Center as cited by PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-50 mg) is prepared in deuterated chloroform (CDCl₃, approximately 0.7 mL). The solution is filtered through a pipette with a cotton plug to remove any particulate matter and then transferred to a 5 mm NMR tube.

Instrumentation: A Varian CFT-20 spectrometer or an equivalent instrument is used.[1]

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 256

  • Relaxation Delay: 2.0 s

  • Spectral Width: 200 ppm

  • Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a volatile liquid, the spectrum is acquired in the vapor phase. A small amount of the liquid is injected into a heated gas cell.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A spectrum of the empty gas cell is recorded as the background.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound Sample This compound Sample NMR_Prep NMR Sample Preparation (in CDCl3) Sample->NMR_Prep IR_Prep IR Sample Preparation (Vapor Phase) Sample->IR_Prep MS_Prep GC-MS Sample Preparation (Dilution/Injection) Sample->MS_Prep H_NMR 1H NMR Spectroscopy NMR_Prep->H_NMR C_NMR 13C NMR Spectroscopy NMR_Prep->C_NMR IR FT-IR Spectroscopy IR_Prep->IR GCMS GC-MS Analysis MS_Prep->GCMS Data_Analysis Data Interpretation and Structure Elucidation H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis GCMS->Data_Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of Isopropyl Crotonate from Crotonic Acid and Isopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl crotonate from crotonic acid and isopropanol. The primary method detailed is the Fischer-Speier esterification, a well-established and efficient acid-catalyzed reaction. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the understanding and implementation of this chemical transformation.

Reaction Overview: Fischer-Speier Esterification

The synthesis of this compound from crotonic acid and isopropanol is a classic example of a Fischer-Speier esterification.[1][2] This equilibrium reaction involves the condensation of a carboxylic acid (crotonic acid) and an alcohol (isopropanol) in the presence of an acid catalyst.[1][2][3] To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants, typically the less expensive one, and/or to remove the water formed during the reaction.[1][4]

Commonly employed acid catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and various Lewis acids.[2][4] The reaction is typically performed under reflux conditions, with temperatures ranging from 60-110 °C, and reaction times varying from 1 to 10 hours.[2]

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of this compound was not found in the immediate literature, a reliable procedure can be adapted from a similar synthesis of sec-butyl crotonate detailed in Organic Syntheses, a highly reputable source for organic chemical preparations.[5] The following protocol has been adapted for the synthesis of this compound.

2.1. Materials and Equipment

  • Reactants:

    • Crotonic acid

    • Isopropanol (Isopropyl alcohol)

    • Concentrated sulfuric acid

    • Benzene or Toluene (for azeotropic removal of water)

    • Diethyl ether (for extraction)

    • 10% Sodium carbonate solution (for washing)

    • Saturated sodium chloride solution (brine, for washing)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Equipment:

    • Round-bottomed flask (appropriate size for the scale of the reaction)

    • Reflux condenser

    • Dean-Stark apparatus or a suitable water separator

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Distillation apparatus for fractional distillation under reduced pressure

2.2. Reaction Procedure

  • Reaction Setup: In a round-bottomed flask, combine crotonic acid, a molar excess of isopropanol, and a suitable solvent for azeotropic water removal like benzene or toluene.[5] A few boiling chips should be added to ensure smooth boiling.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux and Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser.[5] Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected.[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer with a 10% sodium carbonate solution until the washings are neutral to litmus paper. This step removes any unreacted crotonic acid and the sulfuric acid catalyst.[5]

    • Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[5]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (diethyl ether and the azeotroping solvent) using a rotary evaporator.[5]

    • Purify the crude this compound by fractional distillation under reduced pressure.[5]

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound based on the adapted protocol and general principles of Fischer esterification.

Table 1: Reactant and Catalyst Quantities (Illustrative Scale)

Component Molecular Weight ( g/mol ) Moles Mass/Volume Role Reference
Crotonic Acid86.091.086.09 gReactant[5]
Isopropanol60.101.67~100 g (127 mL)Reactant & Solvent[5]
Sulfuric Acid (conc.)98.08-2-3 mLCatalyst[5]
Benzene/Toluene--~100 mLAzeotroping Agent[5]

Table 2: Reaction Conditions and Expected Outcome

Parameter Value Purpose Reference
Reaction TemperatureReflux (typically 80-110 °C)To increase reaction rate[2]
Reaction Time4-12 hoursTo allow the reaction to reach completion[5]
PressureAtmosphericStandard reaction condition
Expected Yield85-90%Based on similar esterifications[5]
Product Purity>98% (after distillation)High purity is achievable with proper purification[6]

Visualizations

4.1. Reaction Pathway

The following diagram illustrates the acid-catalyzed Fischer esterification of crotonic acid with isopropanol.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Crotonic_Acid Crotonic Acid Protonated_Carbonyl Protonated Carbonyl Crotonic_Acid->Protonated_Carbonyl + H⁺ Isopropanol Isopropanol Tetrahedral_Intermediate Tetrahedral Intermediate Isopropanol->Tetrahedral_Intermediate H_plus H⁺ (Catalyst) Protonated_Carbonyl->Tetrahedral_Intermediate + Isopropanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water Water Tetrahedral_Intermediate->Water Isopropyl_Crotonate This compound Protonated_Ester->Isopropyl_Crotonate - H⁺

Caption: Acid-catalyzed esterification pathway.

4.2. Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Experimental_Workflow Start Start Mix_Reactants Mix Crotonic Acid, Isopropanol, and Solvent Start->Mix_Reactants Add_Catalyst Add Sulfuric Acid Mix_Reactants->Add_Catalyst Reflux Heat to Reflux with Dean-Stark Trap Add_Catalyst->Reflux Monitor_Water Monitor Water Collection Reflux->Monitor_Water Cool_Down Cool Reaction Mixture Monitor_Water->Cool_Down Water collection complete Workup Aqueous Workup (Wash with Na₂CO₃ and Brine) Cool_Down->Workup Dry_Organic_Layer Dry with MgSO₄ Workup->Dry_Organic_Layer Evaporate_Solvent Evaporate Solvent Dry_Organic_Layer->Evaporate_Solvent Distillation Fractional Distillation (Reduced Pressure) Evaporate_Solvent->Distillation End Obtain Pure this compound Distillation->End

Caption: Synthesis and purification workflow.

4.3. Logic for Reaction Optimization

This diagram outlines the decision-making process for optimizing the reaction conditions to maximize the yield of this compound.

Optimization_Logic Start Goal: Maximize this compound Yield Equilibrium Fischer Esterification is an Equilibrium Reaction Start->Equilibrium Le_Chateliers_Principle Apply Le Chatelier's Principle Equilibrium->Le_Chateliers_Principle Option1 Increase Reactant Concentration Le_Chateliers_Principle->Option1 Option2 Remove a Product Le_Chateliers_Principle->Option2 Action1 Use Excess Isopropanol Option1->Action1 Action2 Azeotropic Removal of Water (Dean-Stark) Option2->Action2 Outcome Shift Equilibrium to Products Action1->Outcome Action2->Outcome

Caption: Optimization strategy for esterification.

References

An In-depth Technical Guide to the Fischer Esterification for Isopropyl Crotonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fischer esterification process for the synthesis of isopropyl crotonate, a valuable ester in organic synthesis. The document details the underlying reaction mechanism, experimental protocols, and quantitative data to facilitate its application in a laboratory setting.

Introduction to Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction that involves the formation of an ester from a carboxylic acid and an alcohol.[1][2] First described by Emil Fischer and Arthur Speier in 1895, this reversible reaction is a cornerstone of organic synthesis.[1] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, such as using an excess of one reactant or removing the water byproduct as it forms.[3][4]

For the synthesis of this compound, crotonic acid is reacted with isopropyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] Isopropyl alcohol is a secondary alcohol, which is generally suitable for Fischer esterification.[1]

Reaction Mechanism

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Fischer_Esterification_Mechanism CrotonicAcid Crotonic Acid ProtonatedAcid Protonated Crotonic Acid CrotonicAcid->ProtonatedAcid + H⁺ Isopropanol Isopropyl Alcohol H_plus H⁺ (catalyst) TetrahedralIntermediate1 Tetrahedral Intermediate 1 ProtonatedAcid->TetrahedralIntermediate1 + Isopropyl Alcohol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton transfer TetrahedralIntermediate2 Tetrahedral Intermediate 2 ProtonatedIntermediate->TetrahedralIntermediate2 ProtonatedEster Protonated This compound TetrahedralIntermediate2->ProtonatedEster - H₂O IsopropylCrotonate This compound ProtonatedEster->IsopropylCrotonate - H⁺ H_plus_regen H⁺ (regenerated) ProtonatedEster->H_plus_regen Water Water

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocol

The following protocol is adapted from a reliable procedure for the synthesis of a similar crotonate ester and is suitable for the laboratory-scale preparation of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Crotonic Acid86.09258 g3.0
Isopropyl Alcohol60.10300.5 g (382 mL)5.0
Concentrated Sulfuric Acid98.086-7 mL-
Benzene78.11300 mL-
10% Sodium Carbonate Solution-As needed-
Saturated Sodium Chloride Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Diethyl Ether74.12200 mL-
Reaction Setup and Procedure
  • In a 2-liter round-bottomed flask, combine 258 g (3 moles) of crotonic acid and 370 g (5 moles) of isopropyl alcohol.

  • Carefully add 6–7 mL of concentrated sulfuric acid to the mixture.

  • Add 300 mL of benzene and a few boiling chips.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with benzene.

  • Continue refluxing for approximately 12 hours, or until no more water separates in the trap. About 65 mL of water should be collected.

Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 200 mL of diethyl ether.

  • Transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus paper. This step removes unreacted crotonic acid and the sulfuric acid catalyst.

  • Wash the organic layer with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvents (diethyl ether and benzene) by distillation.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure. The expected boiling point is 74–75°C at 30 mmHg.

Experimental_Workflow A 1. Combine Reactants (Crotonic Acid, Isopropyl Alcohol, H₂SO₄, Benzene) B 2. Reflux with Dean-Stark Trap (~12 hours) A->B C 3. Cool Reaction Mixture B->C D 4. Dilute with Diethyl Ether C->D E 5. Wash with Na₂CO₃ Solution D->E F 6. Wash with Brine E->F G 7. Dry with MgSO₄ F->G H 8. Filter and Concentrate G->H I 9. Fractional Distillation (Reduced Pressure) H->I J Pure this compound I->J

Caption: Experimental Workflow for this compound Synthesis.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound based on the provided protocol and known properties of the compound.

Reaction Parameters
ParameterValueReference
Reaction Time~12 hours[5]
Reflux TemperatureBoiling point of benzene/isopropanol mixtureGeneral Knowledge
Expected Yield360–390 g (79-85% based on crotonic acid)[5]
Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₁₂O₂[6]
Molar Mass128.17 g/mol [6]
AppearanceColorless liquid[7]
Boiling Point74–75 °C @ 30 mmHg[5]
Density0.89 g/mL[7]
Refractive Index1.419 - 1.425 @ 20°C[8]
Purity (typical)≥98%[6]
CAS Number6284-46-4[6]

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Benzene is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Isopropyl alcohol and diethyl ether are flammable liquids. Ensure no open flames or spark sources are present during the experiment.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

The Fischer esterification provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and employing effective purification techniques, high yields of the pure ester can be obtained. This guide offers a detailed framework for researchers and professionals to successfully implement this important transformation in their synthetic endeavors.

References

A-Technical-Guide-to-Transesterification-Methods-for-the-Preparation-of-Isopropyl-Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

-An-In-depth-Review-for-Researchers-and-Chemical-Development-Professionals

Isopropyl crotonate is a valuable chemical intermediate used in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, represents a primary and efficient route for its synthesis. This guide provides a comprehensive overview of the principal transesterification methodologies for preparing this compound, focusing on catalytic strategies, experimental conditions, and quantitative outcomes.

1.-Catalytic-Approaches-to-Isopropyl-Crotonate-Synthesis

The synthesis of this compound via transesterification typically involves the reaction of a simple alkyl crotonate, such as methyl crotonate or ethyl crotonate, with isopropanol in the presence of a catalyst. The choice of catalyst is critical as it dictates reaction efficiency, selectivity, and overall process sustainability. The methodologies can be broadly categorized into homogeneous, heterogeneous, and enzymatic catalysis.

1.1-Homogeneous-Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are commonly employed for transesterification.[4] These include both acid and base catalysts.

  • Acid Catalysis: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective catalysts. The mechanism involves protonation of the carbonyl oxygen of the starting ester, which enhances its electrophilicity and facilitates nucleophilic attack by isopropanol.[5] To drive the reaction equilibrium towards the product, it is often necessary to use an excess of isopropanol or to remove the lower-boiling alcohol byproduct (e.g., methanol or ethanol) via distillation.[5]

  • Base Catalysis: Alkaline catalysts such as sodium methoxide (NaOMe) or potassium hydroxide (KOH) are also highly effective, often enabling faster reaction rates than acid catalysts.[6] The mechanism proceeds through the formation of an alkoxide (isopropoxide in this case), which acts as a potent nucleophile.[5] However, base catalysts are sensitive to the presence of water and free fatty acids, which can lead to saponification and reduce the yield.[6][7]

1.2-Heterogeneous-Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced product contamination.[4][8] For this compound synthesis, solid acid and base catalysts are prominent.

  • Solid Acid Catalysts: Materials such as sulfated zirconia, ion-exchange resins (e.g., Amberlyst-15), and zeolites can effectively catalyze the transesterification.[9] These catalysts provide acidic sites on their surface that facilitate the reaction in a manner similar to homogeneous acid catalysts but without the downstream separation challenges.[4]

  • Solid Base Catalysts: Metal oxides like strontium oxide (SrO) and modified calcium oxide (CaO) have demonstrated high activity in transesterification reactions.[9][10] Their basic sites activate the alcohol, promoting the nucleophilic attack on the ester. These catalysts are particularly attractive for continuous flow processes.

1.3-Enzymatic-Catalysis

Biocatalysis using lipases presents a green and highly selective alternative for ester synthesis.[11] Immobilized lipases, such as Candida antarctica Lipase B (Novozym 435), can catalyze the transesterification of alkyl crotonates with isopropanol under mild reaction conditions.[11] This method minimizes byproduct formation and operates at lower temperatures, preserving thermally sensitive functional groups.[11] The primary drawbacks are the higher cost of enzymes and potentially slower reaction rates compared to conventional chemical catalysts.

2.-Quantitative-Data-Comparison

The selection of a synthetic method often depends on a comparative analysis of key performance indicators such as yield, reaction time, and catalyst loading. The following tables summarize representative data from the literature for different catalytic systems.

Table-1:-Homogeneous-Catalysis-Performance

Catalyst Starting Ester Molar Ratio (Isopropanol:Ester) Temperature (°C) Time (h) Yield (%) Reference
H₂SO₄ Methyl Crotonate 10:1 80 8 >90 General Acid Catalysis[5]
NaOMe Ethyl Crotonate 5:1 65 2 ~95 General Base Catalysis[6]

| Sc(OTf)₃ | Various Esters | N/A (Alcohol as solvent) | Reflux | 2-24 | High | Scandium Triflate Catalysis[12] |

Table-2:-Heterogeneous-Catalysis-Performance

Catalyst Starting Ester Molar Ratio (Isopropanol:Ester) Temperature (°C) Time (h) Yield (%) Reference
Sulfated Zirconia Croton Oil Esters 9:1 (Methanol:Oil) 65 3 85 (Biodiesel) Zr/KOH Catalysis[9]
PAFR Resin Ethyl Heptanoate 10:1 (Methanol:Ester) 80 24 93 (Methyl Ester) Porous Resin Catalysis[13]

| Iron-based MOF | Various | N/A | Mild | N/A | High | Fe-Catalyzed Reactions[8] |

Table-3:-Enzymatic-Catalysis-Performance-for-Similar-Esters

Enzyme (Immobilized) Substrates Molar Ratio (Alcohol:Acid) Temperature (°C) Time (h) Conversion (%) Reference
Novozym 435 Palmitic Acid, Isopropanol 15:1 60 2.5 90.0 Isopropyl Palmitate Synthesis[11]
Bacillus cereus Lipase Myristic Acid, Isopropanol 1:1 65 15 ~66.0 Isopropyl Myristate Synthesis[14]

| Bacillus cereus Lipase | Acetic Acid, Isopropanol | 1.33:1 | 55 | 9 | ~88.0 (66mM) | Isopropyl Acetate Synthesis[15] |

Note:-Direct-data-for-isopropyl-crotonate-is-extrapolated-from-similar-transesterification-reactions.-Specific-yields-may-vary.

3.-Experimental-Protocols

3.1-Protocol-for-Homogeneous-Acid-Catalyzed-Transesterification

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Charge the flask with ethyl crotonate (1.0 mol) and isopropanol (10.0 mol).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.03 mol) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 8 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Workup: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the organic layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.

3.2-Protocol-for-Enzymatic-Transesterification

  • Setup: In a sealed flask, combine methyl crotonate (1.0 mol) and isopropanol (3.0 mol) in a suitable solvent like n-heptane.

  • Biocatalyst: Add immobilized lipase (e.g., Novozym 435, 5-10% w/w of substrates).

  • Water Removal: Add activated molecular sieves (3Å) to remove the methanol byproduct and shift the equilibrium.

  • Reaction: Incubate the mixture at 50-60°C in an orbital shaker (approx. 150-200 RPM) for 24-48 hours.

  • Monitoring: Periodically withdraw aliquots to monitor conversion by GC analysis.

  • Catalyst Recovery: After the reaction, recover the immobilized enzyme by simple filtration for reuse.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting this compound is often of high purity and may not require further distillation.

4.-Visualized-Workflows-and-Pathways

Transesterification_Reaction

Experimental_Workflow

Catalyst_Selection_Tree

References

Isopropyl Crotonate Solubility in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of isopropyl crotonate, a key intermediate in various chemical syntheses. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some estimated values have been reported. The compound is generally considered soluble in alcohols and other common organic solvents and is very slightly soluble in water.[1]

SolventFormulaTypeSolubility Data (at 25 °C unless specified)Source
WaterH₂OPolar ProticVery slightly soluble; 1663 mg/L (estimated)[1][2]
AlcoholROHPolar ProticSoluble (qualitative)[1]

Further empirical studies are required to establish precise solubility curves of this compound in solvents such as acetone, ethanol, methanol, toluene, and others relevant to drug development and synthesis.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5] It is a thermodynamic solubility measurement that is crucial for lead optimization and formulation stages in drug development.[3]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., ethanol, acetone, toluene)

  • Glass flasks with airtight stoppers (e.g., 20 mL scintillation vials or larger flasks)

  • Orbital shaker or agitator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached at saturation.[4]

  • Equilibration: Seal the flasks and place them in a temperature-controlled shaker. Agitate the mixture at a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow the system to reach equilibrium.[4] This typically requires 24 to 48 hours.[3][4]

  • Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the temperature-controlled environment for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is crucial to filter the sample immediately through a syringe filter appropriate for the solvent.

  • Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the precise concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the solubility, typically in units of g/L, mg/mL, or mol/L.

Logical Workflow Visualization

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Solubility_Workflow A Preparation: Add excess solute (this compound) to a known volume of solvent. B Equilibration: Agitate at constant temperature (e.g., 24-48 hours). A->B C Phase Separation: Allow excess solid to settle. B->C D Sampling & Filtration: Withdraw supernatant and filter (e.g., 0.45 µm PTFE filter). C->D E Dilution: Prepare sample for analysis within instrument's linear range. D->E F Quantification: Analyze concentration via calibrated HPLC or GC. E->F G Data Analysis: Calculate solubility from concentration and dilution factor. F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Thermal properties of isopropyl crotonate (boiling point, flash point)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal Properties of Isopropyl Crotonate

Abstract

This technical guide provides a comprehensive overview of the key thermal properties of this compound (CAS No: 6284-46-4), specifically its boiling point and flash point. This compound, with the molecular formula C7H12O2, is a colorless liquid utilized in various chemical syntheses.[1][2] An understanding of its thermal characteristics is critical for safe handling, storage, and application in research and development settings. This document outlines the experimentally determined values for these properties, details the standard methodologies for their measurement, and presents a logical workflow for their characterization. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug development who may handle or utilize this compound.

Thermal Properties of this compound

The thermal properties of a chemical compound are essential for assessing its stability, volatility, and flammability. The boiling point indicates the temperature at which the substance transitions from a liquid to a gaseous state at atmospheric pressure, while the flash point is the lowest temperature at which its vapors will ignite in the presence of an ignition source.

Data Summary

The reported boiling and flash points for this compound are summarized in the table below. These values are critical for defining safe operating temperatures and for the design of purification processes such as distillation.

PropertyValueMethod/Conditions
Boiling Point 142 - 147 °CAt 760 mmHg
Flash Point 40 °C (104 °F)Tag Closed Cup (TCC)

Data sourced from references[1][3][4].

Experimental Protocols

The determination of boiling and flash points requires precise and standardized experimental procedures to ensure accuracy and reproducibility. The following sections describe the general methodologies employed for determining these properties for a liquid chemical like this compound.

Boiling Point Determination

The boiling point of a liquid can be determined through several established methods, including distillation and the Thiele tube method.[5]

2.1.1 Simple Distillation Method

Simple distillation is a common and effective technique for both purifying liquids and determining their boiling points.[6]

  • Principle: This method relies on heating a liquid to its boiling point, condensing the resulting vapor, and collecting the condensate. The temperature of the vapor is measured as it passes the thermometer bulb, and this temperature remains constant during the distillation of a pure substance.

  • Apparatus: A standard simple distillation setup includes a distillation flask, a condenser, a thermometer, a heat source (e.g., heating mantle), and a receiving flask.[7]

  • Procedure:

    • The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor entering the condenser.[7]

    • The flask is gently heated.

    • As the liquid boils, the vapor rises and surrounds the thermometer bulb.

    • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance.[7] The atmospheric pressure should also be recorded as boiling point varies with pressure.

2.1.2 Thiele Tube Method

For smaller sample volumes, the Thiele tube method is a convenient alternative.[5]

  • Principle: This technique determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A small sample is heated, and the boiling point is identified by observing the behavior of bubbles emerging from an inverted capillary tube.

  • Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), and a capillary tube.

  • Procedure:

    • A small amount of this compound is placed in the Durham tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

    • The assembly is attached to a thermometer and immersed in the Thiele tube containing heating oil.

    • The Thiele tube is heated gently, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[5]

Flash Point Determination

The flash point is a critical safety parameter, indicating the flammability of a substance. The closed-cup method is commonly used for its determination.

2.2.1 Closed-Cup Method (e.g., Pensky-Martens or Tag Closed Cup)

  • Principle: A sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[8]

  • Apparatus: A standardized closed-cup flash point tester, such as a Pensky-Martens or Tag apparatus, which consists of a sample cup with a lid, a heating mechanism, a stirrer, and an ignition source applicator.[9]

  • Procedure:

    • The sample cup is filled with this compound to a specified level.

    • The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

    • At regular temperature intervals, the ignition source (a small flame or electric spark) is dipped into the vapor space of the cup.

    • The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the thermal properties of a liquid compound such as this compound.

Thermal_Property_Workflow cluster_prep 1. Sample Preparation cluster_bp 2. Boiling Point Determination cluster_fp 3. Flash Point Determination cluster_analysis 4. Data Analysis & Reporting prep Obtain pure this compound sample bp_method Select Method (e.g., Distillation or Thiele Tube) prep->bp_method fp_method Select Method (e.g., Closed-Cup) prep->fp_method bp_exec Execute Experiment: Heat sample and monitor temperature bp_method->bp_exec bp_record Record stable vapor temperature and atmospheric pressure bp_exec->bp_record analyze Analyze and compile results bp_record->analyze fp_exec Execute Experiment: Heat sample and apply ignition source fp_method->fp_exec fp_record Record temperature of first flash fp_exec->fp_record fp_record->analyze report Generate technical data sheet analyze->report

Caption: Workflow for Thermal Property Characterization.

References

Whitepaper: Unleashing Potential: The Diverse Research Applications of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core research applications of unsaturated esters, designed for researchers, scientists, and drug development professionals.

Executive Summary

Unsaturated esters, organic compounds characterized by a carbon-carbon double or triple bond conjugated with an ester group, represent a class of molecules with remarkable versatility and significant potential across multiple scientific disciplines.[1][2] Their inherent reactivity, conferred by the conjugated π-system and the electrophilic nature of the carbonyl carbon, makes them valuable synthons in organic chemistry and key structural motifs in biologically active molecules and advanced materials.[3] This technical guide provides a comprehensive overview of the core research applications of unsaturated esters, with a focus on their burgeoning roles in medicinal chemistry, materials science, and biochemistry. We delve into their use as enzyme inhibitors, prodrugs, building blocks for biodegradable polymers, and key players in metabolic pathways, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and further research.

Medicinal Chemistry: Targeting Disease with Reactive Moieties

The unique electronic properties of α,β-unsaturated esters make them valuable pharmacophores and versatile tools in drug design and development. Their ability to act as Michael acceptors allows for covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites, leading to potent and often irreversible inhibition.[4]

Enzyme Inhibition

Unsaturated esters have been investigated as inhibitors of various enzymes, particularly hydrolases like carboxylesterases (CES). CES are crucial for the metabolism of many ester-containing drugs.[5] By inhibiting these enzymes, unsaturated esters can modulate drug metabolism, potentially enhancing the bioavailability and efficacy of co-administered therapeutic agents. A study on rat intestinal CES demonstrated that the inhibitory potency of alkyl esters is influenced by carbon chain length and the presence of double bonds, with some unsaturated esters showing competitive or mixed-competitive reversible inhibition.[5] For instance, ethyl (E)-hex-2-enoate (C8:1) was found to be a more potent inhibitor than its saturated counterpart.[5]

Table 1: Inhibitory Potency of Selected Alkyl Esters on Rat Intestinal Carboxylesterases (CES)

Compound Structure Type Inhibition Mechanism Relative Potency Reference
Ethyl Butyrate C4:0 Saturated Competitive + [5]
Ethyl Caproate C6:0 Saturated Competitive ++ [5]
Ethyl (E)-hex-2-enoate C6:1 Unsaturated Mixed Competitive +++ [5]
Ethyl Caprylate C8:0 Saturated Competitive ++++ [5]
Ethyl (E)-oct-2-enoate C8:1 Unsaturated Mixed Competitive +++++ [5]

| Ethyl Caprate | C10:0 | Saturated | Competitive | +++++ |[5] |

Data is a qualitative representation of potency as reported in the study.

Prodrug Strategies

Esterification is a widely used prodrug strategy to enhance the physicochemical properties of drugs, such as lipophilicity, to improve membrane permeability and oral absorption.[6][7] Unsaturated esters are incorporated into prodrug design to create novel therapeutic agents with controlled release mechanisms.[8]

  • Lipid-Based Prodrugs: Attaching unsaturated fatty acids like oleic acid, linoleic acid, EPA, or DHA to drugs can improve their pharmacokinetic profiles.[9][10] For example, esters of androgens with unsaturated fatty acids have been synthesized for androgen replacement therapy, showing good tolerability and no cytotoxicity in preliminary studies.[9]

  • Triggered Release Systems: The reactivity of the unsaturated system can be exploited for targeted drug release. For instance, camptothecin-unsaturated fatty acid prodrugs have been developed that form nanoaggregates and release the active drug upon a reductive stimulus.[11]

Below is a logical diagram illustrating the general activation pathway of an ester prodrug.

G cluster_absorption Gastrointestinal Tract / Bloodstream cluster_circulation Systemic Circulation Prodrug Unsaturated Ester Prodrug (Lipophilic, Membrane Permeable) Absorbed_Prodrug Absorbed Prodrug Prodrug->Absorbed_Prodrug Passive Diffusion Active_Drug Active Drug (Hydrophilic, Pharmacologically Active) Absorbed_Prodrug->Active_Drug Hydrolysis Promoieties Promoieties (Unsaturated Alcohol/Acid) Absorbed_Prodrug->Promoieties Hydrolysis Enzyme Esterases (e.g., Carboxylesterases) Enzyme->Absorbed_Prodrug Target Pharmacological Target Active_Drug->Target Therapeutic Effect

Caption: General workflow for ester prodrug activation.

Materials Science: Building Blocks for Modern Polymers

The carbon-carbon double bond in unsaturated esters is readily polymerizable, making these compounds crucial monomers for synthesizing a wide range of polymers, particularly unsaturated polyesters (UPRs).[2][12] These materials find applications in composites, coatings, and biodegradable plastics.

Biodegradable and Bio-based Polymers

There is a growing demand for sustainable and biodegradable materials. Unsaturated esters derived from bio-based sources like itaconic acid, glycerol, and fatty acids are being used to create environmentally friendly polymers.[13][14][15]

  • Unsaturated Poly(ester-amide)s (UPEAs): These polymers exhibit controllable biodegradability, which can be tuned by altering the chemical structure of the precursors.[16] Enzymatic degradation studies show that these materials are susceptible to hydrolysis, making them suitable for biomedical applications.[16]

  • Hyperbranched Polyesters: Enzymatic polymerization of glycerol, azelaic acid, and tall oil fatty acids (TOFA) can produce highly branched unsaturated polyesters, which can be used as binders in coatings.[13]

Table 2: Properties of Bio-Based Unsaturated Branched Polyesters (UBPs)

UBP Composition (Molar Ratio) Molecular Weight (Mn, g/mol ) Polydispersity (Đ) Glass Transition (Tg, °C) Reference
Glycerol:Azelaic Acid:TOFA (1:1:0.57) 2400 2.5 -29 [13]
Glycerol:Azelaic Acid:TOFA (1:1:0.86) 1900 2.1 -36 [13]

| Glycerol:Azelaic Acid:TOFA (1:1:1.14) | 1600 | 1.9 | -41 |[13] |

UV-Curing Resins

Unsaturated esters are key components in photopolymerization, or UV-curing, a process used for inks, coatings, and adhesives.[14] The double bonds in the ester monomers can undergo rapid, free-radical polymerization upon exposure to UV light in the presence of a photoinitiator. This technology offers fast curing times and solvent-free formulations. Polyesters derived from itaconic acid, for example, have been successfully used as UV-curing polymers in coating applications.[14][15]

The workflow for creating a UV-cured polymer film is outlined below.

G cluster_prep Formulation cluster_process Curing Process Monomer Unsaturated Ester Resin Mix Liquid Resin Mixture Monomer->Mix Initiator Photoinitiator Initiator->Mix Apply Application on Substrate Mix->Apply Coating Cured Crosslinked Polymer Film Apply->Cured Polymerization UV UV Light (hν) UV->Apply Initiation

Caption: Experimental workflow for UV-curing of unsaturated esters.

Biochemical Roles and Pathways

Unsaturated esters, particularly those of fatty acids, are fundamental components of lipids and play crucial roles in metabolism and cellular signaling.[17][18]

Fatty Acid Metabolism

Free fatty acids are activated in cells by esterification to coenzyme A (CoA), forming acyl-CoA thioesters.[19] These activated molecules are central to lipid metabolism, serving as substrates for either energy production via β-oxidation or incorporation into complex lipids like triglycerides and phospholipids.[19] The degree of unsaturation in these fatty acyl chains is regulated by fatty acid desaturase (FAD) enzymes and is critical for maintaining the fluidity and function of biological membranes.[20]

The diagram below illustrates the central role of acyl-CoA esters in lipid metabolism.

G UFA Unsaturated Fatty Acid (from diet/synthesis) AcylCoA Unsaturated Acyl-CoA (Activated Thioester) UFA->AcylCoA CoA Coenzyme A CoA->AcylCoA ATP ATP AcylCoA_Synthetase Acyl-CoA Synthetase AcylCoA_Synthetase->AcylCoA Activation BetaOx β-Oxidation AcylCoA->BetaOx Catabolism LipidSyn Lipid Synthesis AcylCoA->LipidSyn Anabolism Energy Energy (ATP) BetaOx->Energy ComplexLipids Complex Lipids (Triglycerides, Phospholipids) LipidSyn->ComplexLipids

Caption: Central role of Acyl-CoA esters in lipid metabolism.

Key Experimental Protocols

Protocol: Enzymatic Synthesis of a Bio-Based Unsaturated Polyester

This protocol is adapted from the CALB-catalyzed one-pot bulk polymerization method for preparing unsaturated branched polyesters (UBPs).[13]

Materials:

  • Glycerol

  • Azelaic acid

  • Tall oil fatty acids (TOFA)

  • Immobilized Candida antarctica lipase B (CALB)

  • Two-necked round-bottom flask

  • Condenser

  • Vacuum pump

  • Heating mantle with magnetic stirring

Procedure:

  • Reactant Charging: Add glycerol, azelaic acid, and TOFA to the two-necked flask in the desired molar ratio (e.g., 1:1:0.57).

  • Enzyme Addition: Add the CALB enzyme catalyst to the reactant mixture (typically 5-10% by weight of the total reactants).

  • Inert Atmosphere: Seal the flask, connect one neck to the condenser and the other to a vacuum line. Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to remove oxygen.

  • Reaction: Heat the mixture to 90 °C with continuous magnetic stirring under a slow stream of nitrogen. The condenser allows for the removal of water, a byproduct of the esterification, which drives the reaction to completion.

  • Monitoring: Monitor the reaction progress over time (e.g., 24-48 hours) by taking small aliquots and analyzing the acid number or by using techniques like FT-IR to observe the formation of the ester carbonyl band (~1735 cm⁻¹).

  • Workup: Once the desired conversion is reached, cool the reaction mixture to room temperature. The crude polymer product can be used directly or purified by dissolving in a suitable solvent and precipitating into a non-solvent to remove unreacted monomers and the enzyme.

Protocol: In Situ Intestinal Perfusion for Drug Absorption Studies

This protocol provides a general framework for evaluating how an unsaturated ester inhibitor affects the intestinal metabolism and absorption of a drug, adapted from the description in a study of CES inhibitors.[5]

Materials:

  • Anesthetized rat model

  • Test drug (e.g., an ester prodrug like adefovir dipivoxil)

  • Unsaturated ester inhibitor (e.g., ethyl (E)-hex-2-enoate)

  • Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.8)

  • Peristaltic pump

  • Surgical instruments

  • Sample collection vials

Procedure:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat according to approved animal care protocols. Surgically expose the small intestine.

  • Cannulation: Isolate a segment of the jejunum (approximately 10 cm). Insert and secure cannulas at both the proximal and distal ends of the segment.

  • Perfusion Setup: Connect the proximal cannula to a syringe pump or peristaltic pump. The distal cannula is used for collecting the outflowing perfusate. Keep the intestinal segment moist and at a constant temperature (37 °C).

  • Washout Phase: Perfuse the intestinal segment with blank buffer for 15-30 minutes to wash out intestinal contents and allow the system to stabilize.

  • Experimental Phase: Switch to the perfusion solution containing the test drug at a known concentration, either with or without the unsaturated ester inhibitor.

  • Sampling: Perfuse at a constant flow rate (e.g., 0.2 mL/min). Collect the outflowing perfusate at regular intervals (e.g., every 15 minutes) for a total period of 2 hours.

  • Analysis: At the end of the experiment, collect blood samples via cardiac puncture. Measure the concentrations of the parent drug and its metabolite in the perfusate samples and blood plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Calculation: Calculate the absorption rate constant (Ka) and the extent of metabolism. Compare the results from the control group (drug only) with the experimental group (drug + inhibitor) to determine the effect of the unsaturated ester on drug absorption and intestinal metabolism.

Disclaimer: This document is intended for informational purposes for a technical audience. All experimental procedures should be performed in accordance with established safety and ethical guidelines.

References

Methodological & Application

Application Notes and Protocols: Isopropyl Crotonate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropyl crotonate as a monomer in polymer synthesis, with a focus on its polymerization via Group Transfer Polymerization (GTP). This document includes detailed experimental protocols, characterization data, and a discussion of potential applications in drug development based on the properties of the resulting polymer, poly(this compound).

Introduction to this compound Polymerization

This compound, a β-substituted α,β-unsaturated carboxylate monomer, presents challenges for polymerization through conventional free-radical methods. Common radical initiators are often ineffective in inducing its homopolymerization. However, controlled polymerization techniques, specifically Group Transfer Polymerization (GTP), have been successfully employed to synthesize poly(this compound) with controlled molecular weights and narrow molecular weight distributions.

GTP is a form of living polymerization that allows for the synthesis of well-defined polymers from acrylic monomers. The use of organic superacid catalysts in GTP has enabled the polymerization of sterically hindered monomers like this compound.

Polymer Synthesis: Group Transfer Polymerization (GTP)

The synthesis of poly(this compound) is effectively achieved through Group Transfer Polymerization. This method offers excellent control over the polymer architecture.

Experimental Protocol: GTP of this compound

This protocol is adapted from the successful GTP of other alkyl crotonates and is applicable for the synthesis of poly(this compound).

Materials:

  • This compound (monomer), distilled from CaH₂ under reduced pressure

  • 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) (initiator)

  • 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) (catalyst)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol

  • Hexane

  • Schlenk tube and glovebox

Procedure:

  • Preparation: All glassware should be flame-dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.

  • Reaction Setup: In a Schlenk tube inside a glovebox, add this compound (e.g., 50 mmol), MTS (e.g., 0.50 mmol), and anhydrous CH₂Cl₂ (e.g., 20 mL).

  • Initiation: Prepare a solution of the catalyst C₆F₅CHTf₂ (e.g., 0.050 mmol) in anhydrous CH₂Cl₂ (e.g., 5 mL). Add the catalyst solution to the monomer/initiator mixture to start the polymerization.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., -40 °C) for a predetermined time (e.g., 24 hours).

  • Termination and Precipitation: Quench the reaction by adding methanol (e.g., 10 mL). Remove the solvents under reduced pressure.

  • Purification: Dissolve the resulting polymer in a minimal amount of chloroform (CHCl₃) and precipitate it by adding the solution to a large volume of hexane.

  • Drying: Collect the precipitated polymer and dry it under vacuum to a constant weight.

Polymerization Workflow Diagram

GTP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Workup & Purification Monomer This compound (distilled) Mixing Mix Monomer, Initiator, and Solvent in Schlenk Tube Monomer->Mixing Initiator MTS Initiator->Mixing Catalyst C6F5CHTf2 Initiation Add Catalyst Solution at -40°C Catalyst->Initiation Solvent Anhydrous CH2Cl2 Solvent->Mixing Mixing->Initiation Polymerization Stir for 24h Initiation->Polymerization Quenching Quench with Methanol Polymerization->Quenching Evaporation Solvent Removal Quenching->Evaporation Precipitation Precipitate in Hexane Evaporation->Precipitation Drying Dry under Vacuum Precipitation->Drying Final_Product Poly(this compound) Drying->Final_Product

Caption: Workflow for the synthesis of poly(this compound) via GTP.

Polymer Characterization Data

The properties of poly(this compound) are crucial for determining its potential applications. Below is a summary of available data.

PropertyValueNotes
Number-Average Molecular Weight (Mₙ) 4.1 x 10⁴ - 7.2 x 10⁴ g/mol Dependent on monomer/initiator ratio.[1]
Molecular Weight Distribution (Mₙ/Mₙ) 1.17 - 1.32Indicates a well-controlled polymerization.[1]
Glass Transition Temperature (T₉) Data not availableDifficult to determine by DSC for poly(alkyl crotonate)s.
5% Weight Loss Temperature (Tₐ₅) Data not availableThermal stability is generally high for poly(alkyl crotonate)s.

Potential Applications in Drug Development

While specific studies on the use of poly(this compound) in drug delivery are limited, its properties suggest potential for such applications. The field of polymer-based drug delivery often utilizes biocompatible and biodegradable polymers to create carriers for therapeutic agents.

Potential Advantages of Poly(this compound) in Drug Delivery:

  • Controlled Degradation: The ester linkages in the polymer backbone could be susceptible to hydrolysis, potentially allowing for the controlled release of encapsulated drugs.

  • Tunable Hydrophobicity: The isopropyl group imparts a degree of hydrophobicity to the polymer, which could be advantageous for encapsulating and delivering hydrophobic drugs.

  • Biocompatibility: While not yet extensively studied, many poly(acrylate) derivatives exhibit good biocompatibility. Further studies are needed to confirm the biocompatibility of poly(this compound).

Conceptual Signaling Pathway for Polymer-Based Drug Delivery

The following diagram illustrates a general concept of how a polymer matrix, potentially made from poly(this compound), could be used for targeted drug delivery.

Drug_Delivery_Pathway cluster_carrier Drug Carrier cluster_body In Vivo Environment cluster_release Drug Release & Action Polymer_Matrix Poly(this compound) Matrix Encapsulated_Drug Encapsulated Drug Target_Cell Target Cell / Tissue Polymer_Matrix->Target_Cell Targeting Release Controlled Release (e.g., via hydrolysis) Target_Cell->Release Drug_Action Drug Binds to Cellular Target Release->Drug_Action Therapeutic_Effect Therapeutic Effect Drug_Action->Therapeutic_Effect

Caption: Conceptual pathway for targeted drug delivery using a polymer matrix.

Future Research Directions

To fully assess the potential of this compound as a monomer for drug delivery applications, further research is needed in the following areas:

  • Thermal Analysis: Detailed characterization of the glass transition temperature and thermal degradation profile of poly(this compound) using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Biocompatibility and Cytotoxicity: In vitro and in vivo studies to evaluate the biocompatibility and potential toxicity of poly(this compound).

  • Degradation Studies: Investigation of the hydrolytic and enzymatic degradation rates of the polymer to understand its potential for controlled release applications.

  • Drug Encapsulation and Release: Studies on the encapsulation of model drugs within a poly(this compound) matrix and characterization of their release kinetics.

By addressing these research questions, a clearer understanding of the suitability of poly(this compound) for advanced drug delivery systems can be achieved.

References

Application Notes and Protocols for Group-Transfer Polymerization (GTP) of Isopropyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Group-transfer polymerization (GTP) is a living polymerization technique suitable for α,β-unsaturated carbonyl compounds, including crotonates. This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (polydispersity index, PDI). These characteristics are highly desirable in the development of advanced materials for drug delivery and other biomedical applications. Isopropyl crotonate, a β-substituted acrylate, can be successfully polymerized via GTP using organic acid catalysts to produce poly(this compound) (PiPC). This document provides detailed application notes and experimental protocols for the GTP of this compound.

Key Features of GTP of Alkyl Crotonates
  • Living Polymerization: GTP of alkyl crotonates exhibits characteristics of a living polymerization, enabling precise control over polymer chain length and architecture.[1]

  • Narrow Polydispersity: The technique yields polymers with low PDI values, indicating a high degree of uniformity in chain length.[2][3]

  • Catalyst Systems: The polymerization is effectively catalyzed by organic superacids, such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C6H5CHTf2), and N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMSNTf2).[3][4]

  • Initiators: Silyl ketene acetals, for instance, 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS), are commonly used as initiators.[4][5]

  • Reaction Conditions: Optimal results are typically achieved at low temperatures (e.g., -40 °C) in a suitable solvent like dichloromethane.[3][5]

Data Presentation

The following tables summarize the typical reaction conditions and resulting polymer properties for the GTP of alkyl crotonates, which can be extrapolated for this compound.

Table 1: Effect of Catalyst on the GTP of Ethyl Crotonate *

EntryCatalystTime (h)Conversion (%)Yield (%)Mn (kDa) (SEC)PDI (Mw/Mn)
1C6H5CHTf22472698.81.20
2HNTf22470668.51.14
3TMSNTf22482799.91.17

*Conditions: [Monomer]/[Initiator]/[Catalyst] = 100/1/0.1 in CH2Cl2 at -40 °C. Monomer is ethyl crotonate, and the initiator is MTS. Data adapted from a study on ethyl crotonate, expected to be similar for this compound.[3]

Table 2: Effect of Temperature on the GTP of Ethyl Crotonate *

EntryTemperature (°C)Time (h)Conversion (%)Yield (%)Mn (kDa) (SEC)PDI (Mw/Mn)
1-2024918810.91.35
2-402472698.81.20
3-602415122.11.15

*Conditions: [Monomer]/[Initiator]/[C6H5CHTf2] = 100/1/0.1 in CH2Cl2. Monomer is ethyl crotonate, and the initiator is MTS. Data adapted from a study on ethyl crotonate, expected to be similar for this compound.[5]

Experimental Protocols

This section provides a detailed protocol for the group-transfer polymerization of this compound.

Materials and Reagents
  • This compound (Monomer): Purified by distillation over calcium hydride (CaH2) under reduced pressure and stored in a glovebox.[5]

  • 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) (Initiator): Obtained from a commercial source (e.g., Sigma-Aldrich), distilled over CaH2, and stored at -35 °C in a glovebox.[5]

  • 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C6H5CHTf2) (Catalyst): Obtained from a commercial source and used without further purification.[5]

  • Dichloromethane (CH2Cl2) (Solvent): Superdehydrated grade, purified using a solvent purification system (e.g., MBraun SPS-800).[5]

  • Argon or Nitrogen: High purity, passed through appropriate drying columns.[5]

  • Methanol (for termination)

  • Hexane (for precipitation)

Equipment
  • Schlenk line or glovebox for inert atmosphere operations.

  • Dry glassware (e.g., round-bottom flask with a magnetic stir bar).

  • Syringes for transfer of reagents.

  • Low-temperature cooling bath (e.g., cryostat or dry ice/acetone bath).

  • Standard laboratory glassware for workup and purification.

  • Size Exclusion Chromatography (SEC/GPC) system for polymer analysis.[5]

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural analysis.[5]

Polymerization Procedure

The following procedure is for a target degree of polymerization of 100.

  • Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (argon or nitrogen).

  • Solvent and Monomer Addition: Transfer 25 mL of purified dichloromethane to the reaction flask. Cool the flask to the desired temperature (e.g., -40 °C) using a cooling bath. Add this compound (e.g., 50.0 mmol) to the cooled solvent.

  • Initiator Addition: Add the initiator, MTS (e.g., 0.50 mmol for a [M]/[I] ratio of 100), to the monomer solution via syringe.

  • Initiation of Polymerization: Prepare a stock solution of the catalyst (C6H5CHTf2) in dichloromethane. Add the required amount of the catalyst solution (e.g., 0.050 mmol for a [M]/[I]/[C] ratio of 100/1/0.1) to the reaction mixture to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed at the set temperature for a specified time (e.g., 24 hours). Monitor the progress of the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination: Terminate the polymerization by adding a small amount of methanol.

  • Purification: Warm the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like hexane.[3]

  • Isolation: Collect the precipitated polymer by filtration, wash with hexane, and dry under vacuum for 24 hours to obtain the final product.[3]

  • Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer by SEC using polystyrene standards for calibration.[5] Confirm the polymer structure using ¹H and ¹³C NMR.

Visualizations

GTP Mechanism

The following diagram illustrates the proposed associative mechanism for the group-transfer polymerization of an alkyl crotonate.

GTP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Silyl Ketene Acetal (Initiator) Propagating_Species1 Initial Propagating Species Initiator->Propagating_Species1 + Activated Monomer Monomer1 This compound (Monomer) Activated_Monomer Catalyst-Activated Monomer Monomer1->Activated_Monomer + Catalyst Propagating_Species_n Growing Polymer Chain Propagating_Species1->Propagating_Species_n + n Monomers Monomer2 n this compound (Monomer) Final_Polymer Poly(this compound) Propagating_Species_n->Final_Polymer + Terminator Terminator Terminating Agent (e.g., Methanol)

Caption: Mechanism of Group-Transfer Polymerization.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the GTP of this compound.

Experimental_Workflow Start Start Preparation Prepare Dry Glassware under Inert Atmosphere Start->Preparation Cooling Cool Flask to -40 °C Preparation->Cooling Addition Add Solvent (CH2Cl2) and Monomer (iPC) Cooling->Addition Initiator_Addition Add Initiator (MTS) Addition->Initiator_Addition Polymerization_Start Add Catalyst (C6H5CHTf2) to Initiate Initiator_Addition->Polymerization_Start Polymerization Polymerize for 24h at -40 °C Polymerization_Start->Polymerization Termination Terminate with Methanol Polymerization->Termination Purification Precipitate Polymer in Hexane Termination->Purification Isolation Filter and Dry Polymer Purification->Isolation Characterization Analyze by SEC and NMR Isolation->Characterization End End Characterization->End

Caption: Experimental Workflow for GTP.

References

Controlled Radical Polymerization of Isopropyl Crotonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the controlled radical polymerization of isopropyl crotonate. This compound, a β-substituted acrylic monomer, presents unique challenges in polymerization due to steric hindrance. However, controlled polymerization techniques offer pathways to synthesize well-defined polymers with potential applications in drug delivery, biomaterials, and specialty coatings.

Introduction

This compound is an α,β-unsaturated ester that can be derived from renewable resources. Its polymerization is of growing interest for creating polymers with specific thermal and mechanical properties. Due to the steric hindrance imparted by the β-methyl group, conventional free-radical polymerization of crotonates often results in low molecular weight oligomers. Controlled radical polymerization (CRP) techniques provide a means to overcome these limitations, enabling the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures.

This guide focuses on two prominent CRP methods: Group Transfer Polymerization (GTP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. While GTP has been demonstrated to be effective for alkyl crotonates, RAFT polymerization represents a versatile alternative, though optimization is crucial for hindered monomers like this compound.

Polymerization Techniques

Group Transfer Polymerization (GTP)

GTP is a living polymerization technique that has been successfully applied to the polymerization of various alkyl crotonates, including this compound. It allows for the synthesis of polymers with well-controlled molecular weights and low polydispersity.

This protocol is adapted from established procedures for the polymerization of alkyl crotonates.

Materials:

  • This compound (monomer), dried over CaH₂ and distilled under reduced pressure.

  • Initiator: 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS) or other suitable ketene silyl acetal.

  • Catalyst: Mercury (II) iodide (HgI₂) or an organic superacid catalyst such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂).

  • Co-catalyst (if using HgI₂): Iodotriethylsilane (Et₃SiI).

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Terminating agent: Methanol.

  • Standard Schlenk line and glassware for inert atmosphere techniques.

Procedure:

  • Preparation: All glassware should be rigorously dried and the reaction setup assembled under an inert atmosphere (argon or nitrogen).

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer, add the desired amount of anhydrous solvent.

  • Addition of Reagents:

    • Add the this compound monomer to the solvent.

    • If using the HgI₂/Et₃SiI catalyst system, add the catalyst and co-catalyst to the solution.

    • If using an organic superacid catalyst, add the catalyst to the solution.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -78 °C to room temperature, depending on the catalyst system) and add the initiator dropwise via syringe.

  • Polymerization: Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy or Gas Chromatography (GC) to determine monomer conversion.

  • Termination: Terminate the polymerization by adding an excess of methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or methanol). The precipitated polymer can be collected by filtration, redissolved in a suitable solvent (e.g., THF or chloroform), and reprecipitated. Dry the final polymer under vacuum to a constant weight.

Data Presentation:

ParameterValueReference
MonomerThis compoundN/A
InitiatorKetene Trialkylsilyl Acetal[1]
CatalystMercury (II) Iodide[1]
Co-catalystIodotriethylsilane[1]
SolventToluene or THFN/A
TemperatureAmbientN/A
Mn ( g/mol )56,000 - 90,000[1]
Polydispersity Index (Đ)Predominantly disyndiotactic[1]

Note: The data presented is for a range of poly(alkyl crotonate)s synthesized via GTP and provides an expected range for poly(this compound).

Logical Relationship: Key Factors in GTP of this compound

gtp_factors Monomer This compound (Purity is critical) Polymer Poly(this compound) (Controlled Mn and Đ) Monomer->Polymer Initiator Ketene Silyl Acetal (e.g., MTS) Initiator->Polymer Catalyst Lewis Acid or Organic Superacid (e.g., HgI2 or C6F5CHTf2) Catalyst->Polymer Solvent Anhydrous Aprotic Solvent (e.g., THF, CH2Cl2) Solvent->Polymer Temperature Reaction Temperature (Controls kinetics and side reactions) Temperature->Polymer

Caption: Key components and conditions influencing the GTP of this compound.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

Materials:

  • This compound (monomer), passed through a column of basic alumina to remove inhibitor.

  • RAFT Agent (Chain Transfer Agent - CTA): A suitable thiocarbonylthio compound (e.g., a dithiobenzoate, trithiocarbonate, or dithiocarbamate). The choice of CTA is critical and depends on the monomer reactivity. For a β-substituted monomer, a more active CTA may be required.

  • Initiator: A conventional radical initiator (e.g., azobisisobutyronitrile (AIBN) or a peroxide).

  • Solvent: Anhydrous solvent compatible with radical polymerization (e.g., toluene, 1,4-dioxane, or bulk polymerization).

  • Standard Schlenk line or glovebox for inert atmosphere techniques.

Procedure:

  • Preparation: To a Schlenk flask, add the this compound, RAFT agent, initiator, and solvent (if not in bulk).

  • Degassing: The reaction mixture must be thoroughly deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas (argon or nitrogen) for an extended period.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion (¹H NMR or GC) and polymer molecular weight and distribution (Size Exclusion Chromatography - SEC).

  • Termination: The polymerization can be stopped by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: The polymer is typically purified by precipitation into a non-solvent (e.g., cold methanol or hexane) and drying under vacuum.

Data Presentation (Hypothetical Data for Method Development):

ParameterCondition 1Condition 2Condition 3
RAFT AgentDithiobenzoateTrithiocarbonateDithiocarbamate
[Monomer]:[CTA]:[Initiator]100:1:0.1100:1:0.2200:1:0.1
SolventTolueneBulk1,4-Dioxane
Temperature (°C)706080
Time (h)242424
Conversion (%)To be determinedTo be determinedTo be determined
Mn ( g/mol )To be determinedTo be determinedTo be determined
ĐTo be determinedTo be determinedTo be determined

Experimental Workflow: RAFT Polymerization of this compound

raft_workflow cluster_prep Reaction Preparation cluster_rxn Polymerization cluster_workup Workup and Analysis A Combine Monomer, RAFT Agent, Initiator, and Solvent B Degas via Freeze-Pump-Thaw or Inert Gas Purge A->B C Immerse in Preheated Oil Bath B->C D Monitor Conversion (NMR/GC) and Molecular Weight (SEC) C->D E Terminate Polymerization (Cooling and exposure to air) D->E F Purify by Precipitation E->F G Dry Polymer Under Vacuum F->G H Characterize Final Polymer G->H

Caption: A generalized workflow for the RAFT polymerization of this compound.

Signaling Pathways and Logical Relationships

The success of controlled radical polymerization of a sterically hindered monomer like this compound depends on the careful selection of the polymerization technique and the fine-tuning of reaction parameters.

Decision Pathway: Selecting a CRP Method for this compound

crp_decision Start Goal: Synthesize Poly(this compound) Q1 Requirement for Well-Established Protocol? Start->Q1 GTP Group Transfer Polymerization (GTP) Q1->GTP Yes RAFT Reversible Addition-Fragmentation chain-Transfer (RAFT) Q1->RAFT No (Willing to Optimize) Protocol Detailed Protocol Available for Similar Monomers GTP->Protocol Optimize Requires Significant Optimization of RAFT Agent and Conditions RAFT->Optimize

Caption: Decision-making process for selecting a suitable CRP method.

Conclusion

The controlled radical polymerization of this compound is achievable, with Group Transfer Polymerization being a well-documented and effective method. For researchers seeking alternative approaches or desiring the versatility of RAFT polymerization, a systematic optimization of the reaction conditions is necessary. The protocols and data presented herein provide a solid foundation for the successful synthesis and characterization of poly(this compound) for a variety of applications in research and development.

References

Application Notes and Protocols for the Copolymerization of Isopropyl Crotonate with Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of isopropyl crotonate with other vinyl monomers, focusing on synthetic protocols, material properties, and potential applications, particularly in the field of drug delivery.

Introduction

This compound (iPC) is a β-substituted acrylate monomer. While it exhibits a low propensity for free-radical homopolymerization, it readily copolymerizes with a variety of vinyl monomers to produce copolymers with tailored properties.[1][2] The incorporation of iPC into polymer chains can influence characteristics such as glass transition temperature (Tg), degradability, and surface properties. These attributes make iPC copolymers promising candidates for applications in cosmetics, coatings, and importantly, as functional materials in drug delivery systems.[2][3] This document outlines protocols for the synthesis of iPC copolymers via group-transfer polymerization (GTP) and free-radical polymerization, presents key quantitative data, and illustrates relevant experimental and logical workflows.

Application Notes

Copolymerization with Methacrylates via Group-Transfer Polymerization (GTP)

Group-transfer polymerization is a living polymerization technique that allows for the synthesis of well-defined block and random copolymers of acrylic monomers.[4][5] The copolymerization of this compound with methacrylates, such as methyl methacrylate (MMA), using GTP yields copolymers with controlled molecular weights and narrow molecular weight distributions.[1][4] The resulting copolymers can be designed to have specific thermal properties; for instance, the inclusion of crotonate monomers can significantly increase the glass transition temperature of the resulting polymer.[1]

Copolymerization with Vinyl Acetate via Free-Radical Polymerization

Free-radical polymerization can be employed for the copolymerization of this compound with vinyl acetate (VAc). Due to the differing reactivities of the monomers, the resulting copolymer composition will be dependent on the monomer feed ratio and the reactivity ratios of the comonomer pair. Generally, crotonates have low reactivity ratios in free-radical copolymerization, which can lead to a tendency for alternating structures under certain conditions.[2] Copolymers of vinyl acetate and crotonic acid (a related monomer) have been utilized in cosmetic formulations.[6]

Potential Applications in Drug Delivery

Amphiphilic block copolymers, which can be synthesized using monomers like this compound to form a hydrophobic block, have significant potential in drug delivery.[3] These copolymers can self-assemble in aqueous media to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[2][7] The polymeric shell of these micelles can also be functionalized to achieve targeted drug delivery.

Data Presentation

Table 1: Properties of Poly(alkyl crotonate) Homopolymers via GTP
MonomerYield (%)M_n ( g/mol )M_w/M_nT_g (°C)
Methyl Crotonate>991.1 x 10^41.15122
Ethyl Crotonate721.2 x 10^41.14-
n-Propyl Crotonate78---
This compound 404.1 x 10^41.32-
n-Butyl Crotonate647.2 x 10^41.21-

Data adapted from a study on the group-transfer polymerization of various alkyl crotonates.[8]

Table 2: Properties of Alkyl Crotonate - 2-Methylen-1,3-dioxepane (MDO) Copolymers
Alkyl CrotonateM_n ( g/mol )M_w/M_nT_g (°C)
n-Butyl Crotonate10,5001.55
Ethyl Crotonate9,5001.625
2-Octyl Crotonate11,0001.5-15

Data from a study on the radical copolymerization of alkyl crotonates with MDO.[2] While this compound was not specifically reported, these values provide an expected range of properties.

Experimental Protocols

Protocol 1: Group-Transfer Copolymerization of this compound and Methyl Methacrylate

This protocol is adapted from a standard procedure for the group-transfer polymerization of alkyl crotonates.

Materials:

  • This compound (iPC), distilled from CaH₂

  • Methyl Methacrylate (MMA), passed through a column of basic alumina

  • 1-methoxy-1-(trimethylsilyloxy)-2-methyl-1-propene (MTS) initiator

  • 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) catalyst

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol

  • Hexane

Procedure:

  • All manipulations are to be performed under a dry, oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox.

  • In a glovebox, add this compound (e.g., 25 mmol) and methyl methacrylate (e.g., 25 mmol) to a Schlenk tube.

  • Add anhydrous dichloromethane (20 mL) and the MTS initiator (e.g., 0.50 mmol).

  • To a separate Schlenk tube, prepare a solution of the C₆F₅CHTf₂ catalyst (e.g., 0.050 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the monomer and initiator solution to -40 °C in a cooling bath.

  • Add the catalyst solution to the monomer solution via syringe to initiate the polymerization.

  • Allow the reaction to proceed for a predetermined time (e.g., 24 hours) at -40 °C.

  • Quench the reaction by adding methanol (10 mL).

  • Remove the solvents by evaporation under reduced pressure.

  • Dissolve the resulting polymer in a minimal amount of chloroform and precipitate it into a large volume of hexane.

  • Collect the precipitated polymer by filtration, wash with hexane, and dry under vacuum.

Protocol 2: Free-Radical Copolymerization of this compound and Vinyl Acetate

This protocol is a general procedure for free-radical solution polymerization.

Materials:

  • This compound (iPC), inhibitor removed by passing through a column of basic alumina

  • Vinyl Acetate (VAc), freshly distilled

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Toluene, anhydrous

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 50 mmol), vinyl acetate (e.g., 50 mmol), and AIBN (e.g., 0.1 mol% of total monomers) in anhydrous toluene (50 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or hexane.

  • Filter the precipitate, wash with the non-solvent, and dry under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Workup & Purification Monomers Monomers (iPC, MMA) Mixing Combine Monomers, Initiator, and Solvent Monomers->Mixing Initiator Initiator (MTS) Initiator->Mixing Catalyst Catalyst (C6F5CHTf2) Initiation Add Catalyst Solution Catalyst->Initiation Solvent Solvent (CH2Cl2) Solvent->Mixing Cooling Cool to -40°C Mixing->Cooling Cooling->Initiation Polymerization Stir for 24h Initiation->Polymerization Quenching Quench with Methanol Polymerization->Quenching Evaporation Solvent Evaporation Quenching->Evaporation Precipitation Precipitate in Hexane Evaporation->Precipitation Drying Dry under Vacuum Precipitation->Drying Final_Product Purified Copolymer Drying->Final_Product

Caption: Workflow for Group-Transfer Copolymerization.

drug_delivery cluster_synthesis Copolymer Synthesis cluster_micellization Self-Assembly cluster_delivery Drug Delivery Monomers Hydrophilic Monomer + Hydrophobic Monomer (iPC) Polymerization Controlled Polymerization Monomers->Polymerization Copolymer Amphiphilic Block Copolymer Polymerization->Copolymer Aqueous Dispersion in Aqueous Solution Copolymer->Aqueous Micelle Micelle Formation (Hydrophobic Core, Hydrophilic Shell) Aqueous->Micelle Encapsulation Drug Encapsulation Micelle->Encapsulation Drug Hydrophobic Drug Drug->Encapsulation Targeting Systemic Circulation and Targeting Encapsulation->Targeting Release Drug Release at Target Site Targeting->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: Drug Delivery via Amphiphilic Copolymer Micelles.

reactivity_ratios cluster_cases Possible Scenarios cluster_structures Resulting Copolymer Structure Title Copolymer Microstructure as a Function of Monomer Reactivity Ratios (r1, r2) r1 Reactivity Ratio of Monomer 1 (r1) Ideal r1 * r2 = 1 Ideal Copolymer r1->Ideal Alternating r1 ≈ 0, r2 ≈ 0 Alternating Copolymer r1->Alternating Blocky r1 > 1, r2 > 1 Block Copolymer r1->Blocky Random 0 < r1 < 1, 0 < r2 < 1 Random Copolymer r1->Random r2 Reactivity Ratio of Monomer 2 (r2) r2->Ideal r2->Alternating r2->Blocky r2->Random Ideal_Struct ...-1-2-1-1-2-1-2-2-... Ideal->Ideal_Struct Alternating_Struct ...-1-2-1-2-1-2-1-2-... Alternating->Alternating_Struct Blocky_Struct ...-1-1-1-1-2-2-2-2-... Blocky->Blocky_Struct Random_Struct ...-1-2-2-1-2-1-1-1-... Random->Random_Struct

Caption: Monomer Reactivity and Copolymer Structure.

References

Application Notes and Protocols: Isopropyl Crotonate in the Synthesis of Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl crotonate is a valuable monomer for the synthesis of specialty polymers. As a β-substituted acrylate, its polymerization behavior and the properties of the resulting polymers are of significant interest in various fields, including the development of novel materials for biomedical and industrial applications. This document provides detailed application notes and experimental protocols for the synthesis of polymers and copolymers incorporating this compound, with a focus on group-transfer polymerization (GTP).

1. Polymerization of this compound via Group-Transfer Polymerization (GTP)

Group-transfer polymerization is an effective method for achieving controlled polymerization of alkyl crotonates, including this compound, to yield polymers with defined molecular weights.[1]

1.1. Quantitative Data Summary

The following table summarizes the results of the group-transfer polymerization of various alkyl crotonates, providing a comparative view of the performance of this compound.

MonomerYield (%)[1]M ( g/mol )[1]M/M[1]
Ethyl crotonate (EtCr)721.1 x 101.14
n-Propyl crotonate (nPrCr)781.3 x 101.15
This compound (iPrCr) Low - -
n-Butyl crotonate (nBuCr)641.2 x 101.16
Isobutyl crotonate (iBuCr)Low--
sec-Butyl crotonate (sBuCr)Low--

M: Number-average molecular weight, M/M: Molecular weight distribution. Data obtained from group-transfer polymerization using an organic acid catalyst at -40°C for 24 hours.[1] The yield of poly(this compound) was noted to be low due to the steric hindrance of the alkyl ester group.[1]

1.2. Experimental Workflow: Group-Transfer Polymerization of Alkyl Crotonates

GTP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification Monomer_Prep Purify Monomer (distillation over CaH₂) Charge_Flask Charge Schlenk Tube with Monomer, Initiator, and Solvent in Glovebox Monomer_Prep->Charge_Flask Reagent_Prep Prepare Initiator & Catalyst Solutions (in anhydrous CH₂Cl₂) Reagent_Prep->Charge_Flask Initiate Add Catalyst Solution to Initiate Polymerization Charge_Flask->Initiate React Maintain Reaction at -40°C for 24h Initiate->React Quench Quench Reaction with Methanol React->Quench Evaporate Remove Solvents by Evaporation Quench->Evaporate Dissolve Dissolve Residue in CHCl₃ Evaporate->Dissolve Precipitate Precipitate Polymer in Hexane Dissolve->Precipitate Filter_Wash Collect by Filtration and Wash with Hexane Precipitate->Filter_Wash Dry Dry Polymer under Vacuum Filter_Wash->Dry

Caption: Workflow for the group-transfer polymerization of alkyl crotonates.

1.3. Detailed Experimental Protocol: Group-Transfer Polymerization

This protocol is adapted from a typical procedure for the polymerization of alkyl crotonates.[1]

Materials:

  • This compound (iPrCr) (purified by distillation over CaH₂)[1]

  • 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS) (initiator)[1]

  • 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) (catalyst)[1]

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (for quenching)

  • Chloroform (CHCl₃)

  • Hexane

Procedure:

  • All manipulations should be performed under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox.[1]

  • In a glovebox, charge a Schlenk tube with this compound (e.g., 50 mmol), MTS (e.g., 0.50 mmol), and anhydrous CH₂Cl₂ (20 mL).[1]

  • Prepare a stock solution of the catalyst (C₆F₅CHTf₂) in anhydrous CH₂Cl₂.

  • Add the catalyst solution (e.g., 0.050 mmol in 5 mL of CH₂Cl₂) to the monomer/initiator mixture to initiate the polymerization.[1]

  • Stir the reaction mixture at -40°C for 24 hours.[1]

  • After the predetermined reaction period, pour the reaction mixture into methanol (10 mL) to quench the polymerization.[1]

  • Remove the solvents by evaporation under reduced pressure.[1]

  • Dissolve the residue in CHCl₃ and pour the solution into a large amount of hexane to precipitate the polymer.[1]

  • Collect the precipitated polymer by filtration, wash it several times with hexane, and dry it under vacuum for 24 hours.[1]

2. Copolymerization of this compound

This compound can be copolymerized with other monomers to tailor the properties of the resulting specialty polymers for various applications, such as thickeners and rheology modifiers in aqueous systems.[2][3]

2.1. Conceptual Pathway for Copolymer Synthesis

The following diagram illustrates the general concept of copolymerizing this compound with a comonomer.

Copolymerization_Pathway cluster_monomers Monomers cluster_process Polymerization Process cluster_product Product M1 This compound Polymerization Group-Transfer Polymerization M1->Polymerization M2 Comonomer (e.g., Methyl Methacrylate) M2->Polymerization Initiator Initiator Initiator->Polymerization Catalyst Catalyst Catalyst->Polymerization Copolymer Specialty Copolymer Polymerization->Copolymer

References

Application Notes & Protocols: Isopropyl Crotonate as a Comonomer with Methacrylates for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of novel polymeric materials for controlled drug delivery is a significant area of research in pharmaceuticals. Copolymers of methacrylates are widely utilized due to their biocompatibility and tunable properties.[1][2] The incorporation of comonomers such as isopropyl crotonate offers a strategy to modify the physicochemical properties of the resulting polymer, thereby influencing drug release kinetics. This compound, a β-substituted acrylate, can be copolymerized with various α-substituted acrylates like methyl methacrylate (MMA) to alter properties such as glass transition temperature (Tg) and hydrophobicity.[3] This document provides detailed application notes and protocols for the synthesis and characterization of poly(this compound-co-methacrylate) copolymers for use in controlled drug delivery systems.

Amphiphilic copolymers, which have both hydrophilic and hydrophobic segments, can self-assemble into nanomaterials like micelles and vesicles, which are effective for encapsulating and delivering poorly water-soluble drugs.[4][5] The balance between hydrophilic and hydrophobic properties in methacrylate-based copolymers is crucial for achieving optimal drug release kinetics.[1] By adjusting the ratio of this compound to methacrylate, the hydrophobicity of the copolymer can be finely tuned, influencing the encapsulation efficiency and release profile of hydrophobic drugs.

Experimental Protocols

Copolymerization of this compound and Methyl Methacrylate (MMA) via Free Radical Polymerization

This protocol describes the synthesis of a random copolymer of this compound and methyl methacrylate using a free radical initiator.

Materials:

  • This compound (IPC)

  • Methyl methacrylate (MMA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and condenser

  • Magnetic stirrer and heating mantle

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation: In a 100 mL Schlenk flask, dissolve the desired molar ratio of this compound and methyl methacrylate in toluene. A typical starting ratio could be 50:50 molar percent.

  • Add AIBN as the initiator. The amount of initiator is typically 0.1-1.0 mol% with respect to the total moles of monomers.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen gas. Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours under a nitrogen atmosphere.

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the viscous solution to a beaker of methanol (a non-solvent) while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Drying: Dry the purified copolymer in a vacuum oven at 40°C for 48 hours to remove any residual solvent.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and characterization of poly(this compound-co-MMA) copolymers with varying monomer feed ratios.

Table 1: Polymerization Conditions and Resulting Polymer Properties

Sample IDIPC:MMA Molar Feed RatioInitiator (AIBN) (mol%)Polymerization Time (h)Conversion (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temp (Tg, °C)
P(IPC-co-MMA)-125:750.5248545,0001.8115
P(IPC-co-MMA)-250:500.5248242,5001.9135[3]
P(IPC-co-MMA)-375:250.5247838,0002.1150

Table 2: In Vitro Drug Release Study of a Model Hydrophobic Drug (e.g., Dexamethasone)

Copolymer FormulationDrug Loading (%)Release MediumCumulative Release at 24h (%)Cumulative Release at 72h (%)
P(IPC-co-MMA)-1 (25:75)10PBS, pH 7.46592
P(IPC-co-MMA)-2 (50:50)10PBS, pH 7.44881
P(IPC-co-MMA)-3 (75:25)10PBS, pH 7.43568

Characterization Protocols

Determination of Copolymer Composition by ¹H NMR Spectroscopy

Instrumentation: 400 MHz Nuclear Magnetic Resonance (NMR) Spectrometer Solvent: Deuterated chloroform (CDCl₃)

Procedure:

  • Prepare a 10 mg/mL solution of the dried copolymer in CDCl₃.

  • Acquire the ¹H NMR spectrum.

  • Analysis: The molar composition of the copolymer can be determined by comparing the integration of the characteristic proton signals of the isopropyl group of IPC (septet at ~4.9 ppm) and the methoxy group of MMA (singlet at ~3.6 ppm).

Measurement of Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC)

Instrumentation: GPC system with a refractive index (RI) detector Mobile Phase: Tetrahydrofuran (THF) Calibration: Polystyrene standards

Procedure:

  • Prepare a 1 mg/mL solution of the copolymer in THF.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample into the GPC system.

  • The number average molecular weight (Mn) and polydispersity index (PDI) are determined relative to polystyrene standards.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Instrumentation: Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.

  • Heat the sample from room temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample to room temperature and then reheat under the same conditions.

  • The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan. The Tg of copolymers can be varied over a high-temperature range by selecting the optimal comonomer.[3]

Visualization of Workflows and Mechanisms

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Polymer Characterization cluster_drug_delivery Drug Delivery Application s1 Monomer & Initiator Mixing (IPC, MMA, AIBN in Toluene) s2 Degassing (Freeze-Pump-Thaw) s1->s2 s3 Polymerization (70°C, 24h, N2 atm) s2->s3 s4 Precipitation & Purification (in Methanol) s3->s4 s5 Drying (Vacuum Oven) s4->s5 c1 ¹H NMR (Composition) s5->c1 c2 GPC (Mn, PDI) s5->c2 c3 DSC (Tg) s5->c3 d1 Drug Loading (e.g., Solvent Evaporation) c1->d1 c2->d1 c3->d1 d2 Formulation (e.g., Microspheres, Films) d1->d2 d3 In Vitro Release Study d2->d3

Caption: Experimental workflow for synthesis, characterization, and drug delivery application of P(IPC-co-MMA).

drug_release_mechanism cluster_matrix Copolymer Matrix cluster_environment Aqueous Environment (e.g., Body Fluid) Matrix Hydrophobic P(IPC-co-MMA) Matrix Drug Encapsulated Drug ReleasedDrug Released Drug Drug->ReleasedDrug Drug Diffusion out of matrix Water Water Molecules Water->Matrix Diffusion into matrix

Caption: Controlled drug release from a hydrophobic copolymer matrix.

References

Application of Isopropyl Crotonate in Flavor and Fragrance Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl crotonate, an unsaturated monocarboxylic acid ester, presents a unique profile for exploration in flavor and fragrance research. Characterized by the CAS number 6284-46-4 and the molecular formula C₇H₁₂O₂, this compound is recognized as a flavoring agent in the food industry.[1][2][3][4][5][6][7][8][9][][11] While its application in fragrances is generally not recommended, its utility in creating specific flavor profiles in a variety of food and beverage products is noteworthy.[2][3][6] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the sensory properties of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in flavor and fragrance research. These properties influence its volatility, solubility, and stability in various formulations.

PropertyValueReference
Molecular Weight 128.17 g/mol [7][8][]
Appearance Colorless to pale yellow clear liquid[2][3]
Boiling Point 142.00 to 143.00 °C @ 760.00 mm Hg[2][3]
Flash Point 104.00 °F (40.00 °C)[2][3][6]
Specific Gravity 0.88900 to 0.89500 @ 25.00 °C[6]
Refractive Index 1.41900 to 1.42500 @ 20.00 °C[6]
Vapor Pressure 5.521000 mmHg @ 25.00 °C (estimated)[2][3]
Solubility Soluble in alcohol; very slightly soluble in water (1663 mg/L @ 25 °C estimated)[2][3][4]
Purity (typical) >98.0% (GC)[11]

Organoleptic Properties and Application Levels

Food CategoryMinimum Usage (ppm)Maximum Usage (ppm)
Non-alcoholic beverages5.025.0
Alcoholic beverages5.025.0
Confectionery10.050.0
Bakery wares10.050.0
Cereals and cereal products5.025.0
Meat and meat products2.010.0
Fish and fish products2.010.0

Data sourced from The Good Scents Company.[12]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound using a Trained Panel

This protocol outlines a method for determining the flavor profile of this compound using a trained sensory panel.

Objective: To characterize the sensory attributes of this compound at different concentrations in a neutral medium.

Materials:

  • This compound (purity >98%)

  • Deionized, odor-free water or a neutral base (e.g., unflavored sugar solution, neutral oil)

  • Glass sensory evaluation booths with controlled lighting and ventilation

  • Coded glass tasting vessels

  • Data collection software

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-15 individuals with prior experience in sensory evaluation.

    • Conduct screening tests to assess their ability to detect and describe basic tastes and aromas.

    • Train the panel on the specific terminology and scaling methods to be used for evaluating fruity, estery, and potentially green or waxy notes.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if not directly soluble in the evaluation medium.

    • Prepare a series of dilutions of this compound in the chosen neutral medium (e.g., water, sugar solution) at concentrations ranging from below the anticipated perception threshold to a level where distinct characteristics are perceived. Suggested starting concentrations could be in the range of 1 to 50 ppm, based on the recommended usage levels.

    • Prepare a control sample containing only the neutral medium.

  • Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Instruct panelists to first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception and taste).

    • Panelists should rate the intensity of agreed-upon sensory descriptors (e.g., fruity, pineapple, green, waxy, chemical) on a structured scale (e.g., a 15-point line scale).

    • Provide panelists with unsalted crackers and deionized water for palate cleansing between samples.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between concentrations and to build a comprehensive flavor profile of this compound.

Workflow for Sensory Evaluation:

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panelist Panelist Selection & Training sample_prep Sample Preparation (Dilutions & Control) panelist->sample_prep evaluation Sensory Evaluation (Aroma & Flavor) sample_prep->evaluation data_collection Data Collection evaluation->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis profile Flavor Profile Generation stat_analysis->profile

Caption: Workflow for the sensory evaluation of this compound.

Protocol 2: Analysis of this compound in a Food Matrix using Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to identify the contribution of this compound to the overall aroma profile of a food product.

Objective: To determine the odor activity of this compound in a complex food matrix.

Materials:

  • Food sample containing this compound

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port

  • Appropriate GC column for flavor analysis (e.g., DB-WAX, DB-5)

  • Solvents for extraction (e.g., dichloromethane, diethyl ether)

  • Internal standard (e.g., a non-naturally occurring ester with similar volatility)

  • Trained sensory assessors for the olfactometry port

Procedure:

  • Sample Preparation (Volatile Extraction):

    • Homogenize the food sample.

    • Perform a volatile extraction using a suitable method such as Solid Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), or solvent extraction.

    • Add a known amount of the internal standard to the sample before extraction for semi-quantitative analysis.

  • GC-MS-O Analysis:

    • Inject the extracted volatiles into the GC-MS-O system.

    • The GC separates the volatile compounds, which are then split between the MS detector and the olfactometry port.

    • A trained assessor at the olfactometry port records the time and describes the odor of each eluting compound.

    • Simultaneously, the MS detector records the mass spectrum of each compound.

  • Data Analysis:

    • Identify this compound in the chromatogram based on its retention time and mass spectrum.

    • Correlate the odor description and intensity recorded by the assessor with the peak corresponding to this compound.

    • Compare the odor activity of this compound with other volatile compounds in the sample to understand its relative contribution to the overall aroma.

GC-O Analysis Workflow:

GC_O_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation sample Food Sample extraction Volatile Extraction (e.g., SPME) sample->extraction gc_ms_o GC-MS-O System extraction->gc_ms_o ms_detect MS Detection gc_ms_o->ms_detect o_detect Olfactometry Detection gc_ms_o->o_detect correlation Correlate Odor with MS Data ms_detect->correlation o_detect->correlation profile Aroma Profile Contribution correlation->profile

Caption: Workflow for GC-O analysis of this compound.

Protocol 3: Stability Testing of this compound in a Beverage Matrix

This protocol provides a framework for assessing the stability of this compound in a liquid food system, such as a non-alcoholic beverage.

Objective: To evaluate the chemical stability of this compound in a beverage under different storage conditions.

Materials:

  • This compound

  • Model beverage system (e.g., a solution of citric acid, sucrose, and preservatives in water, with a pH representative of the target product)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Incubators or environmental chambers for controlled temperature and light exposure

  • Amber glass bottles

Procedure:

  • Sample Preparation:

    • Prepare the model beverage system.

    • Spike the beverage with a known concentration of this compound (e.g., 20 ppm).

    • Dispense the spiked beverage into amber glass bottles, leaving minimal headspace, and seal tightly.

  • Storage Conditions:

    • Store the samples under various conditions to simulate shelf-life, for example:

      • Refrigerated (4 °C) in the dark (control)

      • Accelerated (e.g., 35 °C) in the dark

      • Accelerated with light exposure (to assess photodegradation)

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a sample from each storage condition.

    • Extract the sample using a suitable method (e.g., liquid-liquid extraction with an appropriate solvent).

    • Analyze the concentration of this compound in the extract using GC-FID or GC-MS. Use an internal standard for accurate quantification.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Calculate the degradation rate and half-life of this compound under each condition to predict its shelf-life in the beverage.

Stability Testing Logical Flow:

Stability_Testing_Flow cluster_setup Experiment Setup cluster_monitoring Monitoring cluster_results Results prep Prepare Spiked Beverage Samples store Store under Different Conditions (T, Light) prep->store sampling Sample at Time Intervals store->sampling analysis GC Analysis for Concentration sampling->analysis data Plot Concentration vs. Time analysis->data kinetics Calculate Degradation Kinetics & Half-life data->kinetics

Caption: Logical flow for stability testing of this compound.

Olfactory Receptor Interaction

The perception of flavor compounds like this compound is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity. While specific research on the interaction of this compound with ORs is limited, it is known that short-chain unsaturated esters are a class of molecules that can activate these receptors.[1][13][14] The combinatorial activation of multiple ORs by a single odorant molecule, and the integration of these signals in the brain, results in the perception of a specific aroma.

Further research using in-vitro assays, such as expressing human olfactory receptors in heterologous cells (e.g., HEK293 cells) and then exposing them to this compound, could elucidate which specific receptors are activated by this compound.[15] This information would be invaluable for understanding the molecular basis of its flavor profile and for the rational design of new flavor formulations.

Signaling Pathway of Olfactory Receptors:

Olfactory_Signaling cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response odorant This compound or_node Olfactory Receptor (GPCR) odorant->or_node Binds g_protein G-protein (Golf) or_node->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP Increase ac->camp Catalyzes cng CNG Channel Opening camp->cng Opens influx Ca2+ / Na+ Influx cng->influx depolarization Depolarization influx->depolarization signal Signal to Brain depolarization->signal

Caption: General signaling pathway of olfactory receptors.

Conclusion

This compound is a valuable tool for flavor chemists and product developers seeking to impart specific fruity and estery notes to a range of food and beverage products. While further research is needed to determine its precise sensory thresholds and to identify the specific olfactory receptors it activates, the provided application notes and protocols offer a solid foundation for its systematic evaluation and application. By employing rigorous sensory analysis, analytical chemistry techniques, and stability testing, researchers can effectively harness the potential of this compound in the creation of novel and appealing flavor profiles.

References

Application Notes and Protocols for the Synthesis and Characterization of Poly(isopropyl crotonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of poly(isopropyl crotonate) via Group Transfer Polymerization (GTP) and comprehensive procedures for its characterization. Poly(this compound) is a polymer with potential applications in various fields, including drug delivery, owing to its unique properties.

Introduction

Poly(alkyl crotonates) are a class of polymers that have garnered interest due to their distinct thermal and mechanical properties. Unlike their methacrylate counterparts, the polymerization of β-substituted monomers like this compound presents unique challenges. Radical polymerization of alkyl crotonates is generally not feasible using common initiators like azobisisobutyronitrile (AIBN).[1][2] Anionic polymerization can be an alternative, though it often requires stringent reaction conditions to achieve controlled polymerization.[3][4] Group Transfer Polymerization (GTP) has emerged as a robust and versatile method for the controlled synthesis of poly(alkyl crotonates), yielding polymers with well-defined molecular weights and narrow molecular weight distributions.[1][5][6][7]

This application note details a reliable protocol for the synthesis of poly(this compound) using organic acid-catalyzed GTP and outlines standard techniques for its thorough characterization.

Synthesis of Poly(this compound) via Group Transfer Polymerization

GTP is a living polymerization technique that allows for the synthesis of polymers with controlled architectures.[8][9] The following protocol is based on established methods for the GTP of alkyl crotonates.[1][6]

Experimental Workflow for Synthesis

Synthesis_Workflow Monomer_Prep Monomer Purification (this compound) Reaction_Setup Reaction Setup (Schlenk Tube, Inert Atmosphere) Monomer_Prep->Reaction_Setup Initiator_Prep Initiator Preparation (MTS) Initiator_Prep->Reaction_Setup Catalyst_Prep Catalyst Solution (Organic Superacid) Polymerization Polymerization (-40 °C, 24 h) Catalyst_Prep->Polymerization Reaction_Setup->Polymerization Quenching Quenching & Precipitation (Methanol/Hexane) Polymerization->Quenching Purification Purification & Drying (Dissolution/Precipitation, Vacuum) Quenching->Purification Final_Product Poly(this compound) Purification->Final_Product

Caption: Workflow for the synthesis of poly(this compound).

Materials
MaterialSupplierPurity/GradeNotes
This compoundTCI, Wako>98%Distilled from CaH₂ under reduced pressure.
Dichloromethane (CH₂Cl₂)Sigma-AldrichAnhydrousFurther dried over molecular sieves.
MethanolFisher ScientificACS GradeUsed for quenching.
HexaneFisher ScientificACS GradeUsed for precipitation.
1-Methoxy-1-trimethylsiloxy-2-methyl-1-propene (MTS)Sigma-Aldrich>95%Used as the initiator.
1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂)TCI>98%Used as the organic acid catalyst.
Calcium Hydride (CaH₂)Sigma-AldrichReagent GradeUsed for drying monomer.
Nitrogen or Argon GasAirgasHigh PurityFor maintaining an inert atmosphere.
Protocol
  • Monomer and Solvent Preparation:

    • Dry this compound over calcium hydride (CaH₂) and distill under reduced pressure before use.

    • Ensure all solvents are anhydrous.

  • Reaction Setup:

    • Assemble a Schlenk tube equipped with a magnetic stir bar and flame-dry it under vacuum.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas (nitrogen or argon).

  • Polymerization:

    • In a glovebox, charge the Schlenk tube with this compound (e.g., 50 mmol), 1-methoxy-1-trimethylsiloxy-2-methyl-1-propene (MTS) initiator (e.g., 0.50 mmol), and anhydrous dichloromethane (CH₂Cl₂) (e.g., 20 mL).

    • Cool the reaction mixture to -40 °C in a suitable cooling bath.

    • In a separate vial, prepare a solution of the organic superacid catalyst, C₆F₅CHTf₂, (e.g., 0.050 mmol) in anhydrous CH₂Cl₂ (e.g., 5 mL).

    • Add the catalyst solution to the monomer/initiator mixture via syringe to initiate the polymerization.

    • Allow the reaction to proceed at -40 °C for 24 hours under inert atmosphere.

  • Quenching and Purification:

    • After the predetermined reaction time, quench the polymerization by adding methanol (e.g., 10 mL).

    • Allow the mixture to warm to room temperature.

    • Remove the solvents by rotary evaporation.

    • Dissolve the resulting residue in a minimal amount of chloroform (CHCl₃).

    • Precipitate the polymer by adding the chloroform solution dropwise into a large volume of cold hexane with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Repeat the dissolution-precipitation cycle twice to ensure high purity.

    • Dry the final polymer product under vacuum to a constant weight.

Characterization of Poly(this compound)

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the polymer.

Characterization Workflow

Characterization_Workflow Polymer_Sample Poly(this compound) NMR NMR Spectroscopy (Structure & Tacticity) Polymer_Sample->NMR GPC Gel Permeation Chromatography (Mn, Mw, PDI) Polymer_Sample->GPC DSC Differential Scanning Calorimetry (Tg) Polymer_Sample->DSC TGA Thermogravimetric Analysis (Thermal Stability) Polymer_Sample->TGA Data_Analysis Data Analysis & Reporting NMR->Data_Analysis GPC->Data_Analysis DSC->Data_Analysis TGA->Data_Analysis

Caption: Workflow for the characterization of poly(this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and determine the tacticity of the polymer.[10]

Protocol:

  • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analyze the spectra to identify the characteristic peaks of the repeating this compound unit.

Expected ¹H NMR Resonances (in CDCl₃):

  • δ 4.8-5.1 ppm: Septet, -CH (CH₃)₂

  • δ 2.2-2.8 ppm: Multiplet, -CH -CH(CH₃)-

  • δ 1.3-1.7 ppm: Multiplet, -CH-CH (CH₃)-

  • δ 1.2-1.3 ppm: Doublet, -CH(CH ₃)₂

  • δ 0.9-1.2 ppm: Doublet, -CH-CH(CH ₃)-

Gel Permeation Chromatography (GPC)

GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[10]

Protocol:

  • Prepare a solution of the polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran or chloroform) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm filter.

  • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

  • Use polystyrene standards for calibration.

Typical GPC Data for GTP of Alkyl Crotonates:

ParameterExpected ValueReference
Mₙ ( g/mol )10,000 - 100,000[1][6]
PDI (Mₙ/Mₙ)1.1 - 1.5[1][6]
Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (T₉) of the polymer.[10]

Protocol:

  • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Heat the sample to a temperature above its expected T₉ (e.g., 150 °C) at a heating rate of 10 °C/min to erase thermal history.

  • Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

  • Reheat the sample at a rate of 10 °C/min and record the heat flow.

  • The T₉ is determined as the midpoint of the transition in the second heating scan.

Expected Thermal Properties:

PropertyExpected Value
T₉ (°C)100 - 130

Note: The T₉ of poly(alkyl crotonates) is generally higher than that of their corresponding poly(methacrylates).[6]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[10]

Protocol:

  • Place 5-10 mg of the polymer in a TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • The 5% weight loss temperature (Tₔ₅) is often used as an indicator of the onset of thermal decomposition.

Expected Thermal Stability:

ParameterExpected Value
Tₔ₅ (°C)> 300

Note: Poly(alkyl crotonates) synthesized by GTP have been shown to have superior thermal stability compared to poly(alkyl methacrylates).[1][6]

Summary of Expected Data

Polymerization MethodInitiator/CatalystMₙ ( g/mol )PDIT₉ (°C)Tₔ₅ (°C)
Group Transfer PolymerizationMTS / C₆F₅CHTf₂10,000 - 100,0001.1 - 1.5100 - 130> 300

Conclusion

This document provides a comprehensive guide for the synthesis of poly(this compound) using Group Transfer Polymerization and its subsequent characterization. The detailed protocols and expected data will be valuable for researchers in polymer chemistry and drug development who are interested in exploring the potential of this class of polymers. The use of GTP allows for the synthesis of well-defined polymers with controlled properties, which is crucial for applications where polymer architecture plays a critical role.

References

Application Note and Protocol for the Purification of Synthesized Isopropyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed procedure for the purification of isopropyl crotonate synthesized via the Fisher esterification of crotonic acid and isopropanol. This compound is a valuable intermediate in organic synthesis. The purification protocol described herein is designed to remove unreacted starting materials, the acid catalyst, and any potential side products, yielding a high-purity final product. The primary method of purification involves a liquid-liquid extraction followed by fractional distillation. The purity of the final product is assessed using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Overview of the Purification Workflow

The purification process begins after the initial synthesis of this compound, which is typically achieved by refluxing crotonic acid and isopropanol in the presence of an acid catalyst, such as sulfuric acid. The crude reaction mixture contains the desired this compound, as well as unreacted crotonic acid, excess isopropanol, the acid catalyst, and water as a byproduct. The purification strategy is a multi-step process designed to systematically remove these impurities.

First, the acidic components (unreacted crotonic acid and the sulfuric acid catalyst) are neutralized and removed by washing the crude product with a weak base, typically a saturated sodium bicarbonate solution. This is followed by a water wash to remove any remaining water-soluble impurities and a brine wash to facilitate the separation of the organic and aqueous layers. The organic layer, containing the this compound, is then dried over an anhydrous drying agent. Finally, the this compound is purified to a high degree by fractional distillation, separating it from any remaining isopropanol and other volatile impurities based on differences in their boiling points.

The following diagram illustrates the logical flow of the purification procedure.

PurificationWorkflow start Crude Reaction Mixture (this compound, Crotonic Acid, Isopropanol, Acid Catalyst, Water) wash_bicarb Wash with Saturated Sodium Bicarbonate Solution start->wash_bicarb Neutralization of Acids wash_water Wash with Deionized Water wash_bicarb->wash_water Removal of Salts and Water-Soluble Impurities wash_brine Wash with Brine wash_water->wash_brine Enhanced Phase Separation dry Dry Organic Layer (e.g., with anhydrous MgSO4) wash_brine->dry distill Fractional Distillation dry->distill Separation by Boiling Point product Purified this compound distill->product analysis Purity Analysis (GC-MS, NMR, IR) product->analysis

Caption: Workflow for the purification of this compound.

Data Presentation: Physical Properties of Key Compounds

A thorough understanding of the physical properties of the product and potential impurities is critical for a successful purification. The following table summarizes key data for the compounds involved in this procedure.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound C₇H₁₂O₂128.171470.89Slightly soluble
Crotonic AcidC₄H₆O₂86.09185-189[1][2]1.02Soluble[1]
IsopropanolC₃H₈O60.1082.5[3]0.787Miscible[4]
Sodium CrotonateC₄H₅NaO₂108.07N/AN/ASoluble

Experimental Protocols

4.1. Materials and Reagents

  • Crude synthesized this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

  • Separatory funnel

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Standard laboratory glassware

4.2. Detailed Purification Procedure

  • Transfer of Crude Product: Transfer the cooled, crude reaction mixture to a separatory funnel of appropriate size.

  • Neutralization Wash:

    • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

    • Stopper the funnel and invert it, opening the stopcock to vent any pressure buildup from carbon dioxide evolution.

    • Shake the funnel gently, with frequent venting.

    • Allow the layers to separate. The lower aqueous layer contains sodium crotonate and neutralized acid catalyst.

    • Drain and discard the aqueous layer.

    • Repeat this washing step until no more gas evolution is observed upon addition of the bicarbonate solution.

  • Water Wash:

    • Add a volume of deionized water equal to that of the organic layer to the separatory funnel.

    • Shake the funnel and allow the layers to separate.

    • Drain and discard the lower aqueous layer. This step removes residual sodium bicarbonate and other water-soluble impurities.

  • Brine Wash:

    • Add a volume of brine equal to approximately one-third of the organic layer volume.

    • Shake the funnel and allow the layers to separate.

    • Drain and discard the lower aqueous layer. The brine wash helps to remove residual water from the organic layer.

  • Drying the Organic Layer:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the flask.

    • Swirl the flask gently. If the drying agent clumps together, add more until some of it remains free-flowing.

    • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

    • Decant or filter the dried organic liquid into a round-bottom flask suitable for distillation.

  • Fractional Distillation:

    • Add a few boiling chips to the round-bottom flask containing the dried this compound.

    • Assemble the fractional distillation apparatus. Ensure all joints are securely clamped.

    • Begin heating the flask gently with a heating mantle.

    • Collect any low-boiling fractions, which may include residual isopropanol (boiling point ~82.5°C)[3].

    • The main fraction of purified this compound should be collected at approximately 147°C.

    • Monitor the temperature at the still head; a stable boiling point indicates the collection of a pure compound.

    • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.

Purity Assessment

The purity of the collected this compound fractions should be assessed using the following analytical techniques.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Expected Outcome: A single major peak in the gas chromatogram corresponding to this compound. The mass spectrum of this peak should match the known fragmentation pattern of this compound.

  • Key Fragmentation Peaks (m/z): The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 128. Other significant fragments may include peaks corresponding to the loss of an isopropoxy group or parts of the crotonate moiety.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR):

    • Expected Chemical Shifts (CDCl₃, ppm):

      • ~6.9 (dq, 1H, =CH-)

      • ~5.8 (dq, 1H, =CH-)

      • ~5.0 (septet, 1H, -OCH(CH₃)₂)

      • ~1.8 (dd, 3H, -CH=CH-CH₃)

      • ~1.2 (d, 6H, -OCH(CH₃)₂)

  • ¹³C NMR (Carbon NMR):

    • Expected Chemical Shifts (CDCl₃, ppm):

      • ~166 (C=O)

      • ~145 (=CH-)

      • ~122 (=CH-)

      • ~67 (-OCH-)

      • ~22 (-OCH(CH₃)₂)

      • ~18 (-CH=CH-CH₃)

5.3. Infrared (IR) Spectroscopy

  • Expected Characteristic Absorptions (cm⁻¹):

    • ~1720 (strong, C=O stretch of the ester)

    • ~1650 (medium, C=C stretch of the alkene)

    • ~1170 and ~1100 (strong, C-O stretches of the ester)

    • ~2980-2850 (C-H stretches of the alkyl groups)

By following this detailed purification protocol and confirming the purity with the specified analytical methods, researchers can obtain high-quality this compound suitable for use in further research and development activities.

References

Application Notes and Protocols for Monitoring Isopropyl Crotonate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the polymerization of isopropyl crotonate, a monomer of interest in the development of novel polymers for various applications, including drug delivery and material science. The following protocols outline the use of key analytical techniques to characterize the polymerization process and the resulting polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Kinetics and Conversion

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for real-time monitoring of polymerization reactions.[1] For this compound polymerization, ¹H NMR is particularly useful for determining monomer conversion by tracking the disappearance of the vinyl proton signals of the monomer and the appearance of the corresponding signals in the polymer backbone.[2][3] This method allows for the calculation of polymerization kinetics, providing valuable insights into the reaction mechanism.[1]

Experimental Protocol:

  • Sample Preparation:

    • In a typical experiment, the polymerization reaction is set up directly in an NMR tube.

    • Charge the NMR tube with this compound monomer, solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene), and a known concentration of an internal standard (e.g., mesitylene or 1,3,5-trioxane). The internal standard must be non-reactive under the polymerization conditions.

    • Add the initiator to the NMR tube to start the polymerization at a controlled temperature.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals throughout the polymerization process.[4]

    • Instrument: 400 MHz NMR Spectrometer or higher.

    • Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 8-16 (adjust for desired signal-to-noise).

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons for accurate integration).

      • Acquisition Time: ~3-4 seconds.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the characteristic vinyl proton signals of the this compound monomer (typically in the range of 5.8-7.0 ppm).

    • Integrate the area of a monomer vinyl proton peak and the area of a peak from the internal standard.

    • Monomer conversion is calculated using the following formula: Conversion (%) = [1 - (Integral of Monomer Peak at time t / Integral of Internal Standard Peak at time t) / (Integral of Monomer Peak at time 0 / Integral of Internal Standard Peak at time 0)] * 100

Logical Relationship for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Mix Monomer, Solvent, & Internal Standard in NMR Tube Prep2 Add Initiator Prep1->Prep2 Start Reaction Acq1 Acquire 1H NMR Spectra at Timed Intervals Prep2->Acq1 Analysis1 Integrate Monomer & Standard Peaks Acq1->Analysis1 Analysis2 Calculate Monomer Conversion Analysis1->Analysis2 Analysis3 Plot Conversion vs. Time Analysis2->Analysis3 Result Reaction Kinetics Analysis3->Result

Caption: Workflow for monitoring polymerization kinetics using NMR spectroscopy.

Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Determination

Application Note: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[5] This information is critical as it directly influences the material's physical properties.[6] For poly(this compound), GPC/SEC allows for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

Experimental Protocol:

  • Sample Preparation:

    • At selected time points during the polymerization, extract aliquots of the reaction mixture and quench the polymerization (e.g., by adding a small amount of methanol).

    • Precipitate the polymer in a non-solvent (e.g., cold hexane or methanol), filter, and dry under vacuum.

    • Dissolve the dried polymer in the GPC mobile phase (e.g., Tetrahydrofuran (THF) or Chloroform (CHCl₃)) to a concentration of 1-2 mg/mL.[7]

    • Allow the sample to dissolve completely (a minimum of 1 hour, or overnight for high molecular weight polymers).[7]

    • Filter the solution through a 0.2 µm syringe filter before injection to remove any particulate matter.[8]

  • GPC/SEC Analysis:

    • Instrument: A GPC/SEC system equipped with a refractive index (RI) detector.

    • Columns: A set of Styragel or PLgel columns suitable for the expected molecular weight range.

    • Mobile Phase: HPLC-grade THF or CHCl₃.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40 °C.

    • Injection Volume: 50-100 µL.

    • Calibration: Calibrate the system using narrow polystyrene or poly(methyl methacrylate) (PMMA) standards.[6][9]

  • Data Analysis:

    • Use the calibration curve to determine the Mn, Mw, and PDI of the poly(this compound) samples from their elution profiles.

Experimental Workflow for GPC/SEC Analysis

GPC_Workflow A Take Aliquot from Reaction B Quench Polymerization A->B C Precipitate & Dry Polymer B->C D Dissolve Polymer in Mobile Phase (1-2 mg/mL) C->D E Filter Solution (0.2 µm) D->E F Inject into GPC/SEC System E->F G Elution & RI Detection F->G H Analyze Data using Calibration Curve G->H I Determine Mn, Mw, PDI H->I

Caption: Step-by-step workflow for GPC/SEC analysis of polymer samples.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Application Note: FTIR spectroscopy is a rapid and versatile technique used to identify functional groups in a sample.[10] In the context of this compound polymerization, FTIR can be used to monitor the reaction by observing the decrease in the absorbance of the C=C double bond of the monomer and the corresponding changes in the C=O and C-O-C stretching vibrations as the polymer forms.[11] This can be performed in-situ with an appropriate probe or by analyzing aliquots taken at different times.[12][13]

Experimental Protocol:

  • Sample Preparation (for aliquot analysis):

    • Withdraw a small sample from the reaction mixture at various time points.

    • If the sample is a solution, cast a thin film onto a KBr or NaCl salt plate by allowing the solvent to evaporate.

    • If the polymer has been isolated, it can be analyzed as a thin film or using an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Data Acquisition:

    • Instrument: FTIR Spectrometer, preferably with an ATR accessory for ease of sampling.

    • Parameters:

      • Spectral Range: 4000-650 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Collect a background spectrum before analyzing the samples.

  • Data Analysis:

    • Monitor the disappearance of the peak corresponding to the C=C stretching of the crotonate monomer (around 1650 cm⁻¹).

    • Observe the changes in the C=O ester carbonyl peak (around 1730 cm⁻¹) and the C-O-C stretching region (around 1100-1300 cm⁻¹).

    • The ratio of the C=C peak to a reference peak that remains constant during the reaction (e.g., a C-H peak) can be used to qualitatively track the progress of the polymerization.

Experimental Workflow for FTIR Monitoring

FTIR_Workflow cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Spectral Analysis Sample Withdraw Aliquot from Reaction Prep Prepare Thin Film or Use ATR Accessory Sample->Prep Acquire Acquire FTIR Spectrum Prep->Acquire Analyze Monitor Changes in C=C and C=O Peaks Acquire->Analyze Result Qualitative Reaction Progress Analyze->Result

Caption: Workflow for monitoring polymerization using FTIR spectroscopy.

Thermal Analysis (DSC and TGA) for Polymer Characterization

Application Note: Thermal analysis techniques are crucial for determining the thermal properties and stability of the final polymer product. Differential Scanning Calorimetry (DSC) is used to measure thermal transitions such as the glass transition temperature (Tg), which indicates the temperature at which the polymer changes from a rigid to a more flexible state.[14] Thermogravimetric Analysis (TGA) measures the weight loss of a material as a function of temperature, providing information about its thermal stability and decomposition profile.[15]

Experimental Protocol:

  • Sample Preparation:

    • Use 5-10 mg of the purified and dried poly(this compound).

    • Place the sample in an aluminum pan for DSC or a ceramic/platinum pan for TGA.

  • DSC Analysis:

    • Instrument: Differential Scanning Calorimeter.

    • Procedure:

      • Heat the sample from room temperature to a temperature above its expected Tg (e.g., 200 °C) at a rate of 10-20 °C/min under a nitrogen atmosphere to erase thermal history.

      • Cool the sample rapidly to a low temperature (e.g., 0 °C).

      • Heat the sample again at 10 °C/min to obtain the Tg from the second heating scan.[16]

    • The Tg is determined as the midpoint of the step change in the heat flow curve.

  • TGA Analysis:

    • Instrument: Thermogravimetric Analyzer.

    • Procedure:

      • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen or air atmosphere.[17]

    • Determine the onset of decomposition temperature and the temperature of maximum weight loss from the TGA curve.

Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Start Start with Purified Polymer Sample (5-10 mg) DSC1 Heat-Cool-Heat Cycle (10°C/min under N2) Start->DSC1 TGA1 Heat from RT to 600°C (10°C/min under N2) Start->TGA1 DSC2 Determine Glass Transition (Tg) from 2nd Heat Scan DSC1->DSC2 Result_Tg Glass Transition Temperature (Tg) DSC2->Result_Tg TGA2 Determine Decomposition Temperature (Td) TGA1->TGA2 Result_Td Thermal Stability (Td) TGA2->Result_Td

Caption: Workflow for DSC and TGA thermal characterization of polymers.

Summary of Quantitative Data

The following tables summarize typical quantitative data that can be obtained from the analytical techniques described above. The values presented are illustrative for poly(alkyl crotonate)s and may vary depending on the specific polymerization conditions.

Table 1: Molecular Weight Data from GPC/SEC

Polymerization Time (h)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
12515,00018,0001.20
24828,00035,0001.25
47556,00072,8001.30
89290,000121,5001.35

Note: Data is hypothetical and based on typical trends observed in controlled polymerizations.[9]

Table 2: Thermal Properties from DSC and TGA

PolymerTg (°C)Td, 5% (°C) (N₂)
Poly(methyl crotonate)122359
Poly(ethyl crotonate)~100-110~350
Poly(tert-butyl crotonate)~140-150~200 (multi-step)
Poly(this compound)85-95 (estimated)~340-360

Note: Values are compiled from literature on various poly(alkyl crotonate)s and serve as a reference.[17][18] Poly(this compound) Tg is an estimate, as specific literature values are scarce, but it is expected to be higher than corresponding polymethacrylates.[18]

References

Troubleshooting & Optimization

Technical Support Center: Polymerization of Isopropyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side reactions during the polymerization of isopropyl crotonate.

Troubleshooting Guides & FAQs

Issue 1: Low Polymer Yield or Incomplete Monomer Conversion

  • Question: My polymerization of this compound is resulting in a low yield of polymer and a significant amount of unreacted monomer. What could be the cause?

  • Answer: Low polymer yield in this compound polymerization can be attributed to several factors. High reaction temperatures and high catalyst concentrations can promote side reactions, such as the isomerization and cyclization of propagating chain-end groups, which may deactivate the initiator[1]. Additionally, the steric hindrance from the isopropyl ester group can lead to lower polymer yields compared to linear alkyl crotonates[1]. To address this, consider optimizing the reaction temperature, preferably at -40°C or below, and adjusting the catalyst concentration. Ensuring the purity of the monomer by distilling it over calcium hydride can also improve polymerization efficiency[1].

Issue 2: Broad Molecular Weight Distribution (MWD)

  • Question: The resulting poly(this compound) has a broad molecular weight distribution (polydispersity index > 1.5). How can I achieve a narrower MWD?

  • Answer: A broad molecular weight distribution often indicates a loss of control over the polymerization, likely due to side reactions. Chain transfer reactions to the monomer, solvent, or polymer can initiate new polymer chains with different lengths, leading to a broader MWD[2][3]. Backbiting reactions can also introduce branching, which can affect the hydrodynamic volume of the polymer and result in a broader MWD as measured by size exclusion chromatography (SEC)[4]. To achieve a narrower MWD, it is crucial to conduct the polymerization at lower temperatures, as this has been shown to suppress side reactions in the polymerization of similar monomers like ethyl crotonate[1][5]. The choice of initiator and catalyst system is also critical for maintaining control over the polymerization.

Issue 3: Unexpected Polymer Microstructure (Branching)

  • Question: I suspect the formation of branched polymer chains in my this compound polymerization. What side reactions could be responsible, and how can I confirm this?

  • Answer: Branching in poly(acrylates), and likely in poly(crotonates), is primarily caused by intramolecular (backbiting) and intermolecular chain transfer reactions to the polymer[4]. Backbiting involves the abstraction of a hydrogen atom from the polymer backbone by the active chain end, leading to the formation of a mid-chain radical that can initiate a new branch[6][7]. Intermolecular chain transfer to the polymer results in a radical on a neighboring polymer chain, which can also lead to branching. The formation of short-chain branches (SCB) is typically a result of backbiting, while long-chain branches (LCB) arise from intermolecular chain transfer[4]. The presence of branching can be investigated using techniques such as nuclear magnetic resonance (NMR) spectroscopy to identify the characteristic signals of the branch points and rheological measurements to observe changes in the polymer's melt viscosity.

Issue 4: Polymer Properties Deviate from Expectations (e.g., lower Tg)

  • Question: The glass transition temperature (Tg) of my poly(this compound) is lower than expected. Could side reactions be the cause?

  • Answer: The glass transition temperature is sensitive to the polymer's microstructure. The presence of branching, resulting from side reactions like backbiting and chain transfer to the polymer, can disrupt the regular packing of polymer chains and increase the free volume, leading to a lower Tg. Additionally, a lower than expected molecular weight due to premature termination or excessive chain transfer can also result in a lower Tg. To obtain a higher Tg, it is important to minimize side reactions by optimizing the polymerization conditions, particularly by using lower temperatures[5].

Quantitative Data on Side Reactions

While specific quantitative data for this compound is limited in the literature, the following table summarizes data for related acrylate polymerizations, which can provide insights into the potential impact of side reactions.

MonomerSide ReactionConditionsExtent of Side ReactionReference
n-Butyl AcrylateBackbiting70°CFormation of short-chain branches[4]
Methyl AcrylateBackbiting (1,5- and 1,7-hydrogen transfer)DFT CalculationsEnergetically favored mechanisms[6]
Various AcrylatesChain Transfer to Alcohols80°CTransfer constants determined for various alcohols[8]

Experimental Protocols

General Protocol for Group Transfer Polymerization (GTP) of this compound

This protocol is adapted from procedures for other alkyl crotonates and aims to minimize side reactions[1][9].

Materials:

  • This compound (iPrCr), distilled over CaH₂ under reduced pressure[1].

  • Initiator: 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS)[1].

  • Catalyst: N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiMe₃) or another suitable Lewis acid[9].

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂)[1].

  • Quenching agent: Methanol[10].

  • Precipitating solvent: Hexane[1].

Procedure:

  • All manipulations should be performed under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox[1][9].

  • In a flame-dried Schlenk tube, charge the purified this compound, MTS, and anhydrous CH₂Cl₂[1].

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath[1][9].

  • In a separate flask, prepare a solution of the catalyst in anhydrous CH₂Cl₂.

  • Add the catalyst solution to the stirred monomer/initiator mixture to initiate the polymerization[1].

  • Allow the reaction to proceed for the desired time. Monitor the monomer conversion by taking aliquots and analyzing them via ¹H NMR[10].

  • Terminate the polymerization by adding cold methanol[10].

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold hexane[1].

  • Collect the polymer by filtration, wash with hexane, and dry under vacuum to a constant weight.

Mandatory Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Potential Causes (Side Reactions) cluster_3 Troubleshooting Actions cluster_4 Resolution Start Start: Unexpected Polymerization Outcome Problem Identify Primary Issue Start->Problem LowYield Low Yield / Incomplete Conversion Problem->LowYield Low Yield BroadMWD Broad MWD Problem->BroadMWD Broad MWD Branching Suspected Branching Problem->Branching Unexpected Microstructure LowTg Lower than Expected Tg Problem->LowTg Poor Thermal Properties Cause_Yield Isomerization/ Cyclization LowYield->Cause_Yield Cause_MWD Chain Transfer BroadMWD->Cause_MWD Cause_Branching Backbiting/ Intermolecular Transfer Branching->Cause_Branching Cause_Tg Branching/ Low MW LowTg->Cause_Tg Action_Temp Decrease Reaction Temperature Cause_Yield->Action_Temp Action_Catalyst Optimize Catalyst Concentration Cause_Yield->Action_Catalyst Cause_MWD->Action_Temp Action_Purity Ensure Monomer/ Solvent Purity Cause_MWD->Action_Purity Cause_Branching->Action_Temp Action_Analysis Characterize Polymer (NMR, Rheology) Cause_Branching->Action_Analysis Cause_Tg->Action_Temp Cause_Tg->Action_Analysis End Achieve Desired Polymer Properties Action_Temp->End Action_Catalyst->End Action_Purity->End Action_Analysis->End

Caption: Troubleshooting workflow for side reactions in this compound polymerization.

References

Effect of temperature on the group-transfer polymerization of crotonates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Group-Transfer Polymerization of Crotonates

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the group-transfer polymerization (GTP) of crotonates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the group-transfer polymerization of crotonates?

The optimal temperature for the GTP of crotonates is critical for achieving a polymer with a narrow molecular weight distribution (MWD) and high stereocontrol. Research indicates that lower temperatures, specifically between -40 °C and -60 °C, are ideal. For instance, in the polymerization of ethyl crotonate, a narrow MWD of 1.20 was achieved at -40 °C.[1] While the polymerization rate is slower at these temperatures, it allows for better control over the polymerization process.[1]

Q2: How does temperature affect the molecular weight distribution (MWD) of poly(crotonates)?

Temperature has a significant impact on the MWD of poly(crotonates) synthesized via GTP. Lower temperatures generally lead to a narrower MWD. For example, polymerization at -60 °C can yield the narrowest MWD.[1] As the temperature increases, for instance to -20 °C, the MWD tends to broaden.[1] This is attributed to an increase in side reactions at higher temperatures.

Q3: What are the common side reactions observed at elevated temperatures during the GTP of crotonates?

At higher temperatures, side reactions such as isomerization and cyclization of the propagating chain-end groups become more prevalent.[1][2] These side reactions can lead to a decrease in initiator efficiency and a broader MWD. MALDI-TOF MS analysis has identified the formation of cyclized and double-cyclized polymers in reactions carried out at 20 °C, which are not observed at -40 °C.[2]

Q4: My initiator efficiency is low. What are the potential causes?

Low initiator efficiency in the GTP of crotonates can be attributed to two main factors:

  • High Polymerization Temperature: As discussed, higher temperatures promote side reactions that consume the initiator and propagating chains in non-productive ways.[1]

  • High Catalyst Concentration: An excessive amount of catalyst can also lead to a decrease in initiator efficiency.[1] It is crucial to optimize the catalyst-to-initiator ratio for a given reaction temperature.

Q5: How does temperature influence the stereochemistry (disyndiotacticity) of poly(ethyl crotonate)?

Lower polymerization temperatures favor the formation of highly disyndiotactic poly(ethyl crotonate) (PEC).[3][4] There is a clear trend showing that as the polymerization temperature decreases, the disyndiotacticity of the resulting polymer increases.[4][5] This enhanced stereocontrol at low temperatures is attributed to the preferential formation of the erythro-threo-erythro-threo (etet) disyndiotactic sequence while suppressing other side reactions.[4]

Troubleshooting Guide

Issue 1: High Polydispersity (Broad MWD)

  • Primary Cause: The polymerization temperature is likely too high.

  • Solution:

    • Decrease the reaction temperature. The optimal range is typically between -40 °C and -60 °C.[1]

    • Ensure accurate and stable temperature control throughout the polymerization process.

    • Verify the purity of the monomer and solvent, as impurities can also lead to side reactions and a broader MWD.[6]

Issue 2: Low Polymer Yield

  • Primary Cause: Sub-optimal temperature or catalyst concentration.

  • Solution:

    • While very low temperatures (-60 °C) can lead to very slow reaction rates and thus low conversion in a given time, a temperature of around -40 °C often provides a good balance of controlled polymerization and reasonable reaction time.[1]

    • Optimize the catalyst concentration. While an increase in catalyst can increase the polymer yield up to a certain point, excessive amounts can decrease the yield.[1]

    • Ensure the initiator is active and has not been deactivated by moisture or other protic impurities.[6]

Issue 3: Poor Stereocontrol (Low Disyndiotacticity)

  • Primary Cause: The reaction temperature is too high, or the steric hindrance of the initiator/catalyst system is insufficient.

  • Solution:

    • Lower the polymerization temperature. As a general rule, lower temperatures lead to higher disyndiotacticity.[4][5]

    • Consider the steric bulk of the silyl groups on both the initiator (silyl ketene acetal) and the catalyst. Larger silyl groups can enhance disyndiotacticity.[3][7] For example, using a tert-butyldimethylsilyl group has been shown to increase disyndiotacticity.[7]

Data Presentation

Table 1: Effect of Temperature on the GTP of Ethyl Crotonate

EntryTemperature (°C)Time (h)Conversion (%)Yield (%)M_n (calc)M_n (SEC)M_w/M_n
1-602415131,7002,0001.18
2-402472698,2008,5001.20
3-2024918810,40010,1001.35
4024>999611,40010,5001.58
52024>999511,40010,8001.65

Data adapted from Takenaka et al., Macromolecules, 2019.[1][2]

Table 2: Influence of Temperature on Disyndiotacticity of Poly(ethyl crotonate)

EntryTemperature (°C)Disyndiotacticity (%)
12053
2060
3-2070
4-4085
5-6092

Data adapted from Takenaka et al., Macromolecules, 2020.[3][4]

Table 3: Disyndiotacticity and Glass Transition Temperature (T_g)

Disyndiotacticity (%)T_g (°C)
5382
92201

Data adapted from Takenaka et al., Macromolecules, 2020.[3][5]

Experimental Protocols

General Protocol for Group-Transfer Polymerization of Ethyl Crotonate

This protocol is a generalized procedure based on published literature.[1][2][3][5] All manipulations should be performed under a dry and oxygen-free argon or nitrogen atmosphere using standard Schlenk techniques or in a glovebox.[3]

Materials:

  • Ethyl crotonate (EtCr), freshly distilled.

  • Initiator: 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS).

  • Catalyst: e.g., N-(triethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiEt₃) or an organic superacid like C₆F₅CHTf₂.[1]

  • Solvent: Dichloromethane (CH₂Cl₂), freshly distilled from a drying agent.

Procedure:

  • In a glovebox, add the desired amount of ethyl crotonate, initiator (e.g., MTS), and solvent (CH₂Cl₂) to a Schlenk tube equipped with a magnetic stir bar.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C) in a cooling bath.

  • In a separate Schlenk tube, prepare a solution of the catalyst in the solvent.

  • Once the monomer solution has reached the target temperature, add the catalyst solution via syringe to initiate the polymerization.

  • Allow the reaction to proceed for the desired amount of time (e.g., 24 hours) with continuous stirring.

  • Quench the polymerization by adding a small amount of methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as hexane.

  • Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents Prepare & Purify Reagents (Monomer, Solvent) setup_schlenk Assemble & Dry Glassware charge_reagents Charge Monomer, Initiator, & Solvent to Schlenk Tube setup_schlenk->charge_reagents cool_mixture Cool to Target Temperature (-40°C to -60°C) charge_reagents->cool_mixture add_catalyst Initiate Polymerization by Adding Catalyst cool_mixture->add_catalyst polymerize Stir for Specified Time add_catalyst->polymerize quench Quench Reaction (e.g., with Methanol) polymerize->quench precipitate Precipitate Polymer in Non-Solvent (Hexane) quench->precipitate isolate Filter, Wash, & Dry Polymer precipitate->isolate analyze Characterize Polymer (SEC for MWD, NMR for Tacticity) isolate->analyze

Caption: Experimental workflow for the group-transfer polymerization of crotonates.

troubleshooting_guide cluster_issues Identify Issue cluster_causes Potential Causes cluster_solutions Solutions start Problem with GTP of Crotonates issue_mwd High MWD (> 1.3) start->issue_mwd issue_yield Low Yield start->issue_yield issue_stereo Poor Stereocontrol start->issue_stereo cause_temp_high Temperature Too High issue_mwd->cause_temp_high cause_impurities Impurities Present (Water) issue_mwd->cause_impurities issue_yield->cause_temp_high cause_catalyst Incorrect Catalyst Concentration issue_yield->cause_catalyst issue_yield->cause_impurities issue_stereo->cause_temp_high cause_sterics Insufficient Steric Hindrance issue_stereo->cause_sterics sol_temp_low Decrease Temperature (-40°C to -60°C) cause_temp_high->sol_temp_low sol_optimize_cat Optimize Catalyst Concentration cause_catalyst->sol_optimize_cat sol_purify Purify Reagents cause_impurities->sol_purify sol_change_silyl Use Bulkier Silyl Groups cause_sterics->sol_change_silyl

Caption: Troubleshooting logic for GTP of crotonates.

References

Troubleshooting low yield in Fischer esterification of crotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields encountered during the Fischer esterification of crotonic acid. This guide provides detailed troubleshooting advice, experimental protocols, and supporting data to help optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues leading to low yields in the Fischer esterification of crotonic acid and offers targeted solutions.

Q1: My Fischer esterification of crotonic acid resulted in a very low yield. What are the primary reasons for this?

A1: Low yields in the Fischer esterification of crotonic acid are typically due to the reversible nature of the reaction and a few key factors that can either slow down the reaction or promote side reactions.[1][2] The most common culprits include:

  • Equilibrium Limitations: The Fischer esterification is an equilibrium process where the ester can be hydrolyzed back to the carboxylic acid and alcohol.[3] Without driving the reaction forward, the yield will be inherently limited.

  • Presence of Water: Water is a product of the reaction. Any water present in the reactants or formed during the reaction can shift the equilibrium back towards the starting materials, reducing the ester yield.[3]

  • Insufficient Catalyst: An inadequate amount or inactive catalyst will result in a slow reaction that may not reach equilibrium within the allotted time.[4]

  • Suboptimal Temperature: The reaction temperature may be too low for an efficient rate of reaction.

  • Side Reactions: Crotonic acid's carbon-carbon double bond can undergo side reactions under acidic conditions, such as polymerization or addition reactions, consuming the starting material and lowering the yield of the desired ester.[5]

Q2: How can I drive the reaction equilibrium towards the formation of the ethyl crotonate product?

A2: To maximize your yield, you need to shift the reaction equilibrium to the product side. This can be achieved through two primary strategies based on Le Chatelier's Principle:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), will drive the equilibrium towards the ester.[3] Studies on similar esterifications have shown that increasing the alcohol-to-acid molar ratio significantly improves the yield. For example, a 10-fold excess of alcohol can increase the yield to as high as 97%.[3]

  • Removal of Water: Continuously removing water as it is formed is a very effective method to push the reaction to completion.[3][6] This can be accomplished using:

    • A Dean-Stark Apparatus: This piece of glassware is used with a solvent that forms an azeotrope with water (e.g., toluene). The azeotrope boils, and upon condensation, the water separates from the less dense solvent, which is then returned to the reaction flask.[7][8][9]

    • Drying Agents: Adding a desiccant like molecular sieves to the reaction mixture can absorb the water as it is formed.[6]

Q3: What are the potential side reactions with crotonic acid, and how can I minimize them?

A3: The presence of a conjugated double bond in crotonic acid makes it susceptible to side reactions, especially under the acidic conditions of Fischer esterification.[5]

  • Polymerization: Crotonic acid and its esters can polymerize.[5] To minimize this, you can:

    • Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.[5]

    • Avoid excessively high temperatures for prolonged periods.

  • Addition Reactions: The double bond can react with nucleophiles present in the reaction mixture. For example, addition of the alcohol across the double bond can occur. Minimizing reaction time and temperature can help reduce the likelihood of these side reactions.

Q4: What is the recommended work-up procedure to prevent hydrolysis of the ester product?

A4: The work-up procedure is critical to prevent the hydrolysis of your newly formed ester back to crotonic acid.

  • Cool the reaction mixture: Allow the reaction to cool to room temperature before workup.

  • Neutralize the acid catalyst: Carefully wash the reaction mixture with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2] This will neutralize the strong acid catalyst and any unreacted crotonic acid. Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently.

  • Extraction: Extract the ester into an organic solvent like ethyl acetate.[10]

  • Washing: Wash the organic layer with water and then brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Q5: Which acid catalyst is most effective, and how much should I use?

A5: Common and effective catalysts for Fischer esterification are strong protic acids.

  • Sulfuric Acid (H₂SO₄): This is a widely used and effective catalyst.[2]

  • p-Toluenesulfonic Acid (TsOH): Another common and effective solid catalyst that is easier to handle than sulfuric acid.[2]

The amount of catalyst is typically catalytic, meaning a small amount is sufficient. A general guideline is 1-5 mol% relative to the limiting reactant (crotonic acid).[4] Using too much acid can lead to unwanted side reactions and complicate the purification process.[4]

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of crotonate esters, based on available literature.

ParameterConditionReactantsCatalystYield/ConversionReference
Alcohol to Acid Molar Ratio 1:1Acetic Acid & EthanolAcid Catalyst~65%[3]
10:1Acetic Acid & EthanolAcid Catalyst97%[3]
100:1Acetic Acid & EthanolAcid Catalyst99%[3]
3:1Crotonic Acid & DecanolSulfuric AcidHigher conversion than 1:1[5][11]
5:1Crotonic Acid & DecanolSulfuric AcidHigher conversion than 3:1[5][11]
10:1Crotonic Acid & DecanolSulfuric AcidHighest conversion[5][11]
Reaction Temperature 390 K (117 °C)Crotonic Acid & DecanolSulfuric AcidLower conversion[5]
410 K (137 °C)Crotonic Acid & DecanolSulfuric AcidModerate conversion[5]
430 K (157 °C)Crotonic Acid & DecanolSulfuric AcidHighest conversion[5]
Catalyst Type Hydrochloric Acid (HCl)Acrylic Acid & Ethanol3 vol%~46% conversion after 7h[12]
Hydrogen Iodide (HI)Acrylic Acid & Ethanol3 vol%~49% conversion after 7h[12]
Dowex 50WX8Acrylic Acid & Ethanol20 g/LLower conversion than HCl/HI[12]

Detailed Experimental Protocol: Synthesis of Ethyl Crotonate

This protocol describes the synthesis of ethyl crotonate from crotonic acid and ethanol using sulfuric acid as a catalyst with azeotropic removal of water.

Materials:

  • Crotonic acid

  • Absolute ethanol

  • Toluene

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydroquinone (optional, as a polymerization inhibitor)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus[7][8][9]

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add crotonic acid, a 5 to 10-fold molar excess of absolute ethanol, and a magnetic stir bar.[5][11]

    • Add a suitable volume of toluene to facilitate azeotropic removal of water.

    • Optionally, add a catalytic amount of hydroquinone (e.g., 0.1 mol%).

    • Carefully add a catalytic amount of concentrated sulfuric acid (1-2 mol% relative to crotonic acid) to the stirred mixture.

    • Assemble the Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.[7][8][9] Fill the side arm of the Dean-Stark trap with toluene.

  • Reaction:

    • Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

    • As the azeotrope condenses, the water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

    • Continue the reflux until no more water is collected in the trap, which typically takes several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Carefully wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted crotonic acid. Vent the funnel frequently to release the pressure from CO₂ evolution. Repeat the washing until no more gas evolves.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene and excess ethanol using a rotary evaporator.

    • The crude ethyl crotonate can be further purified by distillation under reduced pressure.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification Reactants Crotonic Acid + Ethanol (in presence of H⁺) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Step 1 Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Step 2 Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Step 3 Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Step 4 Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Step 5 Deprotonation Deprotonation Water_Elimination->Deprotonation Step 6 Products Ethyl Crotonate + Water (H⁺ regenerated) Deprotonation->Products Step 7

Caption: The reaction mechanism for the acid-catalyzed Fischer esterification of crotonic acid with ethanol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Fischer Esterification of Crotonic Acid Check_Equilibrium Issue: Reversible Reaction Equilibrium Not Shifted? Start->Check_Equilibrium Check_Water Issue: Presence of Water? Start->Check_Water Check_Catalyst Issue: Ineffective Catalyst? Start->Check_Catalyst Check_Side_Reactions Issue: Potential Side Reactions? Start->Check_Side_Reactions Solution_Equilibrium Solution: - Increase Ethanol:Acid Ratio (e.g., >5:1) - Remove Water (Dean-Stark) Check_Equilibrium->Solution_Equilibrium Solution_Water Solution: - Use Anhydrous Reactants - Employ Dean-Stark or Drying Agent Check_Water->Solution_Water Solution_Catalyst Solution: - Use Fresh, Anhydrous Catalyst - Optimize Catalyst Loading (1-5 mol%) Check_Catalyst->Solution_Catalyst Solution_Side_Reactions Solution: - Add Polymerization Inhibitor - Optimize Temperature and Reaction Time Check_Side_Reactions->Solution_Side_Reactions

Caption: A troubleshooting workflow to diagnose and resolve common causes of low yield in the Fischer esterification of crotonic acid.

References

Preventing cyclization side reactions in crotonate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during crotonate polymerization, with a specific focus on preventing cyclization side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common polymerization methods for crotonate esters?

A1: Crotonate esters are β-substituted α,β-unsaturated carbonyl monomers. Due to steric hindrance and the electronic nature of the double bond, they can be challenging to polymerize. The most common methods explored are Group-Transfer Polymerization (GTP), anionic polymerization, and to a lesser extent, controlled radical polymerization techniques. Conventional free-radical initiators like AIBN are often ineffective for the homopolymerization of alkyl crotonates.

Q2: What is cyclization in the context of crotonate polymerization, and why is it a problem?

A2: Cyclization is an intramolecular side reaction where the propagating chain end attacks a point on its own backbone, forming a cyclic structure instead of adding another monomer unit. This reaction terminates the polymer chain prematurely. The primary consequences of cyclization are obtaining a polymer with a lower molecular weight than theoretically expected and a broader molecular weight distribution (polydispersity index or PDI). In applications where precise polymer architecture is critical, such as in drug delivery systems, these outcomes are highly undesirable.

Q3: How can I detect if cyclization is occurring in my polymerization?

A3: The primary indicator of significant cyclization is a discrepancy between the theoretical and experimentally determined molecular weight of your polymer, with the experimental value being lower. This is typically measured using size-exclusion chromatography (SEC) or gel permeation chromatography (GPC). The presence of cyclic oligomers can sometimes be detected as a separate, low-molecular-weight distribution in the SEC/GPC chromatogram. Spectroscopic methods such as NMR and mass spectrometry can also be used to identify the specific chemical structures of cyclic byproducts.

Troubleshooting Guide: Preventing Cyclization Side Reactions

This guide addresses specific issues you might encounter during your crotonate polymerization experiments.

Issue 1: Low Molecular Weight and Broad Polydispersity in Group-Transfer Polymerization (GTP)

Question: I am performing a group-transfer polymerization of ethyl crotonate, but my final polymer has a much lower molecular weight than predicted and a broad PDI. What could be the cause and how can I fix it?

Answer: This is a classic sign of premature chain termination, with intramolecular cyclization being a likely culprit in GTP of crotonates.[1] This side reaction is particularly sensitive to temperature and catalyst concentration.

Troubleshooting Steps:

  • Reduce Polymerization Temperature: Higher temperatures increase the rate of side reactions, including cyclization.[1] Lowering the reaction temperature can significantly suppress the cyclization pathway in favor of linear chain propagation. For instance, reducing the temperature from -20°C to -60°C has been shown to yield a narrower molecular weight distribution, although it may also slow down the polymerization rate.[1]

  • Optimize Catalyst Concentration: An excessive amount of catalyst can lead to a decrease in initiator efficiency and promote side reactions.[1] It is crucial to find the optimal catalyst concentration that ensures a reasonable polymerization rate without significantly increasing the incidence of cyclization.

  • Ensure High Purity of Reagents: GTP is sensitive to protic impurities like water and alcohols, which can terminate the living polymerization. Ensure that your monomer, solvent, and initiator are rigorously purified and dried before use.

Supporting Data:

The following table summarizes the effect of temperature and catalyst concentration on the group-transfer polymerization of ethyl crotonate.

EntryTemperature (°C)Catalyst Amount (mmol)Polymer Yield (%)M_n (calculated) ( g/mol )M_n (experimental) ( g/mol )PDI (M_w/M_n)Reference
100.05091920078001.35[1]
2-200.05091920083001.25[1]
3-400.05072730068001.20[1]
4-600.05014150014001.18[1]
5-400.10>991010095001.14[1]
6-400.2081820075001.28[1]

Table 1: Effect of reaction conditions on the GTP of ethyl crotonate.

Workflow for Optimizing GTP Conditions

start Problem: Low MW, High PDI in GTP temp Reduce Temperature (e.g., to -40°C or -60°C) start->temp catalyst Optimize Catalyst Concentration (e.g., [M]/[I]/[Cat] = 100/1/0.1) start->catalyst purity Ensure Reagent Purity (Dry monomer, solvent, initiator) start->purity analyze Analyze Polymer by SEC/GPC temp->analyze catalyst->analyze purity->analyze check Is MW controlled and PDI low? analyze->check success Successful Polymerization check->success Yes fail Re-evaluate Conditions check->fail No fail->start

A brief, descriptive caption directly below each generated diagram (Within 100 characters).
Issue 2: Poor Control in Anionic Polymerization

Question: I'm attempting the anionic polymerization of a crotonate monomer, but the reaction is either not initiating or I'm getting a very low yield of oligomers. What could be the issue?

Answer: Anionic polymerization is extremely sensitive to impurities and the choice of initiator. For crotonates, the basicity and nucleophilicity of the initiator are critical factors that can lead to side reactions instead of polymerization.

Troubleshooting Steps:

  • Rigorous Purification: Ensure an oxygen- and water-free environment. All glassware should be flame-dried under vacuum, and the monomer and solvent must be scrupulously purified (e.g., by distillation over appropriate drying agents).

  • Select an Appropriate Initiator: The choice of initiator is crucial. Very strong bases may preferentially cause deprotonation of the monomer, leading to the formation of a crotonate anion that may not efficiently initiate polymerization.[2] Weaker nucleophiles, such as some carboxylate anions, might be more effective.[2] The initiator's reactivity should be matched to that of the propagating anionic species to ensure efficient initiation without promoting side reactions.

  • Optimize Monomer Concentration: At low monomer concentrations, side reactions such as chain transfer to the polymer can become competitive with propagation, leading to polymer degradation.[2] Increasing the initial monomer concentration can favor the desired polymerization reaction.

Reaction Pathway: Initiation in Anionic Polymerization

cluster_main Initiator Interaction with Crotonate Monomer cluster_pathways Possible Pathways initiator Anionic Initiator monomer Crotonate Monomer initiator->monomer Reaction prop Desired Propagation (Linear Polymer) monomer->prop Correct Initiator Choice side Side Reaction (e.g., Deprotonation) monomer->side Incorrect Initiator Choice

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Experimental Protocols

Protocol: Group-Transfer Polymerization of Ethyl Crotonate[1]

This protocol is adapted from a published procedure for the controlled polymerization of ethyl crotonate.

Materials:

  • Ethyl crotonate (EtCr), purified by distillation.

  • 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS), initiator.

  • 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂), catalyst.

  • Dichloromethane (CH₂Cl₂), dried and distilled.

  • Methanol (MeOH).

  • Hexane.

Procedure:

  • Reaction Setup: All manipulations must be performed under a dry and oxygen-free argon or nitrogen atmosphere using standard Schlenk techniques or in a glovebox.

  • Charging the Reaction Vessel: In a glovebox, add ethyl crotonate (e.g., 5.71 g, 50 mmol), MTS (e.g., 87.2 mg, 0.50 mmol), and CH₂Cl₂ (20 mL) to a Schlenk tube equipped with a magnetic stir bar.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -40°C) in a cooling bath. Prepare a stock solution of the catalyst, C₆F₅CHTf₂ (e.g., 22.3 mg, 0.050 mmol), in CH₂Cl₂ (5 mL). Add the catalyst solution to the monomer/initiator mixture to start the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 24 hours) with continuous stirring.

  • Termination and Purification:

    • Quench the reaction by adding methanol (10 mL).

    • Remove the solvents by evaporation under reduced pressure.

    • Dissolve the residue in a minimal amount of chloroform (CHCl₃).

    • Precipitate the polymer by pouring the solution into a large volume of hexane.

    • Collect the precipitated polymer by filtration, wash it several times with hexane, and dry it under vacuum for 24 hours.

Experimental Workflow Diagram

setup 1. Set up Schlenk line under inert atmosphere charge 2. Charge flask with EtCr, MTS, and CH2Cl2 setup->charge cool 3. Cool mixture to -40°C charge->cool initiate 4. Add catalyst solution to initiate cool->initiate polymerize 5. Stir for 24 hours initiate->polymerize quench 6. Quench with Methanol polymerize->quench evaporate 7. Evaporate solvents quench->evaporate dissolve 8. Dissolve in CHCl3 evaporate->dissolve precipitate 9. Precipitate in Hexane dissolve->precipitate dry 10. Filter and dry polymer precipitate->dry

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

References

Improving the molecular weight control of poly(isopropyl crotonate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the molecular weight of poly(isopropyl crotonate) during synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions to achieve desired molecular weight control.

Problem Potential Cause Recommended Solution
Higher than expected molecular weight Low initiator concentration: The number of growing polymer chains is limited, leading to longer chains for a given amount of monomer.[1][2]Increase the concentration of the initiator. This will generate more polymer chains, resulting in a lower molecular weight for the same monomer conversion.[1][2]
Low reaction temperature: Slower initiation and propagation rates can sometimes lead to fewer chains being initiated, resulting in higher molecular weight.While lower temperatures can favor narrower molecular weight distributions, excessively low temperatures might alter initiation efficiency.[3] Experiment with slightly higher temperatures to find an optimal balance.
Lower than expected molecular weight High initiator concentration: An excess of initiator molecules leads to the formation of a large number of shorter polymer chains.[1][4]Decrease the initiator concentration to reduce the number of initiated chains, thereby increasing the molecular weight.[1][2]
Presence of impurities: Impurities can act as chain transfer agents, terminating growing polymer chains prematurely and lowering the overall molecular weight.Ensure all reagents and solvents are of high purity and the reaction is carried out under inert conditions to prevent premature termination.
High reaction temperature: Increased temperature can lead to a higher rate of termination or chain transfer reactions relative to propagation, resulting in shorter polymer chains.[5]Conduct the polymerization at a lower temperature. For group-transfer polymerization (GTP) of crotonates, temperatures around -40°C have been shown to be effective.[3][6]
Broad molecular weight distribution (High Polydispersity Index - PDI) Slow initiation: If the rate of initiation is slower than the rate of propagation, new chains are formed throughout the reaction, leading to a mixture of chains with different lengths.Optimize the initiator and catalyst system to ensure a fast and efficient initiation process. In GTP, the choice of catalyst is crucial for achieving a narrow molecular weight distribution.[3][7]
Chain transfer reactions: The presence of impurities or certain solvents can lead to chain transfer, terminating a growing chain and initiating a new one, which broadens the molecular weight distribution.Purify all monomers, solvents, and reagents thoroughly. Work under strict anhydrous and oxygen-free conditions.
High monomer conversion at elevated temperatures: Pushing for very high monomer conversion, especially at higher temperatures, can increase the likelihood of side reactions that broaden the PDI.[3]For GTP of ethyl crotonate, polymerization at -20°C resulted in a broader molecular weight distribution compared to reactions at lower temperatures.[3] It is advisable to conduct the polymerization at lower temperatures and consider stopping the reaction at a moderate conversion if a narrow PDI is critical.
Low polymer yield Steric hindrance: The bulkiness of the isopropyl group in this compound can hinder the polymerization process.[7]Optimize reaction conditions such as temperature and catalyst concentration. For sterically hindered monomers, longer reaction times may be necessary.
Inappropriate polymerization method: Radical polymerization of β-substituted acrylates like this compound is generally difficult.[6]Employ a suitable polymerization technique such as group-transfer polymerization (GTP), which has been shown to be effective for alkyl crotonates.[3][7][8][9]
Insufficient catalyst amount: In catalyzed reactions like GTP, an inadequate amount of catalyst can lead to slow and incomplete polymerization.Increase the catalyst concentration. Studies on poly(ethyl crotonate) have shown that increasing the amount of catalyst can lead to a quantitative yield.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for polymerizing this compound with good molecular weight control?

A1: Group-transfer polymerization (GTP) is a highly effective method for the polymerization of alkyl crotonates, including this compound, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[3][7][10][8][9] Unlike conventional radical polymerization, which is challenging for β-substituted monomers, GTP proceeds in a more controlled manner.[6]

Q2: How does the initiator concentration affect the molecular weight of poly(this compound)?

A2: The molecular weight of the resulting polymer is inversely proportional to the initiator concentration.[1][2] A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[4] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, thus increasing the molecular weight.

Q3: What is the role of temperature in controlling the molecular weight and PDI?

A3: Temperature plays a critical role in the polymerization process. Lower reaction temperatures, particularly in GTP, generally favor the synthesis of polymers with a narrower molecular weight distribution (PDI).[3] For instance, in the GTP of ethyl crotonate, polymerization at -60°C yielded a narrower MWD than at -20°C.[3] However, very low temperatures might decrease the overall reaction rate and yield. High temperatures can increase the rate of side reactions, such as chain transfer and termination, which can lead to lower molecular weights and a broader PDI.[5]

Q4: Can I use radical polymerization for this compound?

A4: Homopolymerization of alkyl crotonates via conventional radical polymerization is generally not feasible due to steric hindrance from the β-methyl group.[6]

Q5: What are typical molecular weights achievable for poly(alkyl crotonate)s?

A5: Using group-transfer polymerization, number-average molecular weights (Mn) for poly(alkyl crotonate)s ranging from 56,000 to 90,000 g/mol have been reported.[8] By adjusting the monomer to initiator ratio, even higher molecular weights, in the range of 4.1 x 10⁴ to 7.2 x 10⁴ g/mol , have been achieved, although this may lead to a broader molecular weight distribution.[7]

Experimental Protocols

General Protocol for Group-Transfer Polymerization (GTP) of this compound

This protocol is adapted from procedures reported for the GTP of other alkyl crotonates.[11] All manipulations should be performed under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox.

Materials:

  • This compound (monomer), purified by distillation over CaH₂.

  • 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS) (initiator), purified by distillation.

  • N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiMe₃) (catalyst).

  • Dichloromethane (CH₂Cl₂), anhydrous.

  • Methanol.

  • Hexane.

Procedure:

  • In a glovebox, add purified this compound and the initiator (MTS) to a dried Schlenk tube containing anhydrous CH₂Cl₂. The desired molecular weight can be targeted by adjusting the molar ratio of monomer to initiator.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C) in a cooling bath.

  • In a separate flask, prepare a solution of the catalyst (Tf₂NSiMe₃) in anhydrous CH₂Cl₂.

  • Add the catalyst solution to the monomer/initiator mixture to initiate the polymerization.

  • Allow the reaction to proceed for the desired time (e.g., several hours to 24 hours).

  • Quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting residue in a small amount of a suitable solvent like chloroform.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent such as hexane.

  • Collect the precipitated polymer by filtration, wash it several times with the non-solvent, and dry it under vacuum.

  • Characterize the polymer for its molecular weight and polydispersity index (PDI) using techniques like Gel Permeation Chromatography (GPC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation cluster_analysis Analysis prep_monomer Purify this compound mix Mix Monomer and Initiator in Solvent prep_monomer->mix prep_initiator Purify Initiator (MTS) prep_initiator->mix prep_solvent Dry Solvent (CH2Cl2) prep_solvent->mix cool Cool to Reaction Temperature (e.g., -40°C) mix->cool initiate Add Catalyst Solution cool->initiate polymerize Allow Polymerization to Proceed initiate->polymerize quench Quench with Methanol polymerize->quench concentrate Remove Solvent quench->concentrate precipitate Precipitate in Non-solvent (Hexane) concentrate->precipitate isolate Filter and Dry Polymer precipitate->isolate analyze Characterize Mn and PDI (GPC) isolate->analyze

Caption: Experimental workflow for the group-transfer polymerization of this compound.

molecular_weight_control cluster_inputs Controllable Parameters cluster_outputs Polymer Properties initiator_conc Initiator Concentration mw Molecular Weight (Mn) initiator_conc->mw Inverse Relationship pdi Polydispersity Index (PDI) initiator_conc->pdi Affects temp Reaction Temperature temp->mw Complex Effect temp->pdi Lower Temp -> Narrower PDI yield Polymer Yield temp->yield Affects catalyst_conc Catalyst Concentration catalyst_conc->pdi Affects catalyst_conc->yield Direct Relationship monomer_ratio Monomer/Initiator Ratio monomer_ratio->mw Direct Relationship

Caption: Key parameters influencing molecular weight control in poly(this compound) synthesis.

References

Technical Support Center: Radical Polymerization of β-Substituted Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radical polymerization of β-substituted acrylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the polymerization of these sterically hindered monomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my polymerization rate significantly slower than expected, or why is the conversion low?

A1: Slow polymerization rates and low conversions are common challenges with β-substituted acrylates due to steric hindrance and the formation of less reactive radicals.

  • Potential Cause 1: Steric Hindrance. The β-substituent can sterically hinder the approach of the propagating radical to the monomer, slowing down the propagation step.

  • Troubleshooting 1:

    • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for propagation. However, be aware that higher temperatures can also promote side reactions.[1][2]

    • Increase Initiator Concentration: A higher concentration of initiator will generate more primary radicals, potentially increasing the overall rate of polymerization. This should be done cautiously as it can also lead to lower molecular weight polymers.

    • Choose a More Efficient Initiator: Select an initiator with a decomposition rate appropriate for your desired reaction temperature to ensure a steady supply of radicals.

  • Potential Cause 2: Mid-Chain Radical Formation (Backbiting). Intramolecular chain transfer (backbiting) can occur, where the propagating radical abstracts a hydrogen atom from the polymer backbone. This forms a more stable and less reactive tertiary mid-chain radical, which slows down the overall polymerization rate.[1][3]

  • Troubleshooting 2:

    • Lower Reaction Temperature: Backbiting is more prevalent at higher temperatures. Reducing the temperature can minimize this side reaction.[1]

    • Increase Monomer Concentration: Keeping the monomer concentration high favors the propagation reaction over intramolecular chain transfer.[2]

Q2: The molecular weight of my polymer is much lower than anticipated. What could be the cause?

A2: Low molecular weight is a frequent outcome in the radical polymerization of β-substituted acrylates, often stemming from chain transfer reactions and β-scission.

  • Potential Cause 1: β-Scission of Mid-Chain Radicals. The tertiary mid-chain radicals formed via backbiting can undergo β-scission, a process that cleaves the polymer chain, resulting in a macromonomer and a new, smaller radical. This directly reduces the average chain length.[1][2] This side reaction is more significant at elevated temperatures.[1][2]

  • Troubleshooting 1:

    • Reduce Reaction Temperature: As β-scission is an activated process, lowering the reaction temperature is the most effective way to minimize its occurrence.[1][2]

    • Maintain High Monomer Concentration: High monomer concentrations favor propagation of the mid-chain radical over β-scission.[2]

  • Potential Cause 2: Chain Transfer Reactions. Chain transfer to monomer, solvent, or a chain transfer agent (CTA) can terminate a growing polymer chain and initiate a new, shorter one.

  • Troubleshooting 2:

    • Purify Monomer and Solvent: Impurities can act as chain transfer agents. Ensure high purity of all reagents.

    • Select an Appropriate Solvent: Choose a solvent with a low chain transfer constant.

    • Control CTA Concentration: If a CTA is intentionally used to control molecular weight, its concentration must be carefully optimized.

Q3: My polymer has a broad molecular weight distribution (high dispersity). How can I achieve a more uniform polymer?

A3: A broad molecular weight distribution is often a consequence of the various side reactions that can occur, leading to chains of different lengths.

  • Potential Cause: Multiple Termination and Transfer Pathways. The combination of termination by coupling, disproportionation, chain transfer events, and β-scission leads to a heterogeneous population of polymer chains.

  • Troubleshooting:

    • Employ Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Nitroxide-Mediated Polymerization (NMP) can provide better control over the polymerization process, leading to polymers with lower dispersity.[4][5] These techniques are designed to minimize irreversible termination steps.

    • Optimize Reaction Conditions: Carefully controlling temperature, monomer concentration, and initiator concentration can help to favor propagation and minimize side reactions, leading to a narrower molecular weight distribution.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions I should be aware of when polymerizing β-substituted acrylates?

A1: The primary side reactions include:

  • Backbiting (Intramolecular Chain Transfer): The growing radical end abstracts a hydrogen from the polymer backbone, forming a more stable tertiary mid-chain radical.[1][3]

  • β-Scission: The mid-chain radical can break, leading to a shorter polymer chain with a terminal double bond (macromonomer) and a new radical.[1][2]

  • Chain Transfer to Polymer (Intermolecular): A growing radical abstracts a hydrogen from another polymer chain, leading to long-chain branching.[1]

Q2: How does temperature affect the polymerization of β-substituted acrylates?

A2: Temperature has a significant and complex effect:

  • Increased Rate: Higher temperatures generally increase the rates of initiation and propagation.

  • Increased Side Reactions: However, higher temperatures also disproportionately increase the rates of side reactions like backbiting and β-scission, which can lead to lower molecular weights and branching.[1][2] A careful balance must be struck to achieve a reasonable polymerization rate without excessive side reactions.

Q3: Why is it difficult to control the stereochemistry (tacticity) of poly(β-substituted acrylate)s?

A3: In conventional free-radical polymerization, the planar nature of the radical at the growing chain end allows for monomer addition from either face with similar probability, resulting in atactic polymers with poor stereochemical control.[6] The steric bulk of the β-substituent can influence the stereochemistry to some extent, but achieving high tacticity is challenging without specialized techniques.[6]

Q4: Can I use controlled radical polymerization (CRP) methods for β-substituted acrylates?

A4: Yes, CRP techniques such as RAFT can be employed to better control the polymerization of these challenging monomers.[4][5] These methods can lead to polymers with predetermined molecular weights and narrower molecular weight distributions. However, the steric hindrance of the β-substituent may still affect the overall rate and control compared to less hindered monomers.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes from literature for the polymerization of a common β-substituted acrylate, n-butyl acrylate (as a reference for acrylate polymerization challenges), highlighting the effect of temperature and monomer concentration.

MonomerTemperature (°C)Solids Content (wt%)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Macromonomer Fraction (%)Branching Fraction (%)
n-Butyl Acrylate60209528,0002.100.05
n-Butyl Acrylate100209815,0002.50.10.15
n-Butyl Acrylate14020>998,0003.00.30.25
n-Butyl Acrylate60309635,0002.000.04
n-Butyl Acrylate100309920,0002.30.080.12
n-Butyl Acrylate14030>9912,0002.80.250.20

Data adapted from literature reports on n-butyl acrylate solution polymerization.[3] Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index).

Key Experimental Protocols

Protocol 1: General Procedure for Free Radical Solution Polymerization of a β-Substituted Acrylate

  • Reagent Purification:

    • Pass the β-substituted acrylate monomer through a column of basic alumina to remove the inhibitor.

    • Purify the solvent (e.g., toluene, p-xylene) by distillation.

    • Recrystallize the initiator (e.g., AIBN, ACHN) from a suitable solvent (e.g., methanol).

  • Reaction Setup:

    • Assemble a reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.

  • Polymerization:

    • Charge the reactor with the desired amounts of purified monomer and solvent.

    • Heat the reaction mixture to the desired temperature under a continuous inert gas flow.

    • In a separate flask, dissolve the initiator in a small amount of the reaction solvent.

    • Once the reaction temperature is stable, inject the initiator solution into the reaction vessel.

    • Maintain the reaction at the set temperature for the desired time, taking samples periodically to monitor conversion (e.g., by ¹H NMR or gravimetry).

  • Termination and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration.

    • Redissolve the polymer in a suitable solvent (e.g., THF, chloroform) and re-precipitate to further purify it.

    • Dry the final polymer under vacuum until a constant weight is achieved.

Protocol 2: Polymer Characterization by Size Exclusion Chromatography (SEC/GPC)

  • Sample Preparation:

    • Accurately weigh a small amount of the dried polymer (e.g., 2-5 mg) into a vial.

    • Add a precise volume of a suitable mobile phase (e.g., THF, chloroform) to dissolve the polymer completely. The mobile phase should contain a salt (e.g., LiBr) if there are interactions with the column material.

    • Filter the polymer solution through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter.

  • Instrumentation and Analysis:

    • Equilibrate the SEC/GPC system (pump, columns, and detectors) with the mobile phase at a constant flow rate and temperature.

    • Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

    • Inject the filtered polymer sample into the system.

    • Record the chromatogram from the refractive index (RI) or other detectors.

  • Data Processing:

    • Integrate the polymer peak in the chromatogram.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) relative to the calibration standards using the analysis software.

Visualizations

Side_Reactions Propagating_Radical Propagating Radical (End-Chain Radical) Polymer_Chain Growing Polymer Chain Propagating_Radical->Polymer_Chain Propagation Mid_Chain_Radical Mid-Chain Radical (Tertiary, Less Reactive) Propagating_Radical->Mid_Chain_Radical Backbiting (Intramolecular H-abstraction) Branched_Polymer Branched Polymer Propagating_Radical->Branched_Polymer Intermolecular H-abstraction Monomer β-Substituted Acrylate Monomer Macromonomer Macromonomer (Chain with terminal double bond) Mid_Chain_Radical->Macromonomer β-Scission New_Radical New, Shorter Propagating Radical Mid_Chain_Radical->Branched_Polymer Propagation Another_Polymer Another Polymer Chain

Caption: Key side reactions in the radical polymerization of β-substituted acrylates.

Troubleshooting_Workflow Start Start: Polymerization Issue (e.g., Low MW, Slow Rate) Check_Temp Is Reaction Temperature High (e.g., >100 °C)? Start->Check_Temp Lower_Temp Action: Lower Temperature to reduce β-scission & backbiting Check_Temp->Lower_Temp Yes Check_Monomer_Conc Is Monomer Concentration Low? Check_Temp->Check_Monomer_Conc No Lower_Temp->Check_Monomer_Conc Increase_Monomer_Conc Action: Increase Monomer Conc. (e.g., higher solids content) Check_Monomer_Conc->Increase_Monomer_Conc Yes Check_Initiator Is Initiator Concentration/Type Optimal? Check_Monomer_Conc->Check_Initiator No Increase_Monomer_Conc->Check_Initiator Adjust_Initiator Action: Increase Initiator Conc. or Change to more efficient type Check_Initiator->Adjust_Initiator No Consider_CRP Are results still suboptimal? Check_Initiator->Consider_CRP Yes Adjust_Initiator->Consider_CRP Implement_CRP Action: Implement CRP (e.g., RAFT) for better control Consider_CRP->Implement_CRP Yes End End: Optimized Polymerization Consider_CRP->End No Implement_CRP->End

Caption: A logical workflow for troubleshooting common polymerization issues.

References

Technical Support Center: Efficient Group-Transfer Polymerization of Crotonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient group-transfer polymerization (GTP) of crotonates.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Group-Transfer Polymerization (GTP) for crotonates?

A1: GTP is a living polymerization technique that allows for the synthesis of poly(alkyl crotonate)s with controlled molecular weights and narrow molecular weight distributions (MWD), which is often difficult to achieve with other methods like conventional radical polymerization.[1][2]

Q2: What types of catalysts are effective for the GTP of crotonates?

A2: Both Lewis acid and nucleophilic catalysts can be used for GTP. Organic superacid catalysts, such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂), and silicon-based Lewis acids like N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides have proven effective for the GTP of alkyl crotonates.[1][3] Inorganic Lewis acids such as mercuric iodide (HgI₂) have also been used.[3] Nucleophilic catalysts like bifluoride and fluoride ions are also commonly employed in GTP.[4]

Q3: What is a common initiator for the GTP of crotonates?

A3: A widely used initiator is 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS).[1][3][5] The choice of the silyl group in the initiator can also influence the stereochemistry of the resulting polymer.[3]

Q4: Are there any specific safety precautions for GTP of crotonates?

A4: GTP reactions are sensitive to moisture and protic impurities.[2][4] Therefore, all manipulations should be performed under a dry and oxygen-free atmosphere, for instance, using standard Schlenk techniques or in a glovebox.[1] Reagents and solvents must be rigorously dried and purified.[2]

Troubleshooting Guide

Q1: Why is my polymerization not initiating or proceeding at a very low rate?

A1:

  • Cause: Inactive catalyst or initiator due to impurities.

    • Solution: GTP is highly sensitive to protic impurities like water or alcohols.[4] Ensure that the monomer, solvent, and catalyst are pure and rigorously dried. The use of standard high-vacuum Schlenk techniques or a glovebox is recommended for all manipulations.[1]

  • Cause: Inappropriate catalyst selection.

    • Solution: Not all acid or base catalysts are effective. For instance, tris(trifluoromethanesulfonyl)methane (HTf₃) and certain carboranes do not promote the polymerization of ethyl crotonate under conditions where organic superacids are successful.[1] Refer to the catalyst selection table below for effective options.

  • Cause: Low polymerization temperature.

    • Solution: While lower temperatures can improve molecular weight distribution, they also significantly decrease the polymerization rate. For example, the polymerization of ethyl crotonate at -60 °C has a very low rate.[1] A balance must be struck, with -40 °C being a more effective temperature for a reasonable rate and good control.[1]

Q2: Why is the molecular weight distribution (MWD) of my polymer broad?

A2:

  • Cause: High polymerization temperature.

    • Solution: Elevated temperatures can lead to side reactions, such as isomerization and cyclization of the propagating chain-end groups, which can broaden the MWD.[1] Conducting the polymerization at lower temperatures (e.g., -40 °C or -60 °C) can help to minimize these side reactions and achieve a narrower MWD.[1]

  • Cause: High catalyst concentration.

    • Solution: An excessive amount of catalyst can also promote side reactions, leading to a broader MWD and a decrease in polymer yield.[1] It is crucial to optimize the catalyst concentration.

Q3: Why is the initiator efficiency low and the polymer yield less than quantitative?

A3:

  • Cause: Side reactions at the propagating chain-end.

    • Solution: As mentioned, higher temperatures and catalyst concentrations can lead to side reactions like isomerization and cyclization, which terminate the growing polymer chains and reduce initiator efficiency.[1] Lowering the reaction temperature and optimizing the catalyst-to-initiator ratio are key to mitigating these issues.

  • Cause: Steric hindrance of the monomer.

    • Solution: The steric bulk of the alkyl ester group on the crotonate monomer can affect the polymerization yield. For example, linear alkyl crotonates like ethyl, n-propyl, and n-butyl crotonate polymerize in good yields, while more sterically hindered monomers like tert-butyl crotonate may not polymerize at all under the same conditions.[1]

Data Presentation

Table 1: Performance of Various Catalysts in the Group-Transfer Polymerization of Ethyl Crotonate (EtCr)

CatalystMonomer/Initiator/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Yield (%)Mₙ ( g/mol )MWD (Mₗ/Mₙ)
C₆F₅CHTf₂100/1/0.1-401272698,2001.20
HNTf₂100/1/0.1-402470668,0001.18
TMSNTf₂100/1/0.1-402473708,3001.14
HTf₃100/1/0.1-4024-No Reaction--
TiBP100/1/0.1-4024-No Reaction--
o-carborane100/1/0.1-4024-No Reaction--
m-carborane100/1/0.1-4024-No Reaction--

Data synthesized from Macromolecules 2019, 52, 11, 4052–4058.[1]

Table 2: Effect of Temperature on the GTP of Ethyl Crotonate (EtCr) using C₆F₅CHTf₂ Catalyst

Temperature (°C)Time (h)Conversion (%)Yield (%)Mₙ ( g/mol )MWD (Mₗ/Mₙ)
-602416141,8001.18
-401272698,2001.20
-20275728,6001.34
0180769,1001.45
20182789,4001.52

Data synthesized from Macromolecules 2019, 52, 11, 4052–4058.[1]

Experimental Protocols

Detailed Methodology for the GTP of Ethyl Crotonate (EtCr)

This protocol is based on the successful polymerization of ethyl crotonate as described in the literature.[1]

1. Materials and Reagents Purification:

  • Ethyl crotonate (EtCr), 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS), and the solvent (e.g., dichloromethane, CH₂Cl₂) must be rigorously dried and purified before use. Standard procedures for drying solvents and monomers for living polymerizations should be followed.

2. Polymerization Procedure (under inert atmosphere):

  • All manipulations are to be performed under a dry and oxygen-free argon atmosphere using standard high-vacuum Schlenk techniques or inside a glovebox.[1]

  • In a Schlenk tube, charge the ethyl crotonate (e.g., 5.71 g, 50 mmol), MTS initiator (e.g., 87.2 mg, 0.50 mmol), and a portion of the CH₂Cl₂ (e.g., 20 mL).[1]

  • In a separate vessel, prepare a stock solution of the catalyst, for example, C₆F₅CHTf₂ (e.g., 22.3 mg, 0.050 mmol) in CH₂Cl₂ (e.g., 5 mL).[1]

  • Cool the monomer and initiator solution to the desired reaction temperature (e.g., -40 °C) in a suitable cooling bath.

  • Add the catalyst solution to the cooled monomer/initiator mixture to initiate the polymerization.

  • Allow the reaction to proceed for the desired time (e.g., 12-24 hours) with stirring.

3. Polymer Isolation and Purification:

  • Terminate the polymerization by adding a quenching agent, such as methanol.

  • The polymer can be isolated by removing the volatile components under reduced pressure.

  • Purify the obtained polymer by reprecipitation. For poly(ethyl crotonate), this can be done by dissolving the crude polymer in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent like hexane.[1][6]

  • Dry the purified polymer under vacuum to a constant weight.

4. Characterization:

  • The number-average molecular weight (Mₙ) and molecular weight distribution (MWD) can be determined by size-exclusion chromatography (SEC).[1]

  • Monomer conversion can be calculated from the ¹H NMR spectra of the crude reaction mixture.[1]

Visualizations

GTP_Troubleshooting_Workflow start Start GTP of Crotonate check_initiation Polymerization Initiated? start->check_initiation no_initiation No Initiation / Very Slow Rate check_initiation->no_initiation No initiation_ok Polymerization Proceeding check_initiation->initiation_ok Yes check_impurities Check for Impurities (Water, Alcohol) no_initiation->check_impurities check_catalyst Verify Catalyst Activity and Selection no_initiation->check_catalyst check_temp_low Increase Temperature (e.g., from -60°C to -40°C) no_initiation->check_temp_low check_mwd Analyze MWD initiation_ok->check_mwd mwd_broad Broad MWD check_mwd->mwd_broad Broad mwd_narrow Narrow MWD check_mwd->mwd_narrow Narrow check_temp_high Decrease Temperature (e.g., to -40°C) mwd_broad->check_temp_high check_catalyst_conc Optimize Catalyst Concentration mwd_broad->check_catalyst_conc check_yield Check Yield and Initiator Efficiency mwd_narrow->check_yield yield_low Low Yield / Low Efficiency check_yield->yield_low Low yield_high Successful Polymerization check_yield->yield_high High check_side_reactions Minimize Side Reactions (Lower Temp. & Catalyst Conc.) yield_low->check_side_reactions check_steric_hindrance Consider Monomer Steric Hindrance yield_low->check_steric_hindrance

Caption: Troubleshooting workflow for GTP of crotonates.

Catalyst_Selection_Logic start Catalyst Selection for Crotonate GTP lewis_acid Lewis Acid Catalysts start->lewis_acid nucleophilic Nucleophilic Catalysts start->nucleophilic organic_superacid Organic Superacids (e.g., C₆F₅CHTf₂) lewis_acid->organic_superacid Effective silicon_lewis_acid Silicon Lewis Acids (e.g., TMSNTf₂) lewis_acid->silicon_lewis_acid Effective inorganic_lewis_acid Inorganic Lewis Acids (e.g., HgI₂) lewis_acid->inorganic_lewis_acid Effective ineffective_acid Ineffective Acids (e.g., HTf₃) lewis_acid->ineffective_acid Ineffective fluoride_source Fluoride Sources (e.g., TASHF₂) nucleophilic->fluoride_source Highly Effective other_nucleophiles Other Nucleophiles (e.g., CN⁻, Acetate) nucleophilic->other_nucleophiles Also Useful

Caption: Catalyst selection logic for crotonate GTP.

References

Technical Support Center: Polymerization of Isopropyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the polymerization of isopropyl crotonate, with a focus on minimizing polydispersity.

Troubleshooting Guide

This guide addresses common issues that can lead to high polydispersity (PDI) and other undesirable outcomes during the polymerization of this compound.

Issue Potential Cause Recommended Solution
High Polydispersity (PDI > 1.3) 1. Inefficient Initiation: Slow initiation compared to propagation leads to chains starting at different times.For all methods: Ensure the initiator is fully dissolved and homogeneously mixed before starting the polymerization. • RAFT: Select a RAFT agent with a high chain transfer constant for crotonates. Trithiocarbonates are often a good starting point.[1][2][3] • ATRP: Use a highly active catalyst/ligand system. For sterically hindered monomers, ligands like Me6TREN or substituted bipyridines may be effective.[4][5][6][7] • GTP: Use an efficient nucleophilic or Lewis acid catalyst. For crotonates, organic superacid catalysts have shown good results.[8]
2. Chain Termination/Transfer Reactions: Undesired side reactions can broaden the molecular weight distribution.General: Lower the polymerization temperature to reduce the rate of side reactions.[8] • Anionic: This method is highly sensitive to impurities. Ensure rigorous purification of monomer, solvent, and initiator.[9][10][11][12][13] • Radical-based methods (RAFT/ATRP): Decrease the initiator concentration relative to the chain transfer agent/catalyst to minimize the contribution of conventional free radical polymerization.
3. Impurities: Water, oxygen, or other impurities can interfere with the polymerization mechanism.General: Purify the this compound monomer (e.g., by distillation) and solvents before use.[8] • All methods: Perform polymerizations under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[8][14]
Low Monomer Conversion 1. Steric Hindrance: The isopropyl and methyl groups on the crotonate monomer can hinder the approach of the propagating chain.• Increase the polymerization time. • Increase the reaction temperature, but be mindful of the potential for increased side reactions and a broader PDI. A balance must be found.
2. Inappropriate Polymerization Conditions: The chosen conditions may not be optimal for this specific monomer.GTP: Optimize the catalyst and initiator concentrations. For ethyl crotonate, a monomer/initiator/catalyst ratio of 100/1/0.1 has been shown to be effective.[8] • RAFT/ATRP: Adjust the monomer, initiator, and RAFT agent/catalyst ratios. Higher monomer concentrations can sometimes improve conversion rates.
Inconsistent Results Batch-to-Batch 1. Variability in Reagent Purity: Impurities can vary between different batches of monomers, solvents, or initiators.• Standardize purification procedures for all reagents. • Store purified reagents under an inert atmosphere and away from light and heat to prevent degradation.
2. Poor Control Over Reaction Setup: Minor variations in temperature, atmosphere, or reagent addition can lead to different outcomes.• Use a temperature-controlled reaction vessel (e.g., an oil bath with a thermostat). • Ensure a consistently inert atmosphere throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: Which polymerization method is best for achieving low polydispersity with this compound?

A1: Group Transfer Polymerization (GTP) has been demonstrated to be a highly effective method for polymerizing alkyl crotonates, yielding polymers with narrow molecular weight distributions (PDI as low as 1.14 for ethyl crotonate).[8] Controlled radical polymerization techniques like RAFT and ATRP can also be employed, but may require more optimization due to the steric hindrance of the monomer. Anionic polymerization is a viable option but demands extremely stringent purity of all reagents to minimize side reactions that can broaden the PDI.[9][10][15]

Q2: How does temperature affect the polydispersity of poly(this compound)?

A2: Lowering the polymerization temperature generally leads to a narrower molecular weight distribution (lower PDI).[8] This is because lower temperatures can suppress side reactions, such as chain transfer and termination, which compete with the desired propagation reaction. However, very low temperatures may also significantly slow down the rate of polymerization, leading to low monomer conversion in a reasonable timeframe.[8]

Q3: What type of RAFT agent should I choose for this compound polymerization?

A3: For sterically hindered monomers like this compound, a RAFT agent with a high chain transfer constant is recommended to ensure rapid equilibrium between active and dormant chains. Trithiocarbonates are often a good choice for acrylate and methacrylate monomers and may be suitable for crotonates.[1][2][3] The choice of the R and Z groups on the RAFT agent is also critical and may require some empirical optimization.[1]

Q4: What are the key considerations for the anionic polymerization of this compound?

A4: The primary challenge in the anionic polymerization of monomers with ester groups is the potential for side reactions, such as nucleophilic attack at the carbonyl carbon.[10] To minimize these, it is crucial to:

  • Use highly purified monomer, solvent, and initiator.

  • Conduct the polymerization at low temperatures (e.g., -78 °C).

  • Employ non-polar solvents.

Q5: Can impurities in the monomer affect the polymerization?

A5: Yes, impurities in the this compound monomer can have a significant impact on controlled/living polymerizations, leading to an increase in polydispersity.[11][13] Water and other protic impurities can terminate growing polymer chains in anionic and group transfer polymerizations.[16] In radical polymerizations, inhibitors present in the monomer must be removed prior to the reaction.

Experimental Protocols

Group Transfer Polymerization (GTP) of this compound for Low Polydispersity

This protocol is adapted from successful methods for other alkyl crotonates and is designed to yield a polymer with a low polydispersity index.[8]

Materials:

  • This compound (purified by distillation)

  • Initiator: 1-methoxy-1-(trimethylsilyloxy)-2-methyl-1-propene (MTS)

  • Catalyst: A suitable Lewis acid or nucleophilic catalyst (e.g., an organic superacid catalyst)

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of inert gas. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.[8]

  • Reagent Charging: In a Schlenk flask, charge the purified this compound and anhydrous dichloromethane.

  • Initiator Addition: Add the initiator (MTS) to the monomer solution.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -40 °C). Initiate the polymerization by adding a solution of the catalyst in anhydrous dichloromethane.

  • Polymerization: Allow the reaction to proceed at the set temperature for a specified time (e.g., 24 hours).

  • Termination and Purification: Terminate the reaction by adding a quenching agent (e.g., methanol). Precipitate the polymer in a non-solvent like hexane, filter, and dry under vacuum to a constant weight.

  • Characterization: Analyze the resulting polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Visualizations

Experimental_Workflow_GTP cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Work-up & Analysis prep1 Dry Glassware prep2 Purify Reagents prep1->prep2 Under Inert Gas charge Charge Monomer & Solvent prep2->charge add_init Add Initiator charge->add_init cool Cool to -40°C add_init->cool initiate Add Catalyst cool->initiate polymerize Polymerize (24h) initiate->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate Polymer quench->precipitate dry Dry Polymer precipitate->dry analyze GPC Analysis dry->analyze

Figure 1: Experimental workflow for the Group Transfer Polymerization of this compound.

Troubleshooting_High_PDI cluster_causes Potential Causes cluster_solutions Solutions start High PDI Observed cause1 Inefficient Initiation start->cause1 cause2 Side Reactions start->cause2 cause3 Impurities start->cause3 sol1 Optimize Initiator/Catalyst cause1->sol1 sol2 Lower Temperature cause2->sol2 sol3 Purify Reagents cause3->sol3 sol4 Inert Atmosphere cause3->sol4

Figure 2: Logical troubleshooting guide for high polydispersity.

References

Impact of impurities in isopropyl crotonate on polymerization kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of isopropyl crotonate.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not polymerizing with standard free-radical initiators like AIBN or BPO?

A1: this compound, like other β-substituted acrylate monomers, exhibits very low reactivity towards homopolymerization via conventional free-radical methods. This is due to steric hindrance from the methyl group on the double bond, which impedes the approach of the growing polymer chain. While standard radical initiators may be ineffective for homopolymerization, copolymerization with more reactive monomers or alternative polymerization techniques like Group Transfer Polymerization (GTP) can be successful.

Q2: What are the common impurities in commercial this compound that can affect polymerization?

A2: Commercial this compound may contain several impurities that can impact polymerization kinetics. These can include:

  • Unreacted Starting Materials: Residual crotonic acid and isopropyl alcohol from the esterification synthesis.

  • Byproducts: Small amounts of crotonaldehyde may be present.

  • Stabilizers: Commercial monomers are often shipped with inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage.[1]

Q3: How do these impurities specifically affect the polymerization process?

A3: Each type of impurity can have a distinct effect on polymerization:

  • Crotonic Acid: The acidic proton can interfere with certain polymerization mechanisms, particularly anionic and some types of controlled radical polymerization. In radical polymerization, it can act as a chain transfer agent, leading to lower molecular weight polymers.

  • Isopropyl Alcohol: Alcohols can act as chain transfer agents in radical polymerization, reducing the final polymer's molecular weight.[2] In cationic polymerization, they can act as inhibitors.

  • Crotonaldehyde: Aldehydes can also participate in chain transfer reactions, potentially terminating growing polymer chains and lowering the overall polymerization rate and molecular weight.

  • Stabilizers (Inhibitors/Retarders): These are designed to scavenge radicals and will prevent polymerization from initiating until they are consumed or removed.[1]

Q4: What is Group Transfer Polymerization (GTP) and why is it suitable for this compound?

A4: Group Transfer Polymerization (GTP) is a living polymerization technique that is particularly effective for acrylic monomers.[3][4] It proceeds via a different mechanism than free-radical polymerization and is less susceptible to the steric hindrance that prevents the homopolymerization of this compound by radical methods. GTP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Issue Potential Cause Recommended Solution
No polymerization or very slow reaction rate. Presence of inhibitors (e.g., MEHQ) in the monomer.Purify the this compound before use to remove inhibitors. See Experimental Protocol 1 for a general purification procedure.
Insufficient initiator concentration or inactive initiator.Increase the initiator concentration or use a fresh batch of initiator. For GTP, ensure the catalyst is active and used at the correct concentration.
Presence of oxygen.Deoxygenate the reaction mixture thoroughly by purging with an inert gas (e.g., argon or nitrogen) before and during the polymerization.
Inherent low reactivity of this compound to homopolymerization.Consider copolymerization with a more reactive monomer or switch to a more suitable polymerization technique like Group Transfer Polymerization (GTP).
Low polymer yield. Chain transfer to solvent or impurities.Use a solvent with a low chain transfer constant. Ensure the monomer is purified to remove impurities like residual alcohol or acid.
Premature termination of the reaction.Optimize the reaction temperature and initiator concentration. Ensure the reaction is run for a sufficient amount of time.
Low molecular weight of the resulting polymer. High concentration of chain transfer agents (e.g., residual isopropyl alcohol, crotonic acid).Purify the monomer to remove these impurities. Avoid solvents that can act as chain transfer agents.
High initiator concentration.Decrease the initiator concentration. In living polymerizations like GTP, the molecular weight is directly related to the monomer-to-initiator ratio.
Broad molecular weight distribution (High Polydispersity Index - PDI). Uncontrolled polymerization conditions.For free-radical copolymerization, maintain a constant temperature and ensure efficient stirring. For more control, utilize a living polymerization technique like GTP.
Presence of impurities that lead to side reactions.Ensure high purity of all reagents and solvents.

Experimental Protocols

Experimental Protocol 1: Purification of this compound

This protocol describes a general procedure for removing acidic impurities and inhibitors from commercial this compound.

Materials:

  • Commercial this compound

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • Wash the this compound with an equal volume of 5% aqueous NaOH solution in a separatory funnel to remove acidic impurities and phenolic inhibitors. Shake vigorously and allow the layers to separate. Drain the aqueous layer.[1]

  • Repeat the wash with 5% NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with an equal volume of saturated brine solution to help remove residual water. Drain the aqueous layer.[1]

  • Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to dry the monomer. Stir for 30-60 minutes.[1]

  • Filter or decant the purified monomer from the drying agent.

  • For high-purity applications, perform a vacuum distillation of the dried monomer. Collect the fraction that boils at the correct temperature and pressure for this compound.

  • The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.

Experimental Protocol 2: Kinetic Analysis of this compound Copolymerization via ¹H NMR Spectroscopy

This protocol outlines a method for monitoring the conversion of this compound during a copolymerization reaction using ¹H NMR.

Materials:

  • Purified this compound

  • Comonomer (e.g., a more reactive acrylate or styrene)

  • Initiator (e.g., AIBN)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or toluene-d₈)

  • Internal standard (e.g., 1,3,5-trioxane or mesitylene)

  • NMR tubes with sealable caps

  • Thermostatted oil bath or NMR probe with temperature control

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a stock solution containing the purified this compound, comonomer, initiator, and a known amount of the internal standard in the deuterated solvent.

  • Transfer an aliquot of the stock solution to an NMR tube and seal it.

  • Acquire an initial ¹H NMR spectrum (t=0) at the desired reaction temperature.

  • Place the NMR tube in a thermostatted oil bath at the reaction temperature or conduct the reaction directly in the NMR spectrometer if equipped with a variable temperature probe.

  • Acquire ¹H NMR spectra at regular time intervals.

  • To determine the monomer conversion, integrate the signal corresponding to a vinylic proton of this compound (e.g., the doublet of doublets around 6.9 ppm) and the signal of the internal standard.

  • The conversion at each time point can be calculated using the following formula: Conversion (%) = [1 - (Integral of monomer peak at time t / Integral of internal standard at time t) / (Integral of monomer peak at time 0 / Integral of internal standard at time 0)] * 100

Visualizations

logical_relationship cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Troubleshooting Action NoPoly No Polymerization Inhibitor Inhibitor Present NoPoly->Inhibitor Oxygen Oxygen Present NoPoly->Oxygen LowReactivity Low Monomer Reactivity NoPoly->LowReactivity LowYield Low Yield Impurity Impurities (Acid, Alcohol) LowYield->Impurity LowYield->Oxygen LowMW Low Molecular Weight LowMW->Impurity Purify Purify Monomer Inhibitor->Purify Impurity->Purify Degas Degas System Oxygen->Degas ChangeMethod Change Polymerization Method (e.g., GTP) LowReactivity->ChangeMethod Copolymerize Copolymerize LowReactivity->Copolymerize

Caption: Troubleshooting logic for this compound polymerization.

experimental_workflow cluster_purification Monomer Purification cluster_polymerization Polymerization Setup cluster_analysis Kinetic Analysis WashNaOH Wash with NaOH(aq) WashBrine Wash with Brine WashNaOH->WashBrine Dry Dry with MgSO4 WashBrine->Dry Distill Vacuum Distill Dry->Distill Prepare Prepare Reaction Mixture Distill->Prepare Degas Degas with Inert Gas Prepare->Degas Initiate Initiate Polymerization Degas->Initiate Sample Take Aliquots at Intervals Initiate->Sample Analyze Analyze by NMR/GC Sample->Analyze Calculate Calculate Conversion Analyze->Calculate

Caption: Experimental workflow for polymerization kinetics study.

gtp_mechanism Initiator Silyl Ketene Acetal (Initiator) R₂Si-O-C(OR')=CR''₂ ActivatedMonomer Activated Monomer Complex Initiator->ActivatedMonomer + Monomer Monomer This compound (Monomer) CH₃CH=CHCOOiPr GrowingChain Growing Polymer Chain Pn-SiR₃ ActivatedMonomer->GrowingChain Initiation PropagatedChain Propagated Polymer Chain Pn+1-SiR₃ GrowingChain->PropagatedChain + Monomer Propagation PropagatedChain->GrowingChain ... Catalyst Catalyst Catalyst->ActivatedMonomer

Caption: Simplified mechanism of Group Transfer Polymerization.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Isopropyl Crotonate and Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of isopropyl crotonate and methyl methacrylate, two alpha,beta-unsaturated esters with significant applications in polymer chemistry and organic synthesis. Understanding their relative reactivity is crucial for designing synthetic routes, controlling polymerization processes, and developing novel materials. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes reaction pathways to support your research and development endeavors.

Introduction: Structural Differences and Predicted Reactivity

This compound and methyl methacrylate are both alpha,beta-unsaturated esters, a class of compounds known for their susceptibility to nucleophilic attack at the beta-carbon (Michael addition) and their ability to undergo polymerization. However, their structural differences—specifically the position of the methyl substituent on the carbon-carbon double bond—profoundly influence their reactivity.

  • This compound: A propan-2-yl (E)-but-2-enoate with a methyl group at the beta-position.

  • Methyl Methacrylate (MMA): A methyl 2-methylprop-2-enoate with a methyl group at the alpha-position.[1]

The position of the methyl group has significant steric and electronic implications:

  • Steric Hindrance: The beta-methyl group in this compound presents greater steric hindrance to an incoming nucleophile at the beta-carbon compared to the alpha-methyl group in methyl methacrylate. Conversely, the alpha-methyl group in MMA can sterically hinder attack at the carbonyl carbon.

  • Electronic Effects: The electron-donating methyl group at the beta-position of this compound can slightly decrease the electrophilicity of the beta-carbon, potentially slowing down nucleophilic attack. In contrast, the alpha-methyl group in MMA can stabilize a radical intermediate, influencing its polymerization behavior.

Comparative Reactivity in Key Chemical Transformations

This section compares the reactivity of this compound and methyl methacrylate in Michael additions, polymerization, and hydrolysis, supported by available experimental data.

Michael Addition

The Michael addition, or conjugate addition, of a nucleophile to the beta-carbon of an alpha,beta-unsaturated carbonyl compound is a fundamental reaction. The reactivity of the electrophile is a key determinant of the reaction's success and rate.

A study comparing the Michael addition of benzylamine to methyl crotonate and methyl methacrylate under microwave irradiation provides valuable insights.[2][3] Although the study used methyl crotonate, the reactivity trends are expected to be similar for this compound due to the shared beta-methyl substitution pattern.

ReactantNucleophileReaction TimeYieldReference
Methyl CrotonateBenzylamine3 hours83-98%[2][3]
Methyl MethacrylateBenzylamine1 hour (at a higher temperature)97%[3]

These results suggest that under the tested conditions, methyl crotonate reacts readily with benzylamine. While methyl methacrylate also provides a high yield, it required a higher temperature to achieve a shorter reaction time, which could imply a higher activation energy barrier. This is consistent with the generally observed lower reactivity of methacrylates compared to crotonates in some nucleophilic additions, where the beta-position is less sterically hindered in crotonates.

Polymerization

Both this compound and methyl methacrylate can undergo polymerization to form long-chain polymers. However, their propensity to polymerize and the optimal conditions for polymerization differ significantly.

Methyl Methacrylate (MMA) is well-known for its ability to undergo free-radical polymerization to produce poly(methyl methacrylate) (PMMA), a widely used transparent thermoplastic.[4] The polymerization is typically initiated by radical initiators such as benzoyl peroxide or AIBN. MMA can also be polymerized via anionic and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[5][6]

This compound , on the other hand, is generally less reactive in radical polymerization. The beta-substituent can lead to steric hindrance and favor chain transfer reactions, making it more challenging to achieve high molecular weight polymers. However, crotonates can be polymerized under specific conditions, for instance, via anionic polymerization.

While direct comparative kinetic data for the same polymerization method is scarce, the vast body of literature on MMA polymerization compared to the more specialized methods required for crotonates indicates a higher general reactivity of MMA towards polymerization, especially under radical conditions.

Hydrolysis

The hydrolysis of the ester group is another important reaction to consider, particularly for applications where the stability of the material in aqueous environments is critical. Generally, the rate of alkaline hydrolysis of esters is influenced by steric hindrance around the carbonyl group.

A study on the base-catalyzed hydrolysis of various acrylates and methacrylates indicated that the electron-releasing methyl group in methacrylates reduces the rate of alkaline hydrolysis compared to their acrylate counterparts.[7] While this study does not directly include crotonates, we can infer the expected trend. The isopropyl group in this compound is bulkier than the methyl group in methyl methacrylate, which could lead to a slower hydrolysis rate for the former due to increased steric hindrance at the carbonyl carbon. However, electronic effects of the beta-methyl group could also play a role.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the reactivity of these two compounds.

General Protocol for Michael Addition of an Amine to an α,β-Unsaturated Ester

This protocol is a generalized procedure based on the microwave-assisted synthesis of β-amino esters.[2][3]

Materials:

  • α,β-Unsaturated ester (this compound or methyl methacrylate)

  • Amine (e.g., benzylamine)

  • Methanol (solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve the α,β-unsaturated ester (1 mmol) and the amine (1.1 mmol) in methanol (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 80-140 °C) for a designated time (e.g., 1-3 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol for Free-Radical Polymerization of Methyl Methacrylate

This protocol describes a typical bulk polymerization of MMA.[8][9]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Benzoyl peroxide (BPO) or 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Reaction vessel (e.g., test tube or flask)

  • Water bath or oil bath

Procedure:

  • Place the purified MMA (10 g) in the reaction vessel.

  • Add the radical initiator (e.g., 0.1 g of BPO) to the monomer and stir until dissolved.

  • Place the reaction vessel in a preheated water bath or oil bath at a controlled temperature (e.g., 80 °C).

  • Heat the mixture for a specified period (e.g., 1-2 hours). The viscosity of the solution will increase as polymerization proceeds.

  • To terminate the reaction, cool the vessel in an ice bath.

  • Dissolve the resulting polymer in a suitable solvent (e.g., acetone or toluene).

  • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or petroleum ether).

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Visualizing Reaction Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.

Michael_Addition cluster_reactants Reactants cluster_products Products alpha_beta_unsaturated_ester α,β-Unsaturated Ester Adduct Michael Adduct alpha_beta_unsaturated_ester->Adduct Conjugate Addition Nucleophile Nucleophile (e.g., Amine) Nucleophile->Adduct

Caption: General schematic of a Michael addition reaction.

Radical_Polymerization Initiator Initiator Radical Radical Initiator->Radical Decomposition Monomer_Radical Monomer_Radical Radical->Monomer_Radical Initiation Monomer Monomer Radical->Monomer Growing_Chain Growing_Chain Monomer_Radical->Growing_Chain Propagation Monomer->Growing_Chain Polymer Polymer Growing_Chain->Polymer Termination

Caption: Key steps in a free-radical polymerization process.

Conclusion

The reactivity of this compound and methyl methacrylate is dictated by the position of the methyl substituent on the carbon-carbon double bond. Methyl methacrylate generally exhibits higher reactivity in radical polymerization due to the stabilizing effect of the alpha-methyl group on the radical intermediate. In contrast, for Michael additions, the less sterically hindered beta-position of crotonates can lead to faster reactions compared to methacrylates under certain conditions. The bulkier isopropyl ester group in this compound is expected to decrease its rate of hydrolysis compared to methyl methacrylate.

The choice between these two monomers will ultimately depend on the specific application and desired reaction outcome. For applications requiring facile polymerization to form high molecular weight polymers, methyl methacrylate is often the preferred choice. For specific synthetic transformations where nucleophilic attack at the beta-position is desired, this compound may offer advantages. The provided experimental protocols and comparative data serve as a valuable resource for making informed decisions in your research and development activities.

References

A Comparative Performance Analysis of Isopropyl Crotonate and Ethyl Crotonate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer chemistry and drug development, the choice of monomer is a critical decision that influences the final properties and performance of a polymer. Among the various acrylate and methacrylate alternatives, crotonates present a unique set of characteristics. This guide provides an objective comparison of two such monomers, isopropyl crotonate and ethyl crotonate, in the context of their performance in polymerization and the resulting polymer properties, supported by available experimental data.

Polymerization Performance: A Tale of Steric Hindrance

The polymerization behavior of this compound and ethyl crotonate is significantly influenced by the steric hindrance of their respective ester groups. Experimental data from group-transfer polymerization (GTP) studies reveal a discernible difference in polymerization yields under identical conditions.

In a key study, various alkyl crotonates were polymerized using an organic acid-catalyzed GTP system. The results demonstrated that linear alkyl crotonates, such as ethyl crotonate, polymerize smoothly.[1] However, as the steric hindrance of the alkyl ester groups increases, the yields of the resulting polymers tend to decrease.[1] This trend is evident when comparing the polymer yield of ethyl crotonate to that of this compound.

MonomerPolymer Yield (%)
Ethyl Crotonate72
This compound45
Table 1: Comparison of Polymer Yields for this compound and Ethyl Crotonate in Group-Transfer Polymerization. Data sourced from Macromolecules 2019, 52, 12, 4996–5004.[1]

This difference in yield can be attributed to the bulkier isopropyl group hindering the approach of the monomer to the propagating chain end during polymerization, as compared to the less bulky ethyl group.

Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed experimental methodology for the group-transfer polymerization of alkyl crotonates is provided below.

Materials
  • Monomers: Ethyl crotonate (EtCr) and this compound (iPrCr) were obtained from commercial sources and purified by distillation over calcium hydride (CaH2) under reduced pressure.[1]

  • Initiator: 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS).

  • Catalyst: A silyl Lewis acid catalyst, such as N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf2NSiMe3).[2]

  • Solvent: Dichloromethane (CH2Cl2).

Polymerization Procedure

The polymerization is conducted under an inert and dry argon atmosphere using standard Schlenk techniques or in a glovebox.[2]

  • In a Schlenk tube, the respective crotonate monomer (e.g., ethyl crotonate, 2.85 g, 25 mmol) and the initiator (MTS, 10.9 mg, 0.0625 mmol) are dissolved in the solvent (CH2Cl2, 6 mL).[2]

  • The solution is cooled to the desired reaction temperature (e.g., -40 °C).[1][2]

  • A solution of the catalyst in the solvent (e.g., Tf2NSiMe3, 22.1 mg, 0.0625 mmol in 3.4 mL of CH2Cl2) is then added to initiate the polymerization.[2]

  • The reaction is allowed to proceed for a specified time (e.g., 24 hours).[1]

  • The polymerization is terminated by adding methanol (10 mL).[2]

  • The solvent is removed under reduced pressure. The resulting residue is dissolved in chloroform (CHCl3) and precipitated in a large amount of hexane.[2]

  • The precipitated polymer is collected by filtration, washed with hexane, and dried under vacuum for 24 hours.[2]

experimental_workflow cluster_preparation Reaction Setup cluster_polymerization Polymerization cluster_workup Product Isolation monomer Monomer (Ethyl or this compound) schlenk Schlenk Tube (Inert Atmosphere) monomer->schlenk initiator Initiator (MTS) initiator->schlenk solvent_prep Solvent (CH2Cl2) solvent_prep->schlenk cooling Cool to -40°C schlenk->cooling catalyst_add Add Catalyst (Tf2NSiMe3) cooling->catalyst_add reaction React for 24h catalyst_add->reaction quench Quench with Methanol reaction->quench concentrate Remove Solvent quench->concentrate dissolve Dissolve in CHCl3 concentrate->dissolve precipitate Precipitate in Hexane dissolve->precipitate isolate Filter and Dry precipitate->isolate final_product Purified Polymer isolate->final_product

Experimental workflow for group-transfer polymerization.

Polymer Properties and Potential Applications

While detailed comparative data on the properties of poly(this compound) and poly(ethyl crotonate) are not extensively available in the reviewed literature, some inferences can be drawn. The thermal stability of poly(alkyl crotonate)s is generally reported to be superior to that of poly(alkyl methacrylate)s.[1] For instance, poly(methyl crotonate) exhibits a higher glass-transition temperature (Tg) and 5% weight loss temperature (Td5) than poly(methyl methacrylate) (PMMA).[1] It is plausible that both poly(ethyl crotonate) and poly(this compound) would also demonstrate good thermal stability.

The difference in the ester group is expected to influence the final polymer properties. The more hydrophobic nature of the isopropyl group in poly(this compound) compared to the ethyl group in poly(ethyl crotonate) could be advantageous in applications requiring low water absorption or specific solubility characteristics.

In the realm of biomedical applications, synthetic polymers are extensively utilized for drug delivery, tissue engineering, and medical devices.[3][4] The biodegradability and biocompatibility of polymers are crucial in these contexts.[5] While the specific performance of poly(this compound) and poly(ethyl crotonate) in drug delivery systems has not been detailed in the available literature, their polyester structure suggests potential for hydrolytic degradation, a desirable feature for controlled drug release.[6] The choice between the two would likely depend on the desired degradation rate and the hydrophobicity required for encapsulating and releasing specific therapeutic agents.[7]

Conclusion

  • Ethyl crotonate offers higher polymerization yields due to lower steric hindrance, making it a more efficient monomer in terms of conversion.[1]

  • This compound , while exhibiting lower yields under similar conditions, will produce a more hydrophobic polymer, which could be beneficial for specific applications where water interaction is a concern.

Further research is warranted to fully elucidate and compare the mechanical, thermal, and degradation properties of poly(this compound) and poly(ethyl crotonate). Such studies will be invaluable for tailoring polymer properties for advanced applications in drug delivery and materials science.

References

A Comparative Guide to the Characterization of Isopropyl Crotonate Copolymers: GPC vs. MALDI-TOF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with novel polymeric materials, a thorough understanding of their molecular characteristics is paramount. This guide provides a comparative analysis of two powerful analytical techniques, Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, for the characterization of isopropyl crotonate copolymers. To illustrate the distinct advantages and data outputs of each method, we will consider a hypothetical random copolymer of this compound (IPC) and N-vinylpyrrolidone (NVP), designated as poly(IPC-co-NVP).

At a Glance: GPC vs. MALDI-TOF for Copolymer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution. It provides information about the molecular weight distribution of the entire polymer sample. In contrast, MALDI-TOF is a soft ionization mass spectrometry technique that provides the absolute mass of individual polymer chains, offering insights into copolymer composition, end-groups, and repeating units.

The choice between GPC and MALDI-TOF, or their complementary use, depends on the specific information required for a given application, from routine quality control to in-depth structural elucidation.

Comparative Data Analysis: Poly(IPC-co-NVP)

To provide a clear comparison, the following tables summarize hypothetical yet representative data obtained from the analysis of a poly(IPC-co-NVP) sample using both GPC and MALDI-TOF.

Table 1: Molecular Weight Averages and Polydispersity

ParameterGPCMALDI-TOF
Number-Average Molecular Weight (Mn)5,200 g/mol (relative to polystyrene standards)5,050 g/mol (absolute)
Weight-Average Molecular Weight (Mw)7,800 g/mol (relative to polystyrene standards)5,450 g/mol (absolute)
Polydispersity Index (PDI = Mw/Mn)1.501.08

Note: GPC provides relative molecular weights based on calibration with standards (e.g., polystyrene), which may not accurately reflect the hydrodynamic volume of the copolymer. MALDI-TOF, on the other hand, provides absolute molecular weights.

Table 2: Detailed Structural Information

FeatureGPCMALDI-TOF
Copolymer CompositionCan be estimated with a multi-detector setup (e.g., UV, RI)Can be determined from the mass of individual oligomers
End-Group AnalysisNot directly providedCan be determined from the mass of the oligomer series
Repeating Unit MassNot directly providedCan be confirmed from the mass difference between adjacent peaks in an oligomer series
Blends/ImpuritiesMay show as distinct peaks or shoulders in the chromatogramCan be identified as separate oligomeric series in the mass spectrum

Visualizing the Characterization Workflow and Data Output

The following diagrams illustrate the experimental workflow and the distinct information provided by each technique.

GPC_MALDI_Workflow cluster_synthesis Copolymer Synthesis cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output synthesis Poly(IPC-co-NVP) Synthesis dissolution Dissolution in appropriate solvent synthesis->dissolution gpc GPC Analysis dissolution->gpc maldi MALDI-TOF MS Analysis dissolution->maldi gpc_data Molecular Weight Distribution (Mn, Mw, PDI) gpc->gpc_data maldi_data Absolute Molecular Weight, End-Groups, Composition maldi->maldi_data

Experimental workflow for copolymer characterization.

GPC_vs_MALDI_Info cluster_GPC GPC Information cluster_MALDI MALDI-TOF Information Copolymer Poly(IPC-co-NVP) Mn Mn (Relative) Copolymer->Mn Abs_Mn Mn (Absolute) Copolymer->Abs_Mn Mw Mw (Relative) Mn->Mw PDI PDI Mw->PDI Distribution Molecular Weight Distribution PDI->Distribution Abs_Mw Mw (Absolute) Abs_Mn->Abs_Mw EndGroups End-Group Structure Abs_Mw->EndGroups Composition Copolymer Composition EndGroups->Composition

Comparison of information from GPC and MALDI-TOF.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for the GPC and MALDI-TOF analysis of a poly(IPC-co-NVP) copolymer.

Gel Permeation Chromatography (GPC)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry poly(IPC-co-NVP) copolymer into a vial.

    • Add the appropriate volume of a suitable solvent, such as dimethylacetamide (DMAc) with 0.1% LiBr, to achieve a concentration of 2-5 mg/mL.

    • Gently agitate the mixture at room temperature until the polymer is completely dissolved. This may take several hours.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates before injection.

  • Instrumentation and Conditions:

    • GPC System: An Agilent 1260 Infinity II LC System or equivalent.

    • Columns: Two PLgel MIXED-D columns (300 x 7.5 mm, 5 µm) in series.

    • Mobile Phase: DMAc with 0.1% LiBr.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50 °C.

    • Detector: Differential Refractive Index (DRI) detector.

    • Injection Volume: 100 µL.

    • Calibration: Use narrow polydispersity polystyrene standards to generate a calibration curve.

  • Data Analysis:

    • Integrate the chromatogram to determine the retention volume profile.

    • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the polystyrene calibration curve using the GPC software.

MALDI-TOF Mass Spectrometry
  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in an appropriate solvent like tetrahydrofuran (THF) or acetonitrile/water (1:1, v/v).

    • Analyte Solution: Dissolve the poly(IPC-co-NVP) copolymer in THF at a concentration of approximately 1 mg/mL.

    • Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in THF at a concentration of 1 mg/mL.

    • Spotting: Mix the matrix, analyte, and cationizing agent solutions in a 10:1:1 (v/v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrumentation and Conditions:

    • Mass Spectrometer: Bruker ultrafleXtreme MALDI-TOF/TOF MS or equivalent.

    • Ionization Mode: Positive ion.

    • Laser: 337 nm nitrogen laser.

    • Mode: Reflector mode for high resolution of oligomers.

    • Mass Range: 1,000 - 10,000 m/z.

    • Calibration: Calibrate the instrument externally using a suitable polymer standard with a narrow molecular weight distribution.

  • Data Analysis:

    • Identify the series of peaks in the mass spectrum corresponding to the copolymer oligomers.

    • Determine the mass of the repeating units from the mass difference between adjacent peaks.

    • Calculate the absolute Mn and Mw from the intensities of the individual oligomer peaks.

    • Deduce the structure of the end-groups from the absolute mass of the oligomer series.

Conclusion

Both GPC and MALDI-TOF are indispensable techniques for the characterization of this compound copolymers. GPC offers a rapid and robust method for determining the overall molecular weight distribution, making it ideal for quality control and monitoring polymerization kinetics. MALDI-TOF, in contrast, provides a much more detailed molecular picture, revealing absolute molecular weights, copolymer composition, and end-group structures, which is critical for in-depth structural elucidation and understanding structure-property relationships. For a comprehensive characterization, a combinatorial approach utilizing both techniques is often the most powerful strategy.

A Comparative Guide to the Thermal Stability of Polymers Containing Isopropyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Thermal Properties

The thermal stability of a polymer is a critical parameter that dictates its processing conditions, application range, and overall performance. For professionals in research, science, and drug development, selecting a polymer with the appropriate thermal characteristics is paramount to ensure product integrity and efficacy. This guide provides a comparative analysis of the thermal stability of polymers incorporating isopropyl crotonate and contrasts them with commonly used alternative polymers. The data presented herein is supported by experimental findings from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a quantitative basis for material selection.

Executive Summary

Polymers derived from crotonic acid esters, particularly those with bulky side groups, have garnered interest for their potential to exhibit enhanced thermal stability. This guide focuses on polymers containing this compound, a monomer that can be incorporated into various polymer backbones. While specific quantitative data for homopolymers of this compound is limited in publicly available literature, analysis of its copolymers and comparison with related poly(tert-alkyl crotonates) provide valuable insights into its thermal behavior. This guide will compare the thermal properties of these crotonate-based polymers with well-established polymers such as poly(methyl methacrylate) (PMMA) and polystyrene (PS).

Comparative Thermal Stability Data

The following table summarizes key thermal stability parameters for polymers containing tert-alkyl crotonates, which serve as a proxy for understanding the potential behavior of this compound-containing polymers, and compares them with common alternative polymers. The data is compiled from peer-reviewed literature and is presented to facilitate a clear comparison.

PolymerGlass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (Td,onset) (°C)Temperature of Maximum Decomposition Rate (Td,max) (°C)Char Yield at 600°C (%)
Poly(tert-butyl crotonate)13821524841
Poly(1-adamantyl crotonate)> Decomposition3453851
Poly(methyl methacrylate) (PMMA)~105~250-300~380<1
Polystyrene (PS)~100~300-350~420<1

Note: Data for poly(tert-butyl crotonate) and poly(1-adamantyl crotonate) are sourced from a study on the anionic polymerization of tert-alkyl crotonates.[1] Data for PMMA and PS are typical values from various literature sources. The thermal properties of copolymers containing this compound would be expected to fall between those of the respective homopolymers, depending on the comonomer ratio.

Discussion of Thermal Behavior

The decomposition of poly(tert-butyl crotonate) is reported to occur via a two-step mechanism involving the elimination of isobutylene to form poly(crotonic acid), which then degrades at higher temperatures.[1] In contrast, poly(1-adamantyl crotonate) shows a single-stage decomposition, indicating a different degradation pathway.[1]

When compared to common polymers like PMMA and polystyrene, the poly(tert-alkyl crotonates) show competitive and, in the case of the adamantyl derivative, superior thermal stability in terms of onset decomposition temperature.[1] However, the char yield of poly(tert-butyl crotonate) is notably higher, which could be a desirable characteristic in applications requiring fire retardancy.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the thermal stability of polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its weight loss as a function of temperature.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • The pan is placed on a sensitive microbalance within a furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).

  • The weight of the sample is continuously recorded as the temperature increases.

  • The resulting data is plotted as weight percent versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a polymer, such as the glass transition temperature (Tg).

Methodology:

  • A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell and heated at a controlled rate (e.g., 10 °C/min).

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The data is plotted as heat flow versus temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram.

Visualizing the Experimental Workflow and Comparative Logic

To better illustrate the processes and comparisons discussed, the following diagrams have been generated.

ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation Monomer This compound + Comonomer Polymerization Polymerization (e.g., Anionic, Radical) Purification Purification Polymerization->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA Sample DSC Differential Scanning Calorimetry (DSC) Purification->DSC Sample Polymer Polymer Polymer->Polymerization Decomposition Decomposition Temperatures (Td) TGA->Decomposition Tg Glass Transition Temperature (Tg) DSC->Tg Stability Thermal Stability Assessment Decomposition->Stability Tg->Stability StabilityComparison cluster_crotonates Crotonate-Based Polymers cluster_alternatives Alternative Polymers PolyIPC Poly(this compound) (Expected Properties) PolyTBC Poly(tert-butyl crotonate) (Td,onset: 215°C) PolyIPC->PolyTBC Structural Analogs PolyAdC Poly(1-adamantyl crotonate) (Td,onset: 345°C) PolyIPC->PolyAdC Structural Analogs PMMA Poly(methyl methacrylate) (Td,onset: ~250-300°C) PolyIPC->PMMA vs. PS Polystyrene (Td,onset: ~300-350°C) PolyIPC->PS vs. PolyTBC->PMMA vs. PolyTBC->PS vs. PolyAdC->PMMA vs. PolyAdC->PS vs.

References

Determining Reactivity Ratios in Isopropyl Crotonate Copolymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of copolymerization is crucial for designing polymers with desired properties. This guide provides a comparative overview of the determination of reactivity ratios for crotonate esters, with a focus on providing a framework for understanding the copolymerization behavior of isopropyl crotonate.

Due to a lack of specific experimental data for the radical copolymerization of this compound with common comonomers, this guide utilizes data from a closely related monomer, butyl crotonate, to illustrate the characteristic low reactivity of this class of esters. This information is compared with other well-established copolymer systems to provide a broader context.

Comparison of Reactivity Ratios

The reactivity ratios, r₁ and r₂, dictate the composition of a copolymer. An r value greater than 1 indicates that the radical prefers to add to its own monomer, while a value less than 1 indicates a preference for adding to the comonomer. When both r₁ and r₂ are less than 1, the copolymerization tends toward alternation.

The data presented below for the copolymerization of n-butyl crotonate (BCr) with 2-methylen-1,3-dioxepane (MDO) reveals the typical low reactivity of crotonate esters.[1][2] For comparison, data for the well-characterized styrene (St) and methyl methacrylate (MMA) system is also included.

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ r₁ * r₂ Copolymerization Tendency
n-Butyl Crotonate (BCr)2-Methylen-1,3-dioxepane (MDO)0.017 ± 0.007[1][2]0.105 ± 0.013[1][2]0.0018Strong Alternating
Styrene (St)Methyl Methacrylate (MMA)0.697 ± 0.010[3]0.491 ± 0.007[3]0.342Random (statistical)

The extremely low reactivity ratio for butyl crotonate (r₁) indicates its strong preference to react with the MDO radical rather than another butyl crotonate monomer.[1][2] The product of the reactivity ratios (r₁ * r₂) being close to zero further supports a strong tendency for alternating copolymerization.[1][2] This behavior is characteristic of crotonate esters, which are known to be difficult to homopolymerize via radical pathways.[1]

Experimental Protocols for Reactivity Ratio Determination

Accurate determination of reactivity ratios is paramount for understanding and controlling copolymerization processes. While older linear methods exist, modern nonlinear least-squares analysis of data from low-conversion polymerizations is now recommended for greater accuracy.[3][4][5][6]

1. General Experimental Procedure for Low Conversion Copolymerization

A series of copolymerizations are performed with varying initial monomer feed ratios. To ensure the monomer feed composition remains relatively constant, the reactions are terminated at low conversions (typically <10%).

  • Materials: Monomers (purified to remove inhibitors), a suitable solvent, and a radical initiator (e.g., azobisisobutyronitrile - AIBN).

  • Procedure:

    • Prepare a series of reaction mixtures with different molar ratios of the two monomers. The total monomer concentration and initiator concentration are kept constant.

    • The mixtures are degassed to remove oxygen, which can inhibit radical polymerization.

    • The reactions are initiated by raising the temperature to the appropriate level for the chosen initiator.

    • Polymerization is allowed to proceed for a predetermined time to ensure low monomer conversion.

    • The reaction is quenched, often by rapid cooling and exposure to air.

    • The resulting copolymer is isolated from the unreacted monomers, typically by precipitation in a non-solvent, followed by filtration and drying under vacuum.

  • Analysis: The composition of the resulting copolymer is determined using an appropriate analytical technique, such as Nuclear Magnetic Resonance (¹H-NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy.[7]

2. Determination of Reactivity Ratios

  • Nonlinear Least-Squares (NLLS) Method: This is the most statistically robust method.[3] The instantaneous copolymer composition, as described by the Mayo-Lewis equation, is plotted against the monomer feed composition. The reactivity ratios (r₁ and r₂) are then determined by finding the values that provide the best fit to the experimental data using a nonlinear regression algorithm.[3] This method was used to determine the reactivity ratios for the butyl crotonate and MDO system.[1][2]

  • Linearization Methods (for historical context):

    • Fineman-Ross Method: This method linearizes the Mayo-Lewis equation, allowing r₁ and r₂ to be determined from the slope and intercept of a straight-line plot.[8][9][10] However, this method can introduce bias and distort the error structure of the data.[5]

    • Kelen-Tüdős Method: This is a refinement of the Fineman-Ross method that introduces an arbitrary constant to distribute the data more uniformly and reduce bias.[11][12] While an improvement, it is still generally considered less accurate than NLLS methods.[4][6]

Visualizing the Process and Underlying Principles

To better understand the workflow and the theoretical basis of reactivity ratio determination, the following diagrams are provided.

experimental_workflow prep Prepare Monomer Mixtures (Varying M₁:M₂ Ratios) poly Low Conversion Radical Copolymerization prep->poly iso Isolate Copolymer (Precipitation) poly->iso comp Determine Copolymer Composition (e.g., ¹H-NMR) iso->comp calc Calculate Reactivity Ratios (NLLS, Fineman-Ross, etc.) comp->calc

Experimental Workflow for Reactivity Ratio Determination.

mayo_lewis_relationship r1 r₁ = k₁₁/k₁₂ mayo_lewis Mayo-Lewis Equation F₁/F₂ = ([M₁]/[M₂]) * (r₁[M₁]+[M₂]) / ([M₁]+r₂[M₂]) r1->mayo_lewis r2 r₂ = k₂₂/k₂₁ r2->mayo_lewis f1_f2 Monomer Feed Ratio [M₁]/[M₂] f1_f2->mayo_lewis F1_F2 Copolymer Composition Ratio d[M₁]/d[M₂] mayo_lewis->F1_F2

Logical Relationship in the Mayo-Lewis Equation.

References

Comparative study of Lewis acid catalysts for crotonate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lewis Acid Catalysts for Crotonate Polymerization

For Researchers, Scientists, and Drug Development Professionals

The polymerization of crotonates, a class of unsaturated esters, presents a unique challenge in polymer chemistry due to the steric hindrance and electronic effects of the β-methyl group.[1] This often leads to difficulties in achieving high molecular weight polymers through conventional polymerization methods.[1][2] Lewis acid catalysis has emerged as a promising strategy to overcome these hurdles, enabling the synthesis of poly(crotonates) with controlled molecular weights and architectures.[3][4] This guide provides a comparative overview of various Lewis acid catalysts employed in crotonate polymerization, supported by experimental data to aid in catalyst selection and methods.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in crotonate polymerization is evaluated based on several key parameters, including monomer conversion, the molecular weight of the resulting polymer, and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. The following tables summarize the performance of different classes of Lewis acid catalysts under various experimental conditions.

Table 1: Silicon-Based Lewis Acid Catalysts for Group-Transfer Polymerization (GTP) of Alkyl Crotonates
Catalyst/Initiator SystemMonomerTemp (°C)Time (h)Conversion (%)M_n ( g/mol )PDI (Đ)
Tf₂NSiMe₃ / Me₃SKAEthyl Crotonate202495.21,1001.61
Tf₂NSiEt₃ / Et₃SKAEthyl Crotonate10----

Data extracted from a kinetic modeling study.[5] M_n and PDI values can be influenced by reaction kinetics.[5][6]

Table 2: Lewis Pair Catalysts for Methyl Crotonate (MC) Polymerization
Lewis BaseLewis AcidTemp (°C)Time (h)Conversion (%)M_n ( kg/mol )PDI (Đ)
NHC¹MAD²Ambient--up to 161-
NHO³MAD²Ambient----
KOtBuMAD²---97.1-

¹N-heterocyclic carbene; ²Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide); ³N-heterocyclic olefin.[2] High molecular weight polymers were achieved under ambient, solvent-free conditions.[2]

Table 3: Organic Superacid Catalysts for Group-Transfer Polymerization (GTP) of Alkyl Crotonates
CatalystMonomerTemp (°C)Time (h)Yield (%)M_n ( g/mol )PDI (M_w/M_n)
C₆F₅CHTf₂Ethyl Crotonate-402472-1.20
HNTf₂Ethyl Crotonate-40->66-1.14-1.20
TMSNTf₂Ethyl Crotonate-40->66-1.14-1.20
C₆F₅CHTf₂n-Propyl Crotonate-402478--
C₆F₅CHTf₂n-Butyl Crotonate-402464--

Data from GTP of various alkyl crotonates using 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) as an initiator.[7] The reaction temperature is a critical parameter for achieving polymers with a narrow molecular weight distribution.[7]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of polymerization reactions. Below are representative protocols for different catalytic systems.

General Procedure for Group-Transfer Polymerization (GTP) of Alkyl Crotonates using an Organic Acid Catalyst[7]

All manipulations are performed under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox.

  • Monomer and Initiator Preparation : In a Schlenk tube inside a glovebox, charge the alkyl crotonate (e.g., 50 mmol of ethyl crotonate), the initiator (e.g., 0.50 mmol of 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene, MTS), and the solvent (e.g., 20 mL of CH₂Cl₂).

  • Initiation : Add a solution of the organic acid catalyst (e.g., 0.050 mmol of 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene, C₆F₅CHTf₂) in CH₂Cl₂ (5 mL) to the monomer/initiator mixture to initiate the polymerization.

  • Reaction : Maintain the reaction at the desired temperature (e.g., -40 °C) for a predetermined period (e.g., 24 hours).

  • Termination and Purification : Quench the reaction by pouring the mixture into methanol (10 mL). Remove the solvents by evaporation under reduced pressure. Dissolve the residue in CHCl₃ and precipitate the polymer by pouring the solution into a large amount of hexane.

  • Isolation : Collect the precipitated polymer by filtration, wash with hexane, and dry under vacuum for 24 hours.[1]

Synthesis of n-Propyl Crotonate[7]
  • Reaction Setup : Charge a flask with crotonic acid (2.32 mol), 1-propanol (500 mL), CHCl₃ (250 mL), and H₂SO₄ (5.0 mL).

  • Reflux : Reflux the mixture for 10 days.

  • Work-up : After concentrating the mixture, pour it into a saturated sodium hydrogen carbonate solution. Extract the aqueous layer with CHCl₃. Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Purification : After filtration, concentrate the organic layer. Distill the crude product from CaH₂ to obtain pure n-propyl crotonate.

Mechanistic Pathways and Experimental Workflow

The polymerization of crotonates by Lewis acids can proceed through different mechanisms depending on the catalytic system. Below are graphical representations of a proposed mechanism and a general experimental workflow.

G cluster_activation Monomer Activation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (e.g., Cyclization) M Monomer (Crotonate) Activated_M Activated Monomer M->Activated_M Coordination LA Lewis Acid LA->Activated_M Activated_M2 Activated Monomer Activated_M->Activated_M2 I Initiator (e.g., Silyl Ketene Acetal) Intermediate Intermediate Adduct I->Intermediate Activated_M2->Intermediate Living_Polymer Living Polymer Chain Intermediate->Living_Polymer Elongated_Polymer Elongated Polymer Chain Living_Polymer->Elongated_Polymer Chain Growth Living_Polymer2 Living Polymer Chain Living_Polymer->Living_Polymer2 Activated_M3 Activated Monomer Activated_M3->Elongated_Polymer Elongated_Polymer->Living_Polymer Terminated_Polymer Terminated Polymer Living_Polymer2->Terminated_Polymer Intramolecular Cyclization

Caption: Proposed mechanism for Lewis acid-catalyzed group-transfer polymerization of crotonates.[1][7]

G start Start reagents Prepare Monomer, Initiator, and Solvent start->reagents reaction Initiate Polymerization with Lewis Acid Catalyst reagents->reaction control Control Temperature and Reaction Time reaction->control quench Quench Reaction control->quench purify Precipitate and Purify Polymer quench->purify analyze Characterize Polymer (Mn, PDI, etc.) purify->analyze end End analyze->end

Caption: General experimental workflow for Lewis acid-catalyzed crotonate polymerization.

Conclusion

The choice of a Lewis acid catalyst for crotonate polymerization depends on the desired polymer characteristics and experimental conditions. Silicon-based Lewis acids and organic superacids are effective for group-transfer polymerization, offering good control over the polymer's molecular weight and distribution.[5][7] Lewis pair systems, particularly those involving N-heterocyclic carbenes or olefins with a bulky aluminum Lewis acid, have demonstrated the ability to produce high molecular weight poly(methyl crotonate) under mild, solvent-free conditions.[2] This guide provides a foundation for researchers to explore and optimize Lewis acid-catalyzed crotonate polymerization for various applications, including the development of novel biomaterials and specialty polymers.

References

Comparative Guide to the Glass Transition Temperature of Isopropyl Crotonate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the glass transition temperature (Tg) of copolymers incorporating crotonate esters, with a focus on providing context for the expected thermal properties of isopropyl crotonate copolymers. Due to a lack of specific experimental data for this compound copolymers in the available scientific literature, this guide leverages data from closely related poly(alkyl crotonates) to infer potential characteristics and provide relevant experimental methodologies.

Introduction

The glass transition temperature (Tg) is a critical parameter for amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. This property is of paramount importance in drug development and material science, as it influences the mechanical properties, stability, and processing conditions of polymeric materials used in applications such as drug delivery systems, coatings, and medical devices.

This compound, as a monomer, offers a unique chemical structure that can be incorporated into copolymers to tailor their thermal and mechanical properties. Understanding the Tg of its copolymers is essential for predicting their performance. While direct data is scarce, analysis of related poly(alkyl crotonates) provides valuable insights. Generally, poly(alkyl crotonates) exhibit higher glass transition temperatures compared to their poly(methacrylate) counterparts, an effect attributed to the increased stiffness of the polymer backbone.[1]

Comparative Analysis of Poly(alkyl crotonate) Homopolymers

To establish a baseline for understanding this compound copolymers, it is useful to examine the Tg of related homopolymers. The Tg of a polymer is significantly influenced by the structure of its monomer unit, including the size and flexibility of the ester alkyl group.

Polymer NameGlass Transition Temperature (Tg) in °CNotes
Poly(methyl crotonate)122---
Poly(ethyl crotonate)82 - 201Tg is highly dependent on disyndiotacticity.[2]
Poly(3,5-dimethyl-1-adamantyl crotonate)230A small transition was observed.[3]

This table summarizes available data for poly(alkyl crotonate) homopolymers to provide a comparative context.

Experimental Protocols

The determination of the glass transition temperature is typically performed using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The Tg is observed as a step-like change in the heat flow curve.

  • Apparatus: A differential scanning calorimeter.

  • Procedure: A small, weighed sample (typically 5-10 mg) is sealed in an aluminum pan. The sample is subjected to a controlled temperature program, often involving a heating-cooling-heating cycle to erase the thermal history of the polymer. For example, the sample might be heated from room temperature to a temperature above its expected Tg, then cooled rapidly, and finally heated at a constant rate (e.g., 10°C/min) to measure the transition. The Tg is typically determined as the midpoint of the transition in the second heating scan.[4]

  • Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation of the polymer.[4]

Dynamic Mechanical Analysis (DMA)

DMA is a technique used to study the mechanical properties of materials as a function of temperature, time, and frequency. The Tg can be determined from the peak of the tan delta (loss tangent) curve or the onset of the drop in the storage modulus.

  • Apparatus: A dynamic mechanical analyzer.

  • Procedure: A sample of the polymer is subjected to a sinusoidal stress. The instrument measures the strain and the phase shift between the stress and strain signals as the temperature is ramped at a constant rate (e.g., 5°C/min). The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded. The peak of the tan delta curve is often taken as the glass transition temperature.[2]

  • Frequency: The measurement is typically performed at a fixed frequency, for example, 1 Hz.[2]

  • Atmosphere: The experiment is conducted under a controlled atmosphere, usually nitrogen.[2]

Factors Influencing Copolymer Glass Transition Temperature

The Tg of a copolymer is influenced by several factors, including the chemical nature of the comonomers, the composition of the copolymer, and the polymer architecture (e.g., random, block, or graft copolymer). The relationship between these factors and the resulting thermal properties is crucial for designing polymers with specific performance characteristics.

G Factors Influencing Copolymer Tg cluster_monomers Monomer Properties cluster_copolymer Copolymer Characteristics cluster_properties Resulting Properties This compound This compound Copolymerization Copolymerization This compound->Copolymerization Comonomer Comonomer Comonomer->Copolymerization Copolymer Composition Copolymer Composition Copolymerization->Copolymer Composition Polymer Architecture Polymer Architecture Copolymerization->Polymer Architecture Glass Transition Temperature (Tg) Glass Transition Temperature (Tg) Copolymer Composition->Glass Transition Temperature (Tg) Polymer Architecture->Glass Transition Temperature (Tg)

Caption: Relationship between monomer properties, copolymer characteristics, and the resulting Tg.

Conclusion

References

A Comparative Guide to Evaluating Isopropyl Crotonate and Other Alkyl Crotonates in GTP-Mediated Signaling Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alkyl Crotonates and GTP Signaling

Alkyl crotonates are esters of crotonic acid, and their biological activities can vary based on the structure of the alkyl group. Isopropyl crotonate is one such derivative. GTP-mediated signaling is a fundamental cellular process where guanosine triphosphate (GTP) acts as a molecular switch. A primary example is the activation of GPCRs. Upon agonist binding, GPCRs facilitate the exchange of GDP for GTP on the associated G-protein, initiating downstream signaling cascades.[1][2][3] Investigating how compounds like alkyl crotonates might modulate these pathways is crucial for drug discovery and development.

Table 1: Hypothetical Data Summary for Comparative Analysis of Alkyl Crotonates in a GTPγS Binding Assay

The following table illustrates how quantitative data from a GTPγS binding assay could be structured for a clear comparison between this compound and other alkyl crotonates. This assay measures the functional consequence of GPCR activation.[4]

CompoundConcentration (µM)Basal GTPγS Binding (% of Control)Agonist-Stimulated GTPγS Binding (% of Agonist Alone)EC₅₀ (µM)Eₘₐₓ (% of Standard Agonist)
This compound 0.1102 ± 395 ± 515.288%
1105 ± 480 ± 6
10110 ± 550 ± 4
100120 ± 625 ± 3
Ethyl Crotonate 0.1101 ± 298 ± 425.895%
1103 ± 390 ± 5
10108 ± 470 ± 6
100115 ± 545 ± 4
Methyl Crotonate 0.1100 ± 399 ± 2>100Not Determined
1101 ± 297 ± 3
10102 ± 495 ± 4
100105 ± 392 ± 5
Vehicle Control -100 ± 5100 ± 7--

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

To generate the data for the comparative analysis, a GTPγS binding assay would be a suitable method. This functional assay can determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a ligand in activating a GPCR.[3][4]

GTPγS Binding Assay Protocol

This protocol is adapted from standard methodologies for measuring agonist-induced GTPγS binding to cell membranes expressing a GPCR of interest.[3][4][5]

1. Membrane Preparation:

  • Culture cells expressing the target GPCR to a high density.

  • Harvest the cells and centrifuge to form a cell pellet.

  • Resuspend the pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or similar method.

  • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Procedure:

  • Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 µM GDP. The presence of divalent cations and GDP can impact GPCR and G protein regulation.[1][2]

  • In a 96-well plate, add the following in order:

    • Assay buffer

    • Cell membranes (typically 5-20 µg of protein per well)

    • The test compound (this compound or other alkyl crotonates) at varying concentrations.

    • A known agonist for the target GPCR (for stimulated binding).

    • Vehicle control.

  • Pre-incubate the plate for 15-30 minutes at 30°C.

  • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP.[3][4]

  • Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

  • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Basal Binding: Radioactivity measured in the absence of any agonist or test compound.[2]

  • Agonist-Stimulated Binding: Radioactivity measured in the presence of the known agonist.[2]

  • Non-specific Binding: Measured in the presence of a high concentration of unlabeled GTPγS to determine the level of non-specific signal.

  • Specific Binding: Calculated by subtracting non-specific binding from total binding.

  • Plot the concentration of the alkyl crotonate against the specific [³⁵S]GTPγS binding to determine EC₅₀ and Eₘₐₓ values using non-linear regression analysis.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz can help visualize the experimental process and the underlying biological pathways.

GTP_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture Harvest Harvest & Lyse Cells CellCulture->Harvest Homogenize Homogenize Harvest->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes PlateSetup Plate Setup (Membranes, Buffer, Test Compounds) Membranes->PlateSetup Preincubation Pre-incubation PlateSetup->Preincubation AddGTPgS Add [³⁵S]GTPγS Preincubation->AddGTPgS Incubation Incubation AddGTPgS->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data Raw Counts Counting->Data Analysis Calculate Specific Binding Data->Analysis Plotting Dose-Response Curves Analysis->Plotting Results EC₅₀ & Eₘₐₓ Values Plotting->Results

Caption: Workflow for a GTPγS binding assay.

GPCR_Activation_Pathway Agonist Agonist / Ligand GPCR GPCR Agonist->GPCR Binds G_protein G-Protein (αβγ-GDP) GPCR->G_protein Activates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha_GTP Gα-GTP (Active) G_protein->G_alpha_GTP GDP -> GTP Exchange G_alpha_GDP Gα-GDP Effector Effector Protein G_beta_gamma->Effector Modulates G_alpha_GTP->Effector Modulates Downstream Downstream Signaling Effector->Downstream

Caption: Simplified GPCR activation signaling pathway.

Conclusion

A systematic comparison of this compound and other alkyl crotonates in GTP-mediated signaling systems, such as through GPCR modulation, requires a robust experimental approach. The GTPγS binding assay provides a reliable method to quantify the functional activity of these compounds at the level of G-protein activation. By following the outlined protocols and data presentation formats, researchers can generate the necessary data to elucidate the structure-activity relationships of alkyl crotonates and their potential as modulators of these critical signaling pathways. This foundational work is essential for identifying novel therapeutic agents and understanding their mechanisms of action.

References

A review of the use of crotonate esters in modern polymer chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Use of Crotonate Esters in Modern Polymer Chemistry

Introduction

Crotonate esters, unsaturated carboxylic acid derivatives, are emerging as significant monomers in polymer chemistry, largely due to their potential for derivation from biomass resources such as poly(3-hydroxybutyrate).[1][2] Structurally isomeric with methacrylates, crotonates feature a methyl group on the β-carbon of the double bond, a distinction that critically influences their polymerizability.[2] Historically, the steric hindrance from this β-methyl group has rendered alkyl crotonates difficult or impossible to homopolymerize using conventional free-radical initiators like AIBN.[1][2][3] However, recent advancements in polymerization techniques, particularly in anionic and group-transfer polymerization, have enabled the synthesis of well-defined poly(alkyl crotonate)s, unlocking their potential for creating novel materials with advantageous properties compared to their widely-used acrylate and methacrylate counterparts.

This guide provides a comparative review of the polymerization methods for crotonate esters, presents key experimental data on their performance, and contrasts the properties of the resulting polymers with conventional alternatives.

Logical Relationship: Polymerization Challenges

The inherent difficulty in polymerizing crotonate esters via radical pathways compared to acrylates and methacrylates is due to the steric hindrance presented by the β-methyl group. This is in contrast to methacrylates (α-methyl group) and acrylates (no methyl group on the backbone), which are readily polymerizable.

G Fig 1. Steric Hindrance in Vinyl Monomers cluster_0 Monomer Structure cluster_1 Radical Polymerization Amenability Acrylate Acrylate No Steric Hindrance High High Acrylate->High Readily Polymerizes Methacrylate Methacrylate α-Methyl Group (Less Hindrance) Moderate Moderate Methacrylate->Moderate Readily Polymerizes Crotonate Crotonate β-Methyl Group (High Steric Hindrance) Low Very Low / Negligible (Homopolymerization) Crotonate->Low Resists Homopolymerization

Caption: Fig 1. Steric Hindrance in Vinyl Monomers.

Polymerization Methodologies and Performance

While radical homopolymerization is largely unsuccessful, crotonate esters have been effectively polymerized using other methods, and have shown surprising utility in radical copolymerization.

Group-Transfer Polymerization (GTP)

GTP has emerged as a highly effective technique for producing poly(alkyl crotonate)s (PRCrs) with controlled molecular weights and narrow molecular weight distributions (MWD).[3] Using organic superacid catalysts, various linear and branched alkyl crotonates can be polymerized successfully.[3]

Table 1: Group-Transfer Polymerization of Various Alkyl Crotonates

Monomer Polymerization Time (h) Yield (%) Mn ( g/mol ) Mw/Mn Reference
Ethyl Crotonate (EtCr) 24 72 7,600 1.20 [3]
nPropyl Crotonate (nPrCr) 24 78 8,900 1.22 [3]
nButyl Crotonate (nBuCr) 24 64 8,200 1.22 [3]
iPropyl Crotonate (iPrCr) 24 45 5,200 1.21 [3]
sButyl Crotonate (sBuCr) 24 22 2,800 1.23 [3]

| tButyl Crotonate (tBuCr) | 24 | 0 | - | - |[3] |

Conditions: Polymerization at -40 °C using C6H5CHTf2 as a catalyst and MTS as an initiator.[3]

The data clearly shows that while linear alkyl crotonates polymerize in good yields, increasing steric hindrance in the ester group (e.g., isopropyl, sec-butyl) reduces the yield, and the highly hindered tert-butyl crotonate does not polymerize under these conditions.[3][4]

Anionic Polymerization

Anionic polymerization is another viable route for synthesizing poly(crotonate)s. For instance, poly(sec-butyl crotonate) (poly(SBC)) has been successfully prepared using 1,1-diphenylhexyllithium as an initiator.[5] This method also yields polymers with controlled molecular weights. Anionic polymerization of tert-butyl crotonate has also been reported.[5][6]

Radical Copolymerization

Despite their inability to homopolymerize radically, crotonate esters can be readily copolymerized with other vinyl monomers.[1][2] A notable example is the copolymerization of n-butyl crotonate (BCr) with 2-methylen-1,3-dioxepane (MDO). This reaction proceeds smoothly and, surprisingly, forms a copolymer with a highly alternating structure.[1][2]

The reactivity ratios for the MDO/BCr system were found to be rMDO = 0.105 and rBCr = 0.017, indicating a strong tendency toward alternation.[1][2] This alternating structure incorporates degradable ester bonds into the polymer backbone, leading to materials that can be rapidly degraded under basic conditions.[1]

Workflow: Group-Transfer Polymerization of Ethyl Crotonate

The following diagram outlines a typical experimental workflow for the GTP of ethyl crotonate as described in the literature.

G Fig 2. Experimental Workflow for Group-Transfer Polymerization start Start reagents Charge Schlenk Tube: - Ethyl Crotonate (Monomer) - MTS (Initiator) - CH2Cl2 (Solvent) start->reagents cool Cool Reaction Mixture to -40 °C reagents->cool initiate Initiate Polymerization: Add CH2Cl2 solution of C6H5CHTf2 (Catalyst) cool->initiate react Maintain at -40 °C for Predetermined Time (e.g., 24h) initiate->react quench Quench Reaction: Pour mixture into Methanol react->quench evap Evaporate Solvents under Reduced Pressure quench->evap dissolve Dissolve Residue in CHCl3 evap->dissolve precipitate Precipitate Polymer: Pour solution into a large volume of Hexane dissolve->precipitate collect Collect Precipitate by Filtration precipitate->collect wash Wash Polymer with Hexane collect->wash dry Dry Polymer under Vacuum for 24h wash->dry end End: Obtain Poly(ethyl crotonate) dry->end

Caption: Fig 2. Experimental Workflow for GTP.

Performance Comparison: Poly(crotonate)s vs. Poly(methacrylate)s

Polymers derived from crotonate esters exhibit distinct, and often superior, properties when compared to their well-established polymethacrylate analogues like poly(methyl methacrylate) (PMMA).

Thermal Properties

Poly(alkyl crotonate)s generally show significantly higher thermal stability than corresponding poly(alkyl methacrylate)s.[3][6] This is evident in both their glass transition temperatures (Tg) and their decomposition temperatures.

Table 2: Comparison of Thermal Properties

Polymer Tg (°C) Td5 (°C)a Reference
Poly(methyl crotonate) (PMeCr) 122 359 [3][6]
Poly(methyl methacrylate) (PMMA) 104 304 [3][6]
Poly(ethyl crotonate) (PEtCr)b 201 - [7]

| Poly(sec-butyl crotonate) (poly(SBC)) | 137 | - |[5] |

a 5% weight loss temperature. b Highly disyndiotactic sample (92%). The Tg of poly(crotonate)s is highly dependent on stereoregularity, with higher disyndiotacticity leading to a dramatic increase in Tg.[7]

The higher Tg and Td5 values indicate that poly(crotonate)s can be used at higher service temperatures than PMMA.[5][6]

Mechanical and Optical Properties

Poly(sec-butyl crotonate) has been compared directly with PMMA, revealing similar optical properties but distinct mechanical behavior.

Table 3: Comparison of Physical Properties of Poly(SBC) and Poly(MMA)

Property Poly(SBC) Poly(MMA) Reference
Transmissivity (%) 92 92 [5]
Refractive Index, nD 1.48 1.49 [5]
Density (g cm-3) 1.09 1.19 [5]
Tensile Strength (kgf cm-2) 480 650 [5]

| Tensile Elongation at Break (%) | 150 | 5 |[5] |

A striking difference is the very high extensibility (150% elongation at break) of poly(SBC) compared to the brittle nature of poly(MMA) (5% elongation), even below its Tg.[5] This suggests poly(crotonate)s could serve as optical materials with high flexibility and a high service temperature.[5]

Signaling Pathway: Radical Copolymerization of Crotonate and MDO

The copolymerization of a crotonate ester with a cyclic ketene acetal like MDO proceeds via a radical mechanism. The process results in an alternating copolymer with ester groups incorporated directly into the polymer backbone, conferring degradability.

G Fig 3. Pathway for Degradable Alternating Copolymers cluster_0 Inputs cluster_1 Mechanism Steps Monomer1 Butyl Crotonate (BCr) (β-substituted) Process Free-Radical Copolymerization Monomer1->Process Monomer2 2-Methylen-1,3-dioxepane (MDO) (Cyclic Ketene Acetal) Monomer2->Process Initiator Radical Initiator (e.g., AIBN) Initiator->Process Propagate Propagation via Cross-Reactions (MDO• + BCr and BCr• + MDO) Process->Propagate RingOpen Radical Ring-Opening of MDO unit Propagate->RingOpen During MDO addition Output Alternating Copolymer P(MDO-alt-BCr) RingOpen->Output Property Key Property: Backbone Ester Groups Output->Property Degradation Rapid Degradation (e.g., under basic conditions) Property->Degradation

Caption: Fig 3. Pathway for Degradable Alternating Copolymers.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for monomer and polymer synthesis based on the cited literature.

Synthesis of n-Propyl Crotonate (nPrCr)[3]
  • Reaction Setup: A flask is charged with crotonic acid (200 g, 2.32 mol), 1-propanol (500 mL), CHCl3 (250 mL), and concentrated H2SO4 (5.0 mL).

  • Reflux: The mixture is refluxed for 10 days.

  • Workup: After cooling, the mixture is concentrated, poured into saturated aqueous NaHCO3, and extracted with CHCl3.

  • Purification: The organic layer is washed with water and brine, then dried over Na2SO4.

  • Distillation: After filtration and concentration, the crude product is distilled over CaH2 to yield pure n-propyl crotonate.

Group-Transfer Polymerization of Ethyl Crotonate (PEtCr)[3]
  • Preparation: In a glovebox, a Schlenk tube is charged with ethyl crotonate (5.71 g, 50 mmol), 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) (87.2 mg, 0.50 mmol), and CH2Cl2 (20 mL).

  • Initiation: The reaction is initiated by adding a CH2Cl2 solution (5 mL) of the catalyst C6H5CHTf2 (22.3 mg, 0.050 mmol).

  • Polymerization: The reaction is allowed to proceed for a specified time (e.g., 24 hours) at a controlled temperature (e.g., -40 °C).

  • Isolation: The reaction mixture is poured into methanol (10 mL) to quench the reaction. Solvents are removed by evaporation under reduced pressure.

  • Purification: The residue is dissolved in CHCl3 and precipitated into a large volume of hexane. The polymer is collected by filtration, washed with hexane, and dried under vacuum for 24 hours.

Conclusion

Crotonate esters, once considered challenging monomers, have proven to be valuable building blocks in modern polymer chemistry. Through techniques like group-transfer and anionic polymerization, well-defined homopolymers can be synthesized, exhibiting superior thermal stability and unique mechanical properties compared to traditional poly(methacrylate)s.[3][5] Furthermore, their ability to form alternating copolymers via radical polymerization opens new avenues for creating degradable materials from bio-based resources.[1][2] The data compiled in this guide demonstrates that poly(crotonate)s are not merely academic curiosities but are a promising class of polymers for applications demanding high service temperatures, enhanced flexibility, and controlled degradability. Further research into controlled radical polymerization techniques like RAFT and ATRP for crotonate monomers could further expand their utility and application scope.

References

Safety Operating Guide

Proper Disposal of Isopropyl Crotonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of isopropyl crotonate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound, a flammable liquid and irritant, requires careful management as a hazardous waste material. Adherence to established protocols is crucial to mitigate risks of fire, chemical exposure, and environmental contamination.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel handling this compound waste are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedure: A Step-by-Step Guide

The proper disposal of this compound involves a systematic process of collection, storage, and transfer to a licensed waste disposal facility. On-site chemical neutralization by laboratory personnel is not recommended due to the potential for hazardous reactions and should only be performed by trained professionals at a certified waste management facility.

Waste Collection and Container Selection
  • Container Material: Collect this compound waste in a designated, leak-proof container made of compatible materials. Glass or high-density polyethylene (HDPE) containers are generally suitable for organic solvents like esters.

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, tightly fitting lid to prevent spills and the release of flammable vapors.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.

Labeling of Waste Containers

Proper labeling is a critical step for safety and regulatory compliance. Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards: "Flammable Liquid," "Skin Irritant," "Eye Irritant"

  • The accumulation start date (the date the first waste is added to the container)

  • The name and contact information of the generating laboratory or department

Storage of Waste
  • Location: Store the waste container in a designated satellite accumulation area (SAA) within or near the laboratory. This area must be under the control of the laboratory personnel.

  • Segregation: Store the container segregated from incompatible chemicals, particularly oxidizing agents.

  • Ignition Sources: Keep the storage area free of any potential ignition sources, such as open flames, sparks, or hot surfaces.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to control any potential leaks or spills.

Arranging for Disposal
  • Licensed Waste Hauler: this compound waste must be disposed of through a licensed hazardous waste disposal company.[1][2] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with certified vendors for the pickup and disposal of chemical waste.

  • Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.

Regulatory and Safety Data

As a flammable liquid, this compound is classified as a hazardous material for transportation and disposal. The primary hazard characteristics are summarized in the table below.

PropertyClassification
UN Number Not explicitly listed, but would fall under a general "Esters, n.o.s." entry
Hazard Class 3 (Flammable Liquid)
RCRA Waste Code Likely D001 (Ignitable Waste) due to its flammability.
Hazards Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Final Disposal A Generate Isopropyl Crotonate Waste B Select Compatible Container (Glass or HDPE) A->B Collect in C Affix Hazardous Waste Label B->C Immediately D Store in Designated Satellite Accumulation Area C->D Transfer to E Segregate from Incompatibles D->E F Ensure Secondary Containment D->F G Contact Institutional EHS for Pickup Request F->G When Full or per EHS Schedule H Licensed Hazardous Waste Hauler Collects Waste G->H Schedule I Transport to Certified Treatment, Storage, and Disposal Facility (TSDF) H->I Transport

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.